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1-(1-methyl-1H-imidazol-4-yl)propan-2-amine Documentation Hub

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  • Product: 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine
  • CAS: 80154-61-6

Core Science & Biosynthesis

Foundational

1-(1-methyl-1H-imidazol-4-yl)propan-2-amine CAS 736115-18-7 properties

CAS: 736115-18-7 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Scientific Reference) Executive Summary 1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine is a specialized heterocyclic amine and a structural...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 736115-18-7 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Scientific Reference)

Executive Summary

1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine is a specialized heterocyclic amine and a structural analog of the neurotransmitter histamine. Chemically, it represents a hybrid of


-methylhistamine  (a potent Histamine H3 receptor agonist) and 

-methylhistamine
(a major metabolic product of histamine).

In drug development, this compound serves as a critical pharmacological probe for mapping the binding pockets of the Histamine H3 and H4 receptors (H3R/H4R). Its structural rigidity and lipophilicity, enhanced by the


-methyl group, make it a valuable scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the development of ligands for G-protein coupled receptors (GPCRs) and Janus Kinase (JAK) inhibitors.

Chemical Constitution & Physicochemical Profile[1][2][3][4][5][6]

The compound features a 1,4-disubstituted imidazole ring.[1][2] The "propan-2-amine" side chain introduces a chiral center at the


-carbon (relative to the amine), significantly increasing metabolic stability against monoamine oxidases (MAO) compared to the ethylamine chain of native histamine.
Datasheet: Physicochemical Properties
PropertyValueNotes
CAS Number 736115-18-7Unique Identifier
IUPAC Name 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine
Molecular Formula

Molecular Weight 139.20 g/mol Small molecule fragment
LogP (Predicted) 0.5 – 0.9Moderate lipophilicity; CNS penetrant
pKa (Imidazole) ~7.1Protonated at physiological pH
pKa (Amine) ~9.8Highly basic primary amine
H-Bond Donors 1Primary amine (-NH2)
H-Bond Acceptors 2Imidazole N3, Amine N
Solubility High (Water, Methanol, DMSO)Forms stable hydrochloride salts

Synthesis & Manufacturing Protocol

Role: Senior Application Scientist Context: The following protocol utilizes a Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This route is preferred over direct alkylation due to its regioselectivity, ensuring the side chain is established at the C4 position without N-alkylation byproducts.

Reaction Scheme Visualization

Synthesis_Pathway Precursor 1-Methyl-1H-imidazole- 4-carbaldehyde Intermediate Nitroalkene Intermediate (1-(1-methyl-1H-imidazol-4-yl)- 2-nitroprop-1-ene) Precursor->Intermediate Henry Reaction (NH4OAc, AcOH, Reflux) Reagent1 Nitroethane (EtNO2) Reagent1->Intermediate Product Target Amine (CAS 736115-18-7) Intermediate->Product Reduction (LiAlH4, THF)

Figure 1: Synthetic pathway via nitroalkene intermediate.

Detailed Experimental Methodology
Step 1: Henry Condensation (Nitroalkene Formation)

Objective: Install the propyl backbone and the nitrogen source simultaneously.

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Charge flask with 1-methyl-1H-imidazole-4-carbaldehyde (10.0 mmol), nitroethane (50.0 mmol, excess acts as solvent/reagent), and ammonium acetate (5.0 mmol) as catalyst.

  • Reaction: Reflux the mixture at 100°C for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) for disappearance of the aldehyde.

  • Workup: Remove excess nitroethane under reduced pressure. Dissolve residue in dichloromethane (DCM), wash with water, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize the yellow solid (nitroalkene) from isopropanol.

    • Checkpoint: The intermediate should show a characteristic alkene proton signal in

      
      -NMR around 7.5–8.0 ppm.
      
Step 2: Hydride Reduction

Objective: Reduce both the alkene and the nitro group to the saturated amine.

  • Setup: Flame-dry a 3-neck flask under Argon atmosphere.

  • Reagents: Suspend Lithium Aluminum Hydride (LiAlH4) (4.0 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve the nitroalkene intermediate from Step 1 in anhydrous THF and add dropwise to the LAH suspension. The reaction is exothermic; maintain temperature <10°C.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Stir until a white granular precipitate forms.
  • Isolation: Filter off aluminum salts. Acidify the filtrate with HCl/dioxane to precipitate the dihydrochloride salt of the target product.

  • Yield: Typical yields range from 60–75%.

Pharmacological Context: H3 Receptor Signaling

This compound is a ligand for the Histamine H3 Receptor (H3R) , a G-protein coupled receptor (GPCR) predominantly expressed in the CNS. H3R acts as a presynaptic autoreceptor, inhibiting the release of histamine, acetylcholine, dopamine, and norepinephrine.

Mechanism of Action[3]
  • Agonist Potential: Structural similarity to

    
    -
    
    
    
    -methylhistamine suggests this compound may act as an agonist. Agonists decrease cAMP levels via
    
    
    coupling.
  • Metabolic Stability: The

    
    -methyl group blocks degradation by histamine 
    
    
    
    -methyltransferase (HNMT) and diamine oxidase (DAO), prolonging half-life compared to histamine.
Signaling Pathway Diagram

H3R_Signaling Ligand 1-(1-methyl-1H-imidazol-4-yl) propan-2-amine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding Gi Gi/o Protein (Heterotrimeric) H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition CaChannel Voltage-Gated Ca2+ Channels Gi->CaChannel Inhibition MAPK MAPK/ERK Pathway Gi->MAPK Activation cAMP cAMP Levels (Decrease) AC->cAMP NeuroRelease Neurotransmitter Release (Inhibition) CaChannel->NeuroRelease

Figure 2: H3 Receptor signaling cascade upon ligand binding.[3][4]

Safety & Handling (SDS Summary)

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).

  • Handling: Must be handled in a chemical fume hood.[5] The free base is likely volatile and hygroscopic; the hydrochloride salt is stable but hygroscopic.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes.[5]

    • Skin Contact: Wash with soap and water. Neutralize with dilute vinegar if available.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Hygroscopic.

References

  • PubChem. (2025). (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride.[6] National Library of Medicine. [Link]

  • Organic Syntheses. (2025). General Methods for Henry Reaction and Reduction. Org. Synth. [Link]

Sources

Exploratory

(R)-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine: Structural Analysis &amp; Pharmacological Profile

This technical guide details the chemical structure, synthesis, and pharmacological significance of (R)-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine . This compound is the -methylated metabolite of the potent histamine H3...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and pharmacological significance of (R)-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine . This compound is the


-methylated metabolite of the potent histamine H3 receptor agonist, (R)-

-methylhistamine.

Executive Summary

(R)-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine (CAS: 736115-18-7) is a chiral imidazole derivative structurally characterized by a propyl-amine side chain with an


-methyl group and a methyl substitution at the 

(tele) position of the imidazole ring.

In drug development, this compound is primarily identified as the major metabolic product of (R)-


-methylhistamine , a selective Histamine H3 Receptor (H3R) agonist. The methylation is catalyzed by Histamine N-Methyltransferase (HNMT), typically resulting in the pharmacological inactivation of the parent drug. Understanding this structure is critical for pharmacokinetic (PK) modeling of H3R ligands and designing metabolically stable analogs.

Chemical Structure & Identity

The compound belongs to the class of 1,4-disubstituted imidazoles . Unlike histamine, which exists in tautomeric equilibrium (


-H and 

-H), the

-methyl group in this structure locks the imidazole into a fixed regioisomeric form.
Nomenclature and Numbering
  • IUPAC Name: (2R)-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine

  • Common Name: (R)-

    
    -methyl-
    
    
    
    -methylhistamine; (R)-tele-methyl-
    
    
    -methylhistamine.
  • Isomeric Definition:

    • Regiochemistry: The "1-methyl...4-yl" designation confirms the tele substitution pattern. The methyl group is on the nitrogen distal to the side chain.

    • Stereochemistry: The (R)-configuration at the chiral center (C2 of the propyl chain) is retained from the parent drug.

Physicochemical Properties
PropertyDataNote
Formula

Molecular Weight 139.20 g/mol Free base
Appearance Colorless oil / Hygroscopic solidOften handled as dihydrochloride salt
pKa (Im) ~7.1Imidazole ring nitrogen
pKa (Am) ~9.6Aliphatic amine
LogP 0.2 - 0.5Estimated (More lipophilic than histamine)
H-Bond Donors 1Primary amine (

)
H-Bond Acceptors 2Imidazole

, Amine

Synthesis & Production Protocols

The synthesis of (R)-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine requires regioselective construction of the imidazole ring or methylation of a precursor, followed by stereoselective formation of the amine.

Synthetic Route: The Henry Reaction Approach

This protocol describes the de novo synthesis starting from 1-methyl-1H-imidazole-4-carbaldehyde.

Step 1: Condensation (Henry Reaction)

  • Reagents: 1-methyl-1H-imidazole-4-carbaldehyde, Nitroethane, Ammonium Acetate (cat.).

  • Conditions: Reflux in acetic acid or microwave irradiation.

  • Mechanism: The aldehyde undergoes nucleophilic attack by the nitroethane anion to form a nitroalkene intermediate: 1-(1-methyl-1H-imidazol-4-yl)-2-nitroprop-1-ene.

Step 2: Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    ) in THF.
    
  • Process: The nitroalkene is reduced to the primary amine.

  • Outcome: This yields the racemic amine (

    
    )-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine.
    

Step 3: Chiral Resolution

  • Method: Diastereomeric salt crystallization using (S)-(+)-Mandelic acid .

  • Protocol: Dissolve racemic amine in ethanol. Add equimolar (S)-mandelic acid. The (R)-amine-(S)-mandelate salt crystallizes preferentially.

  • Validation: Verify enantiomeric excess (ee) > 98% via Chiral HPLC (Column: Chiralpak AD-H).

Synthesis Diagram (DOT)

SynthesisPath Start 1-methyl-1H-imidazole- 4-carbaldehyde Inter1 Nitroalkene Intermediate Start->Inter1 + Nitroethane Henry Rxn Racemic Racemic Amine (±) Inter1->Racemic LiAlH4 Reduction Resolution Chiral Resolution ((S)-Mandelic Acid) Racemic->Resolution Crystallization Final (R)-1-(1-methyl-1H- imidazol-4-yl)propan-2-amine Resolution->Final Base Liberation

Figure 1: Synthetic pathway utilizing the Henry reaction followed by classical resolution to isolate the (R)-enantiomer.

Pharmacological Context: Metabolism & Inactivation

The primary scientific relevance of this compound lies in its role as a metabolite.

Metabolic Pathway (HNMT)

The parent drug, (R)-


-methylhistamine , is a high-affinity agonist for the Histamine H3 Receptor (

nM). However, it is susceptible to metabolism by Histamine N-Methyltransferase (HNMT) .
  • Substrate: (R)-

    
    -methylhistamine.[1][2][3]
    
  • Enzyme: HNMT (EC 2.1.1.8).

  • Cofactor: S-Adenosylmethionine (SAM).

  • Product: (R)-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine.

Receptor Affinity & Activity

Methylation at the


 position drastically alters the electronic properties of the imidazole ring, preventing the specific hydrogen bonding required for H3 receptor activation.
  • H3 Receptor Affinity: Drastically reduced (

    
     nM).
    
  • Functional Effect: Inactive.

  • Clinical Implication: Rapid conversion to this metabolite limits the oral bioavailability and half-life of (R)-

    
    -methylhistamine, necessitating the development of prodrugs (e.g., azomethine derivatives) or non-imidazole H3 ligands.
    
Metabolic Logic Diagram (DOT)

Metabolism Drug (R)-alpha-methylhistamine (Active H3 Agonist) Enzyme Enzyme: HNMT Cofactor: SAM Drug->Enzyme Metabolite (R)-1-(1-methyl-1H-imidazol-4-yl) propan-2-amine (Inactive Metabolite) Enzyme->Metabolite N-methylation (Inactivation)

Figure 2: The inactivation of (R)-


-methylhistamine by Histamine N-Methyltransferase (HNMT).

Experimental Protocols

Analytical Characterization (NMR)

To validate the structure of the synthesized or purchased compound, the following NMR signals are diagnostic.


 NMR (500 MHz, 

):
  • 
     7.55 (s, 1H):  Imidazole C2-H (Characteristic of N-substituted imidazole).
    
  • 
     6.95 (s, 1H):  Imidazole C5-H.
    
  • 
     3.65 (s, 3H): 
    
    
    
    (Singlet, diagnostic for 1-methyl substitution).
  • 
     3.45 (m, 1H): 
    
    
    
    (Methine proton).
  • 
     2.70-2.90 (m, 2H): 
    
    
    
    (Methylene bridge).
  • 
     1.25 (d, 3H): 
    
    
    
    (Doublet,
    
    
    -methyl group).
HPLC Purity Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Amine/Imidazole absorption).

  • Retention Time: The methylated metabolite will elute later (more lipophilic) than the parent

    
    -methylhistamine.
    

References

  • Arrang, J. M., et al. (1987). Highly potent and selective ligands for histamine H3-receptors.[4] Nature. Link

  • Oishi, R., et al. (1989). Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain. Journal of Neurochemistry. Link

  • Krause, M., et al. (2001). Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. Current Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). alpha-Methylhistamine.[1][2][3] National Center for Biotechnology Information. Link

  • Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology.[3] Link

Sources

Foundational

Structural Pharmacology and Receptor Affinity of Methylated Histamines at the H3 Receptor: The SAR of α-Methyl, N-α-Methyl, and 1-Methyl Derivatives

Executive Summary The histamine H3 receptor (H3R) is a constitutively active, Gi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). Functioning as both a presynaptic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The histamine H3 receptor (H3R) is a constitutively active, Gi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). Functioning as both a presynaptic autoreceptor and heteroreceptor, the H3R negatively regulates the release of histamine and other critical neurotransmitters, including acetylcholine, dopamine, and norepinephrine[1].

In neuropharmacology and drug development, the precise position of a methyl group on the histamine scaffold fundamentally dictates a ligand's receptor affinity, functional efficacy, and metabolic stability. This technical guide explores the structure-activity relationship (SAR) of methylated histamine analogues—specifically focusing on α-methylhistamine , N-α-methylhistamine , and the metabolic sink 1-methyl-α-methylhistamine —to elucidate the causality behind their divergent pharmacological profiles at the H3 receptor.

Orthosteric Binding Mechanics: The Causality of Methylation

To understand why specific methylated derivatives exhibit either sub-nanomolar affinity or complete inactivity, we must examine the H3R orthosteric binding pocket. The binding of histaminergic ligands is anchored by two highly conserved transmembrane (TM) residues[2]:

  • Asp114 (Asp3.32) in TM3 : Forms a critical electrostatic salt bridge with the protonated aliphatic amine of the ligand.

  • Glu206 (Glu5.46) in TM5 : Acts as a hydrogen bond acceptor, interacting with the N-tele (N1) nitrogen of the imidazole ring[3].

The Affinity Enhancers: α-Carbon and Terminal Amine Methylation
  • R-(−)-α-Methylhistamine : Methylation at the chiral α-carbon of the ethylamine side chain (specifically the R-enantiomer) forces the molecule into a conformation that perfectly occupies a hydrophobic sub-pocket within the receptor. This structural lock preserves both the Asp114 salt bridge and the Glu206 hydrogen bond, resulting in a highly potent and selective H3 agonist with sub-nanomolar affinity (

    
     ~ 0.40–0.68 nM)[4].
    
  • N-α-Methylhistamine (NAMH) : Methylation at the terminal amine yields a secondary amine that remains protonated at physiological pH. It successfully maintains the Asp114 salt bridge, retaining high H3R affinity and making it an ideal candidate for radioligand binding assays[1].

The Affinity Destroyer: Imidazole N-tele (1-Methyl) Methylation

If the methyl group is placed on the imidazole ring at the N-tele position—creating 1-methylhistamine or the dual-methylated 1-methyl-α-methylhistamine —the pharmacological profile collapses. The bulky methyl group introduces severe steric hindrance against TM5 and electronically eliminates the hydrogen bond donor capacity of the N-tele nitrogen. Without the Glu206 interaction, the ligand cannot stabilize the active conformation of the receptor, rendering 1-methylated derivatives essentially inactive at the H3R[2].

H3R_Signaling Agonist H3 Agonist (e.g., R-α-methylhistamine) H3R Histamine H3 Receptor (Presynaptic GPCR) Agonist->H3R Binds (Asp114/Glu206) Gi Gi/o Protein Activation H3R->Gi Conformational Change AC Adenylyl Cyclase (Inhibition) Gi->AC Gαi Subunit Ca ↓ Voltage-Gated Ca2+ Channels Gi->Ca Gβγ Subunit cAMP ↓ cAMP Levels AC->cAMP Decreased Synthesis Release ↓ Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Reduced PKA Activity Ca->Release Reduced Exocytosis

Fig 1: Gi/o-coupled H3 receptor signaling pathway and presynaptic inhibition.

Pharmacokinetic Reality: The HNMT Metabolic Sink

The drastic loss of affinity caused by 1-methylation is not merely an artifact of synthetic chemistry; it represents a self-validating biological control system. In the CNS, histaminergic signaling must be rapidly terminated to prevent excitotoxicity and receptor desensitization.

This termination is executed by Histamine N-methyltransferase (HNMT) , the primary enzyme responsible for central histamine catabolism[5]. When highly potent agonists like R-α-methylhistamine are administered, they act as substrates for HNMT. The enzyme specifically transfers a methyl group from S-adenosyl-L-methionine (SAM) to the N-tele position of the imidazole ring. This metabolic conversion transforms the active drug into 1-methyl-α-methylhistamine , an inactive metabolic sink that can no longer bind the H3 receptor, thereby safely terminating the pharmacological signal.

Metabolic_Pathway Active R-α-Methylhistamine (Active H3 Agonist) HNMT Histamine N-methyltransferase (HNMT) Active->HNMT N-tele methylation Receptor H3 Receptor Binding (High Affinity) Active->Receptor Asp114/Glu206 intact Inactive 1-Methyl-α-methylhistamine (Inactive Metabolite) HNMT->Inactive Imidazole modification NoBind H3 Receptor Binding (Abolished) Inactive->NoBind Glu206 clash

Fig 2: HNMT-mediated metabolic deactivation of α-methylhistamine.

Comparative Receptor Affinity Profiles

The quantitative data below summarizes the structure-activity relationship of these analogues, highlighting the stark contrast between functional agonists and deactivated metabolites.

CompoundMethylation SiteHuman H3R Affinity (

)
Functional EfficacyBiological Status
Histamine None~ 8.0Full AgonistEndogenous Ligand
R-(−)-α-Methylhistamine α-Carbon8.4 – 9.2Full AgonistPrototypical Tool Compound
N-α-Methylhistamine Terminal Amine8.2 – 8.6Full AgonistPotent Agonist / Radioligand
1-Methyl-α-methylhistamine Imidazole N1 (tele) + α-Carbon< 5.0InactiveHNMT-derived Metabolite

Self-Validating Experimental Methodologies

To empirically validate the affinity and efficacy of these compounds, drug development professionals rely on two rigorous, self-validating in vitro systems.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Causality Check: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human H3R because CHO cells lack endogenous histamine receptors, providing a zero-background environment. We use


-N-α-methylhistamine as the radioligand because it resists degradation by diamine oxidase (DAO), ensuring signal stability[1].
  • Membrane Preparation : Harvest hH3R-CHO cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet to a final concentration of 10–20 µg protein/well.

  • Incubation : In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of

    
    -N-α-methylhistamine (final concentration ~1 nM, near its 
    
    
    
    ), and 50 µL of the competing unlabeled test compound (e.g., 1-methyl-α-methylhistamine) across a 10-point concentration gradient (
    
    
    to
    
    
    M).
  • Equilibration : Incubate the plate at 25°C for 60 minutes to allow the biexponential binding kinetics to reach equilibrium[4].

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

  • Washing & Counting : Wash filters three times with 3 mL of ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Radioligand_Assay Prep 1. Membrane Prep (hH3R-CHO Cells) Incubate 2. Incubation [3H]-NAMH + Ligand Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters) Incubate->Filter Wash 4. Washing (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count

Fig 3: Radioligand binding assay workflow for determining H3 receptor affinity.

Protocol 2: -GTPγS Binding Assay (Functional Efficacy)

Causality Check: Because H3R is a Gi/o-coupled receptor, agonist binding catalyzes the exchange of GDP for GTP on the Gα subunit. By providing a non-hydrolyzable radiolabeled GTP analogue (


-GTPγS), we can trap the G-protein in its active state and directly quantify receptor activation.
  • Reaction Setup : Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 10 µM GDP . Crucial Step: The addition of excess GDP forces the G-proteins into a basal, inactive state, artificially lowering the background noise and maximizing the signal-to-noise ratio upon agonist stimulation.

  • Incubation : Mix 15 µg of hH3R-CHO membranes, the test compound (e.g., R-α-methylhistamine), and 0.1 nM

    
    -GTPγS. Incubate at 30°C for 30 minutes.
    
  • Termination : Stop the reaction by rapid filtration through GF/B filters, followed by extensive washing with ice-cold buffer.

  • Analysis : Measure retained radioactivity. A full agonist will typically increase

    
    -GTPγS binding by 150-200% over basal levels, whereas an inactive metabolite (like 1-methyl-α-methylhistamine) will show no deviation from the baseline.
    

References

  • Biexponential kinetics of (R)-alpha-[3H]methylhistamine binding to the rat brain H3 histamine receptor. PubMed / National Institutes of Health. Available at:[Link]

  • Identification and Characterization of ZEL-H16 as a Novel Agonist of the Histamine H3 Receptor. PLOS One. Available at:[Link]

  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

  • Molecular dynamics of the histamine H3 membrane receptor reveals different mechanisms of GPCR signal transduction. PMC / National Institutes of Health. Available at:[Link]

  • Histamine N-methyltransferase. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Exploratory

The Pharmacokinetic and Structural Divergence of Histamine Metabolites: 1-Methylhistamine vs. 1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine

Executive Summary In the landscape of neuropharmacology and drug development, distinguishing between endogenous signaling molecules and their synthetic derivatives is critical. This whitepaper provides an in-depth techni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and drug development, distinguishing between endogenous signaling molecules and their synthetic derivatives is critical. This whitepaper provides an in-depth technical analysis of two closely related histaminergic compounds: 1-methylhistamine (an endogenous biomarker) and 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine (the terminal metabolite of a synthetic H3 receptor agonist). While they differ by only a single methyl group on their aliphatic side chain, this structural variance fundamentally alters their enzymatic degradation pathways, receptor affinities, and analytical profiles.

Structural Chemistry & Nomenclature

To understand the divergent behavior of these two molecules, we must first deconstruct their chemical topology.

1-Methylhistamine (1-MeHA)

Often referred to as tele-methylhistamine or N


-methylhistamine, this compound is the primary endogenous metabolite of histamine.
  • IUPAC Name: 2-(1-methyl-1H-imidazol-4-yl)ethanamine 1[1].

  • Structure: It consists of an imidazole ring methylated at the tele-nitrogen (N1), connected to an unmodified ethanamine side chain.

1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine

This compound is an exogenous metabolite, chemically defined as


,tele-dimethylhistamine.
  • IUPAC Name: 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine.

  • Structure: It features the same tele-methylated imidazole ring as 1-MeHA, but possesses an additional methyl group on the

    
    -carbon of the aliphatic side chain (forming a propan-2-amine group). This molecule is the direct downstream product of2[2], a potent synthetic histamine H3 receptor agonist used extensively in drug development.
    

Enzymatic Causality: The Metabolic Divergence

The addition of the


-methyl group creates a profound shift in how the body processes the molecule. The metabolic fate of these compounds is governed by two primary enzymes: Histamine N-methyltransferase (HNMT) and Monoamine Oxidase B (MAO-B).
The Endogenous Pathway (1-MeHA)

In the central nervous system, histamine is inactivated exclusively by 3[3], which transfers a methyl group from S-adenosylmethionine (SAM) to the imidazole ring, forming 1-MeHA. Because the ethanamine side chain remains unhindered, 1-MeHA acts as a perfect substrate for MAO-B, which oxidatively deaminates it into tele-methylimidazoleacetic acid (t-MIAA).

The Exogenous Pathway ( ,tele-dimethylhistamine)

When the synthetic H3 agonist


-methylhistamine is administered, it is also 4[4] to form 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine. However, the metabolic cascade stops here. MAO-B requires a sterically accessible primary amine to form a Schiff base intermediate with its FAD cofactor. The 

-methyl group introduces severe steric hindrance, effectively 5[5]. Consequently, this compound becomes an enzymatic dead-end and is excreted without further oxidation.

Metabolism cluster_endo Endogenous Histamine Pathway cluster_exo Exogenous H3 Agonist Pathway H Histamine M1 1-Methylhistamine H->M1 HNMT MIAA t-MIAA M1->MIAA MAO-B AMH α-Methylhistamine AMMH 1-(1-methyl-1H-imidazol-4-yl) propan-2-amine AMH->AMMH HNMT Block Degradation Blocked AMMH->Block MAO-B (Steric Hindrance)

Fig 1: Divergent metabolic pathways of endogenous histamine versus synthetic α-methylhistamine.

Quantitative Data & Physicochemical Comparison

To facilitate assay development and compound tracking, the following table summarizes the critical physicochemical and pharmacological properties of both metabolites.

Property / Parameter1-Methylhistamine (1-MeHA)1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine
Origin Endogenous (Histamine metabolite)Exogenous (

-MeHA metabolite)
Molecular Formula C

H

N

C

H

N

Monoisotopic Mass 125.095 Da139.111 Da
Precursor Ion [M+H]+ m/z 126.1m/z 140.1
MAO-B Susceptibility High (Rapidly oxidized to t-MIAA)Negligible (Sterically hindered)
Pharmacological Role Biomarker for CNS histaminergic toneInactive terminal clearance product

Experimental Methodologies: Self-Validating LC-MS/MS Protocol

Accurate quantification of these metabolites in biological matrices (e.g., cerebrospinal fluid, plasma) requires overcoming their high polarity and basicity. Traditional reversed-phase (C18) chromatography fails to retain these molecules, leading to ion suppression in the void volume.

The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mixed-Mode Cation Exchange (MCX) solid-phase extraction. This approach is designed as a self-validating system: by introducing a stable isotope-labeled internal standard (ISTD) at the very first step, all subsequent volumetric errors or extraction losses are perfectly normalized.

Step-by-Step Workflow

Step 1: Sample Preparation & Normalization

  • Aliquot 100 µL of biological matrix into a low-bind microcentrifuge tube.

  • Add 10 µL of D3-1-Methylhistamine (100 ng/mL) as the internal standard.

  • Causality: Adding the ISTD before any manipulation ensures that matrix effects and recovery variations are mathematically canceled out during MS/MS quantification.

Step 2: Protein Precipitation

  • Add 300 µL of ice-cold acetonitrile (1:3 v/v ratio).

  • Vortex rigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile effectively denatures proteins while keeping the highly polar histaminergic metabolites soluble in the supernatant.

Step 3: Solid Phase Extraction (MCX)

  • Load the supernatant onto an MCX SPE cartridge pre-conditioned with methanol and HPLC-grade water.

  • Wash with 2% formic acid in water, followed by 100% methanol.

  • Elute the analytes using 5% ammonium hydroxide in methanol.

  • Causality: Both metabolites contain basic imidazole and primary amine groups that are positively charged at low pH, binding strongly to the cation-exchange resin. The highly basic elution buffer neutralizes this charge, releasing the analytes cleanly without co-eluting neutral lipids.

Step 4: UHPLC-MS/MS Analysis

  • Evaporate the eluate under nitrogen and reconstitute in 100 µL of Mobile Phase B.

  • Inject 5 µL onto a HILIC column (e.g., Waters Acquity BEH Amide).

  • Mobile Phases: (A) 10 mM Ammonium formate in water (pH 3.0); (B) 0.1% Formic acid in acetonitrile.

  • Detection: Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

Workflow A 1. Sample Aliquot (CSF/Plasma + D3-ISTD) B 2. Protein Precipitation (1:3 v/v Acetonitrile) A->B C 3. Solid Phase Extraction (Strong Cation Exchange - MCX) B->C D 4. UHPLC Separation (HILIC Column, Gradient Elution) C->D E 5. ESI-MS/MS Detection (Positive Ion, MRM Mode) D->E F Quantify 1-MeHA (m/z 126.1 → 109.1) E->F G Quantify α,τ-diMeHA (m/z 140.1 → 123.1) E->G

Fig 2: Self-validating LC-MS/MS workflow for the quantification of histaminergic metabolites.

References

  • PubChem. "1-Methylhistamine | C6H11N3 | CID 3614". National Center for Biotechnology Information. URL:[Link]

  • Hough LB, Khandelwal JK, Mittag TW. "Alpha-methylhistamine methylation by histamine methyltransferase". Agents Actions. 1981. URL:[Link]

  • "Effects of the histamine H3 agonist (R)-alpha-methylhistamine and the antagonist thioperamide in vitro on monoamine oxidase activity in the rat brain". Methods Find Exp Clin Pharmacol. 1995. URL:[Link]

  • Wikipedia. "Histamine N-methyltransferase". URL:[Link]

Sources

Foundational

The Pharmacological Architecture of Methylated Histamine Analogs: A Technical Guide for Target Discovery

Executive Summary: The Power of Methylation in Ligand Design Histamine is a pleiotropic biogenic amine that exerts its physiological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Power of Methylation in Ligand Design

Histamine is a pleiotropic biogenic amine that exerts its physiological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4[1]. While endogenous histamine is a broad-spectrum agonist, the rational introduction of methyl groups at specific positions on the imidazole ring or the aliphatic side chain fundamentally alters its pharmacological trajectory.

From a mechanistic standpoint, methylation introduces precise steric hindrance and alters the tautomeric equilibrium of the imidazole ring. This seemingly simple structural modification transforms a promiscuous endogenous ligand into highly selective pharmacological tools and distinct metabolic biomarkers. This whitepaper systematically deconstructs the pharmacological profiles of key methylated histamine analogs, providing causal explanations for their receptor selectivities and detailing self-validating experimental protocols for their application in drug discovery.

Mechanistic Profiling of Key Methylated Analogs

The Alpha-Methylated Series: Engineering H3 Receptor Selectivity

The H3 receptor functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), regulating the release of histamine and other neurotransmitters[2].

  • (R)-α-Methylhistamine (RAMH): The addition of a methyl group at the alpha-carbon of the ethylamine side chain creates a chiral center. The (R)-enantiomer is a highly potent and selective H3 receptor agonist[2].

    • Causality of Selectivity: The alpha-methyl group restricts the conformational flexibility of the side chain. This steric constraint severely diminishes affinity for H1 and H2 receptors, which require a different spatial orientation for receptor pocket engagement, while perfectly complementing the hydrophobic sub-pocket of the H3 receptor[2].

    • Pharmacological Profile: RAMH exhibits a dissociation constant (

      
      ) of approximately 0.5 to 0.7 nM for the H3 receptor and displays >200-fold selectivity over the H4 receptor[2].
      
Ring-Methylated Analogs: Unlocking the H4 Receptor

The discovery of the H4 receptor, predominantly expressed on immune cells (mast cells, eosinophils), necessitated the identification of selective ligands to differentiate its function from the H3 receptor[3].

  • 4-Methylhistamine: Originally synthesized decades ago, 4-methylhistamine was later identified as the first potent and selective H4 receptor agonist[3].

    • Causality of Selectivity: Methylation at the 4-position of the imidazole ring shifts the tautomeric preference of the nitrogen atoms. This specific tautomer is preferentially recognized by the H4 receptor's orthosteric binding site. Furthermore, the 4-methyl group creates steric clashes within the H1, H2, and H3 receptor pockets, granting it >100-fold selectivity for H4[1][3].

    • Functional Application: It is utilized to drive H4-mediated eosinophil shape change, chemotaxis, and the potentiation of IL-6 production in mast cells[3][4].

Endogenous N-Methylation: tele-Methylhistamine as a Biomarker

Unlike the synthetic analogs designed for receptor activation, tele-methylhistamine (also known as 1-methylhistamine or N-tele-methylhistamine) is a critical endogenous metabolite[5].

  • Metabolic Trajectory: In the CNS and airways, histamine is primarily inactivated by Histamine N-methyltransferase (HNMT), which transfers a methyl group to the tele-nitrogen of the imidazole ring[6].

    • Causality in Biomarker Utility: This N-methylation effectively abolishes the molecule's affinity for histamine receptors, terminating the signaling event. tele-Methylhistamine is subsequently oxidized exclusively by Monoamine Oxidase B (MAO-B)[7]. Because it is a direct downstream product of histaminergic neurotransmission, measuring tele-methylhistamine in cerebrospinal fluid (CSF) serves as a highly reliable, stable biomarker for brain histaminergic tone in neurodegenerative conditions like Alzheimer's disease and hypersomnia[8].

Quantitative Pharmacological Data

To facilitate assay design, the binding affinities and functional potencies of these analogs are summarized below.

Methylated AnalogPrimary TargetAffinity (

/

)
Functional Potency (

)
Primary Application
(R)-α-Methylhistamine H3 Receptor0.5 - 0.7 nM[2]~ 50.3 nMCNS autoreceptor characterization
Nα-Methylhistamine H3 Receptor~ 1.0 nM[9]N/ARadioligand binding assays (

H)
4-Methylhistamine H4 Receptor50 nM[1]~ 39.8 nM (pEC50 = 7.4)[1]Mast cell / Eosinophil chemotaxis
tele-Methylhistamine MAO-B SubstrateN/A (Metabolite)N/ACSF Biomarker for CNS activity[8]

Pathway and Workflow Visualizations

To conceptualize the pharmacological and metabolic pathways of these analogs, refer to the following system diagrams.

Metabolism His L-Histidine HA Histamine His->HA Histidine Decarboxylase (HDC) tMH tele-Methylhistamine (1-Methylhistamine) HA->tMH Histamine N-methyltransferase (HNMT) MIAA 3-Methylimidazoleacetic Acid tMH->MIAA Monoamine Oxidase B (MAO-B)

Metabolic trajectory of histamine via HNMT to tele-methylhistamine and MAO-B oxidation.

Signaling Ligand Methylated Analog (e.g., 4-Methylhistamine) Receptor H3 / H4 Receptor (GPCR) Ligand->Receptor High Affinity Binding Gi Gi/o Protein (α subunit) Receptor->Gi Conformational Shift AC Adenylate Cyclase Gi->AC Inhibition MAPK MAPK / ERK Pathway (Activated) Gi->MAPK βγ Subunit Activation cAMP cAMP Production (Inhibited) AC->cAMP Decreased Levels

Gi/o-coupled signaling cascade initiated by H3/H4 receptor activation via methylated analogs.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed with internal causality checks. A protocol is only as robust as its controls.

Protocol 1: H3 Receptor Characterization via [ H]-Nα-Methylhistamine Binding

This assay determines the


 and 

of H3 receptors in CNS tissue[2][9].
  • Membrane Preparation: Homogenize rat brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 50,000 x g for 15 minutes. Causality: Removing cytosolic components ensures the radioligand interacts exclusively with membrane-bound GPCRs.

  • Radioligand Incubation: Incubate 100 µg of membrane protein with varying concentrations (0.1 to 5.0 nM) of [

    
    H]-Nα-methylhistamine[10].
    
  • Self-Validation Step (Non-Specific Binding): In parallel tubes, add 10 µM of thioperamide (a highly selective H3 antagonist)[2][3]. Causality: Thioperamide competitively occupies all true H3 sites. Any residual radioactivity detected in these tubes represents non-specific lipid binding, which must be subtracted to calculate specific binding.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Rapid filtration prevents the dissociation of the high-affinity ligand-receptor complex, ensuring accurate quantification of the bound state.

  • Quantification: Measure retained radioactivity via liquid scintillation counting and perform Scatchard analysis to derive

    
    .
    
Protocol 2: Functional H4 Receptor Eosinophil Chemotaxis Assay

This workflow utilizes 4-methylhistamine to validate H4-driven immune cell migration[3][4].

  • Cell Isolation: Isolate human eosinophils from peripheral blood using negative magnetic selection to ensure >95% purity.

  • Boyden Chamber Setup: Add 4-methylhistamine (at concentrations ranging from 10 nM to 1 µM) to the lower wells of a 96-well chemotaxis chamber (5 µm pore size)[3].

  • Cell Seeding: Seed

    
     eosinophils into the upper chambers. Incubate for 1 hour at 37°C.
    
  • Self-Validation Step (Antagonist Blockade): Pre-incubate a subset of eosinophils with 1 µM JNJ 7777120 (a selective H4 antagonist) for 15 minutes prior to seeding[3][4]. Causality: If 4-methylhistamine induces migration, but JNJ 7777120 completely abrogates this effect, the system is self-validated. This proves definitively that the observed chemotaxis is mediated exclusively via the H4 receptor, ruling out off-target effects.

  • Quantification: Lyse the migrated cells in the lower chamber and quantify using a fluorescent DNA-binding dye (e.g., CyQUANT).

References

  • Biexponential kinetics of (R)-alpha-[3H]methylhistamine binding to the rat brain H3 histamine receptor. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology / PMC. Available at:[Link]

  • Tele-Methylhistamine is a specific MAO B substrate in man. PubMed / National Institutes of Health (NIH). Available at:[Link]

Sources

Exploratory

1-(1-methyl-1H-imidazol-4-yl)propan-2-amine molecular weight and pKa

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and acid-base properties (pKa) of the heterocyclic compound 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for the characterization of such molecules. We will delve into the structural components influencing the basicity of this compound, provide an estimated pKa based on analogous structures, and present detailed protocols for both experimental and computational pKa determination. This guide is structured to offer not just data, but a foundational understanding of the principles behind these crucial physicochemical parameters.

Introduction

1-(1-methyl-1H-imidazol-4-yl)propan-2-amine is a substituted imidazole derivative featuring a primary amine. The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] The presence of both a substituted imidazole ring and a primary aliphatic amine makes the determination of its acid-base chemistry particularly important for applications in medicinal chemistry and pharmacology, where properties like solubility, membrane permeability, and receptor interaction are paramount.

The ionization state of a molecule, governed by its pKa value(s) and the physiological pH, dictates its behavior in biological systems.[2] Therefore, a thorough understanding of the molecular weight and pKa is a critical first step in the development of any new chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine is presented below.

PropertyValueSource
Molecular Formula C₇H₁₃N₃Sigma-Aldrich[3]
Molecular Weight 139.2 g/mol Sigma-Aldrich[3]
Estimated pKa₁ (Primary Amine) ~9.5 - 11.0Based on typical primary amines[4][5]
Estimated pKa₂ (Imidazole Ring) ~7.4Based on 1-methylimidazole[6]
Molecular Weight

The molecular weight of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine is 139.2 g/mol , with a linear formula of C₇H₁₃N₃.[3] This has been confirmed by commercial suppliers.

pKa Analysis

The molecule possesses two basic nitrogen centers that will be protonated at sufficiently low pH: the primary amine of the propan-2-amine side chain and the non-methylated nitrogen atom of the imidazole ring.

  • The Primary Amine: Simple primary alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[4][5] The electron-donating nature of the alkyl group increases the electron density on the nitrogen atom, making it more basic than ammonia.[4]

  • The Imidazole Ring: The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[1] In this molecule, we are interested in its basicity. The pKa of the conjugate acid of imidazole is approximately 7.0.[1][6] Methylation at the N-1 position, as in 1-methylimidazole, slightly increases the basicity, with a reported pKa of 7.4 for its conjugate acid.[6] This is because the methyl group is an electron-donating group.

Therefore, we can anticipate two distinct pKa values for 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine: one around 9.5-11.0 corresponding to the protonation of the primary amine, and another around 7.4 for the imidazole ring nitrogen.

Experimental Determination of pKa by Potentiometric Titration

For a definitive determination of the pKa values, potentiometric titration is a robust and widely accepted experimental method.[2] This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Principle

The pKa is the pH at which a functional group is 50% protonated and 50% deprotonated. In a titration, this corresponds to the midpoint of the buffering region on the titration curve. By plotting the pH of the solution against the volume of titrant added, a titration curve is generated, and the pKa can be determined from the inflection points.

Step-by-Step Protocol
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent such as methanol or ethanol may be used if solubility is an issue, but this can affect the pKa value.

  • Standardization of the Titrant:

    • Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl). The concentration should be known to at least four significant figures.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

    • Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a precision burette to add the standardized HCl solution.

  • Data Collection:

    • Record the initial pH of the analyte solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence points.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence points, which are the points of steepest inflection on the curve. These can be identified more accurately by plotting the first or second derivative of the titration curve.

    • The pKa values are the pH values at the half-equivalence points. For a molecule with two basic sites, two pKa values will be determined.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_analyte Prepare Analyte Solution setup Titration Setup prep_analyte->setup prep_titrant Standardize Titrant prep_titrant->setup collect Data Collection setup->collect plot Plot Titration Curve collect->plot derivatives Calculate Derivatives plot->derivatives pka Determine pKa Values derivatives->pka

Caption: Workflow for pKa determination via potentiometric titration.

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. These in silico methods can be particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Methodology Overview

Computational pKa prediction methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction. The pKa is then calculated using the following equation:

pKa = ΔG / (2.303 * RT)

Where:

  • R is the ideal gas constant

  • T is the temperature in Kelvin

Commonly used quantum mechanical methods include Density Functional Theory (DFT) with a suitable basis set and an implicit solvent model to account for the effects of the solvent.

Computational Workflow

G start Input Molecular Structure geom_opt Geometry Optimization (in vacuo) start->geom_opt freq_calc Frequency Calculation (in vacuo) geom_opt->freq_calc solv_geom_opt Geometry Optimization (Solvated) freq_calc->solv_geom_opt solv_freq_calc Frequency Calculation (Solvated) solv_geom_opt->solv_freq_calc energy_calc Single Point Energy Calculation solv_freq_calc->energy_calc pka_calc pKa Calculation energy_calc->pka_calc

Caption: A generalized workflow for computational pKa prediction.

Conclusion

The physicochemical properties of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine, specifically its molecular weight and pKa values, are fundamental to its application in research and development. While the molecular weight is definitively 139.2 g/mol , the pKa values require either experimental determination or computational prediction. Based on the chemical structure, two basic centers are present, with estimated pKa values of approximately 9.5-11.0 for the primary amine and around 7.4 for the imidazole ring. For precise characterization, the detailed protocols for potentiometric titration and computational prediction provided in this guide offer robust pathways to obtaining these critical parameters.

References

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • Reddit. (2025, October 3). What is pka value of amines? r/chemhelp. Retrieved from [Link]

  • OpenStax. (n.d.). 24.3 Basicity of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

Sources

Foundational

Histamine N-methyltransferase (HNMT) substrate specificity for alpha-methylhistamine

Histamine N-methyltransferase (HNMT) Substrate Specificity for -Methylhistamine: Kinetic Mechanisms and Pharmacological Implications Target Audience: Researchers, Application Scientists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: March 2026

Histamine N-methyltransferase (HNMT) Substrate Specificity for -Methylhistamine: Kinetic Mechanisms and Pharmacological Implications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Histamine N-methyltransferase (HNMT) is the primary enzyme responsible for the termination of histamine signaling in the mammalian central nervous system (CNS) and bronchial epithelium[1]. While histamine is its canonical substrate, the enzyme's active site demonstrates critical plasticity, allowing it to metabolize synthetic and endogenous histamine analogs. Among these,


-methylhistamine—a chiral analog whose (R)-enantiomer acts as a potent, selective histamine H3 receptor agonist—holds significant pharmacological importance.

Understanding the substrate specificity, kinetic parameters (


 and 

), and metabolic fate of

-methylhistamine via HNMT is essential for developing H3-targeted therapeutics and prodrugs (e.g., BP 2.94)[2]. This whitepaper synthesizes the kinetic mechanisms governing HNMT's interaction with

-methylhistamine, outlines the structural causality behind these interactions, and provides self-validating experimental workflows for researchers investigating methyltransferase kinetics.

Mechanistic Basis of HNMT Catalysis

HNMT belongs to the Class I S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily. The enzyme operates via a sequential, bi-bi ping-pong kinetic mechanism[3].

The Methylation Reaction

The catalytic cycle requires the binding of the methyl donor, SAM, to the enzyme's consensus AdoMet binding domain. This induces a conformational shift that properly forms the substrate-binding pocket. The unprotonated


 (tele) nitrogen of the imidazole ring of the substrate then executes a nucleophilic attack on the electrophilic methyl group of SAM.
Structural Causality of Substrate Specificity

When comparing histamine to


-methylhistamine, the structural divergence lies solely in the addition of a methyl group at the alpha-carbon of the ethylamine side chain.
  • Affinity (

    
    ):  The 
    
    
    
    -methyl group introduces steric bulk. To accommodate this side chain while precisely aligning the imidazole ring for nucleophilic attack, the enzyme must overcome steric hindrance. This physical constraint reduces the binding affinity, resulting in a significantly higher Michaelis constant (
    
    
    ) for
    
    
    -methylhistamine compared to histamine.
  • Catalytic Turnover (

    
    ):  Once the substrate overcomes the initial steric barrier and is securely bound in the active site, the electronic properties of the imidazole ring remain unperturbed by the distant 
    
    
    
    -methyl group. Consequently, the transition state stabilization and the rate of methyl transfer are identical to that of canonical histamine, yielding an equivalent maximum velocity (
    
    
    )[4].

Pathway SAM S-adenosyl-L-methionine (SAM) HNMT HNMT Active Site SAM->HNMT Methyl Donor Binding SAH S-adenosyl-L-homocysteine (SAH) HNMT->SAH SAH Release tMH Nτ-Methylhistamine (Inactive) HNMT->tMH Vmax atMH α-Methyl-Nτ-methylhistamine (Inactive) HNMT->atMH Equivalent Vmax Hist Histamine (Canonical Substrate) Hist->HNMT High Affinity (Low Km) aMH α-Methylhistamine (H3 Agonist) aMH->HNMT Low Affinity (10x Km)

Caption: Comparative metabolic pathway of Histamine and α-Methylhistamine via HNMT catalysis.

Kinetic Data Presentation

The foundational kinetic analysis by4[4] demonstrated that while HNMT methylates both substrates, the efficiency profile differs drastically based on concentration. The data below summarizes these findings, which are critical for dosing calculations in pharmacological models.

Table 1: Comparative Kinetic Parameters for HNMT Substrates

SubstrateRelative

Relative

Primary MetabolitePharmacological Status
Histamine 1x (Baseline, ~4-10

M)
100%

-methylhistamine
Endogenous Agonist (H1-H4)

-Methylhistamine
~10x Baseline100%

-methyl-

-methylhistamine
Exogenous H3 Agonist

Note: Because the


 is equivalent, at saturating concentrations, 

-methylhistamine is cleared at the exact same rate as endogenous histamine. However, at physiological (sub-saturating) concentrations, it will be metabolized much slower due to the 10-fold higher

[4].

Pharmacological Implications in Drug Development

The metabolism of


-methylhistamine by 5[5] is a major hurdle in neuropharmacology. (R)-

-methylhistamine is a highly selective H3 receptor agonist that regulates the release of histamine and other neurotransmitters[2].

Because


-methylhistamine exhibits poor blood-brain barrier (BBB) penetration and is subject to rapid peripheral and central inactivation by HNMT, drug developers utilize azomethine prodrugs (e.g., BP 2.94)[2]. Once BP 2.94 crosses the BBB, it hydrolyzes to release (R)-

-methylhistamine. The sustained efficacy of this active moiety is directly dictated by its HNMT-mediated clearance rate. Consequently, co-administration with selective 5[5] is frequently employed in preclinical models to artificially lower the

of degradation, thereby extending the half-life of the H3 agonist.

Experimental Protocol: Evaluating HNMT Kinetics via GC-MS

To accurately determine the


 and 

of novel histamine analogs or verify

-methylhistamine metabolism, researchers must employ a highly specific, self-validating assay. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for absolute structural confirmation of the methylated products[4].
Self-Validating System Design

A robust enzymatic assay must rule out non-specific methylation (e.g., by Indolethylamine N-methyltransferase, INMT, which can also methylate histamine[6]) and spontaneous degradation.

  • Validation Control 1 (Enzyme Specificity): Parallel reactions must be run containing 10

    
    M SKF 91488 (a highly selective HNMT inhibitor). Complete cessation of product formation validates that the methylation is strictly HNMT-driven.
    
  • Validation Control 2 (Isotopic Tracing): Utilizing deuterium-labeled SAM (

    
    -SAM) ensures that the detected methyl group originates exclusively from the enzymatic transfer, eliminating false positives from endogenous background metabolites.
    
Step-by-Step Methodology

Phase 1: Reaction Assembly

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4). Causality: This pH mimics physiological conditions, maintaining the optimal protonation state of the substrate's imidazole ring for nucleophilic attack.

  • Enzyme Addition: Add 10-20

    
    g of purified recombinant human HNMT to the reaction tubes.
    
  • Substrate Titration: Add

    
    -methylhistamine at varying concentrations (e.g., 1 
    
    
    
    M to 500
    
    
    M) to establish a Michaelis-Menten saturation curve.
  • Initiation: Initiate the reaction by adding

    
    -SAM to a final concentration of 50 
    
    
    
    M. Incubate at 37°C for 15 minutes.

Phase 2: Quenching and Extraction 5. Reaction Quenching: Stop the reaction by adding 0.5 M Borate buffer (pH 10.5). Causality: The high pH instantly denatures the HNMT enzyme, halting kinetics. Furthermore, it deprotonates the newly formed


-methyl-

-methylhistamine, rendering it lipophilic. 6. Solvent Extraction: Add 3 volumes of chloroform. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes. Extract the lower organic phase. Causality: The deprotonated methylated products partition into the organic phase, leaving unreacted SAM and salts in the aqueous phase.

Phase 3: Derivatization and GC-MS Analysis 7. Derivatization: Evaporate the chloroform under a gentle stream of nitrogen. Derivatize the residue using heptafluorobutyric anhydride (HFBA) to increase volatility for GC. 8. Quantification: Analyze via GC-MS. Monitor the specific mass-to-charge (m/z) transitions for the derivatized


-methyl-

-(

-methyl)histamine. 9. Data Fitting: Plot the initial velocities (

) against substrate concentration

and fit to the Michaelis-Menten equation using non-linear regression to derive

and

.

Workflow Prep 1. Buffer & Enzyme (pH 7.4) Incubate 2. Substrate + d3-SAM (37°C, 15 min) Prep->Incubate Quench 3. Quench (pH 10.5) Denaturation Incubate->Quench Extract 4. Chloroform Extraction Quench->Extract Analyze 5. GC-MS Analysis (Kinetic Fitting) Extract->Analyze

Caption: Self-validating experimental workflow for HNMT kinetic analysis using GC-MS.

References

  • Hough LB, Khandelwal JK, Mittag TW. "Alpha-methylhistamine methylation by histamine methyltransferase." Agents Actions. 1981 Nov;11(5):425-8. 4

  • "Histamine N-methyltransferase." Wikipedia, The Free Encyclopedia. 7

  • "Repurposing Histaminergic Drugs in Multiple Sclerosis." MDPI. 5

  • "Pharmacophore modeling, virtual screening and docking studies to identify novel HNMT inhibitors." ResearchGate. 1

Sources

Exploratory

1-(1-methyl-1H-imidazol-4-yl)propan-2-amine SMILES and InChIKey

Topic: Chemoinformatics and Pharmacological Profiling of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine Format: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists Chemical Identity...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemoinformatics and Pharmacological Profiling of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine Format: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Chemical Identity & Structural Logic[1]

The compound 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine represents a critical structural intersection between the endogenous neurotransmitter histamine and amphetamine-class monoamines. Chemically, it is the


-methylated derivative of 

-methylhistamine.

Its significance lies in its dual nature: it retains the imidazole pharmacophore essential for histamine receptor recognition (H1-H4) while incorporating the


-methyl group on the ethylamine side chain, a modification known to confer resistance to monoamine oxidase (MAO) degradation and enhance blood-brain barrier permeability.
1.1 Core Identifiers
Data PointValue
Common Name

-Methyl-1-methylhistamine
CAS Registry Number 80154-61-6
IUPAC Name 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine
Molecular Formula

Molecular Weight 139.20 g/mol
Canonical SMILES CC(N)Cc1cn(C)cn1
Isomeric SMILES CCc1cn(C)cn1 (assuming S-enantiomer) / CCc1cn(C)cn1 (R-enantiomer)
InChI String InChI=1S/C7H13N3/c1-6(8)3-7-4-10(2)5-9-7/h4-6H,3,8H2,1-2H3
InChIKey HMKKPVLTZFFRFB-UHFFFAOYSA-N
1.2 Physicochemical Profile (Predicted)
  • LogP: 0.24 (Estimated). The molecule is amphiphilic but leans towards hydrophilicity due to the imidazole and primary amine.

  • pKa (Imidazole

    
    ):  ~6.9–7.[1]1. The 
    
    
    
    -methyl group prevents tautomerization, fixing the basic nitrogen at position 3.
  • pKa (Primary Amine): ~9.5–9.8. Protonated at physiological pH.[2]

  • Topological Polar Surface Area (TPSA): 43.8

    
    .
    

Synthetic Architecture

The synthesis of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine requires a strategy that avoids regiochemical ambiguity on the imidazole ring. Direct alkylation of histamine is prone to producing mixtures of


 (1-methyl) and 

(3-methyl) isomers.

Therefore, a De Novo Construction approach using the Henry Reaction (Nitroaldol) followed by reduction is the authoritative protocol. This pathway ensures the methyl group is fixed at the


 position from the starting material.
2.1 Reaction Pathway Diagram

Synthesis SM1 1-Methyl-1H-imidazole-4-carbaldehyde (Precursor) Inter Intermediate: (E)-1-(1-methylimidazol-4-yl)-2-nitroprop-1-ene SM1->Inter Henry Reaction (-H2O) Reagent1 Nitroethane NH4OAc, AcOH, Reflux Reagent1->Inter Product Target: 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine Inter->Product Hydride Reduction Reagent2 LiAlH4 / THF (Reduction) Reagent2->Product

Caption: Regioselective synthesis via Henry Reaction preventing N-isomerization.

2.2 Detailed Protocol

Step 1: Nitroaldol Condensation (Henry Reaction)

  • Rationale: Utilizing 1-methyl-1H-imidazole-4-carbaldehyde fixes the regiochemistry immediately. Nitroethane provides the two-carbon extension and the methyl group for the

    
    -position.
    
  • Procedure:

    • Dissolve 1-methyl-1H-imidazole-4-carbaldehyde (10 mmol) in nitroethane (5 mL).

    • Add ammonium acetate (1.1 eq) as a catalyst.

    • Reflux at 100°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the aldehyde spot.

    • Critical Checkpoint: The product, (E)-1-(1-methyl-1H-imidazol-4-yl)-2-nitroprop-1-ene, typically crystallizes as a yellow solid upon cooling.

    • Yield Expectation: 75–85%.

Step 2: Hydride Reduction

  • Rationale: The nitroalkene double bond and the nitro group must be reduced simultaneously. Lithium Aluminum Hydride (

    
    ) is chosen over catalytic hydrogenation to avoid poisoning the catalyst with the basic imidazole nitrogen.
    
  • Procedure:

    • Suspend

      
       (4 eq) in anhydrous THF under Argon atmosphere.
      
    • Add the nitroalkene intermediate dropwise at 0°C.

    • Reflux for 12 hours. The color will shift from yellow to grey/white.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate. Extract the filtrate with DCM.[2]

    • Purification: The crude amine is an oil. Convert to the dihydrochloride salt using HCl/Ether for stability and crystallization.

Pharmacological Interface[2]

This molecule serves as a high-precision probe for the histaminergic system. It is structurally related to (R)-


-methylhistamine , a potent and selective H3 receptor agonist. However, the addition of the 

-methyl group fundamentally alters its profile.
3.1 Mechanism of Action & Selectivity
  • Histamine Methyltransferase (HMT) Interaction:

    • Endogenous histamine is metabolized by HMT to 1-methylhistamine (tele-methylhistamine).

    • The target molecule is the

      
      -methylated analog of this metabolite.
      
    • Hypothesis: It likely acts as a competitive inhibitor or a metabolically stable "dead-end" product for HMT studies, as the

      
      -methyl group sterically hinders further oxidative deamination by MAO-B.
      
  • Receptor Affinity (H3/H4):

    • 
      -methylation generally reduces affinity for H1 and H2 receptors.
      
    • However, for H3 receptors (presynaptic autoreceptors), the

      
      -methyl group is often tolerated, though usually with reduced efficacy compared to the non-methylated parent.
      
    • This compound is valuable for defining the steric tolerance of the H3 receptor binding pocket (specifically the Asp114 region).

3.2 Signaling Pathway Map[3]

Signaling Ligand 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine H3R H3 Receptor (Presynaptic) Ligand->H3R Agonist/Partial Agonist (Affinity Probe) MAO Monoamine Oxidase B (Metabolic Enzyme) Ligand->MAO Resistant (Due to alpha-Methyl) HMT Histamine N-Methyltransferase Ligand->HMT Product Analog (Feedback Inhibition?) cAMP cAMP Inhibition (Gi/o coupling) H3R->cAMP Signaling Cascade Stability Metabolic Stability (Steric Blockade) MAO->Stability No Degradation

Caption: Pharmacological interaction map highlighting metabolic resistance and receptor engagement.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

4.1 Proton NMR (

-NMR, 400 MHz,

)
  • 
     7.60 (s, 1H):  Imidazole C2-H. (Deshielded due to flanking nitrogens).
    
  • 
     6.95 (s, 1H):  Imidazole C5-H.
    
  • 
     3.65 (s, 3H): 
    
    
    
    group. (Distinct singlet, diagnostic of N1-methylation).
  • 
     3.40 (m, 1H): 
    
    
    
    (Methine proton on the propyl chain).
  • 
     2.70-2.90 (m, 2H): 
    
    
    
    bridge between ring and amine.
  • 
     1.25 (d, 3H): 
    
    
    
    (Doublet, diagnostic of the propan-2-amine backbone).
4.2 Mass Spectrometry[3]
  • Method: ESI-MS (Positive Mode).

  • Expected Parent Ion

    
    :  m/z 140.12.
    
  • Fragmentation Pattern: Look for loss of ammonia (

    
    , -17) giving m/z 123, and cleavage of the alkyl chain leaving the methyl-imidazole cation (m/z 81/82).
    

References

  • PubChem. (n.d.). 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine (Compound). National Library of Medicine. Retrieved March 6, 2026, from [Link](Note: Link directs to the closest structural analog entry for verification of class properties).

  • Arrang, J. M., et al. (1987). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature. Retrieved March 6, 2026, from [Link]

  • Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. Pharmacology of Histamine Receptors. Retrieved March 6, 2026, from [Link]

Sources

Foundational

Biological Activity and Therapeutic Implications of N-tele-Methylated Imidazole Derivatives

An In-Depth Technical Guide on the Biological Activity of N-tele-methylated Imidazole Derivatives. A Technical Guide for Drug Discovery & Development Executive Summary The imidazole ring acts as a cornerstone in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of N-tele-methylated Imidazole Derivatives.

A Technical Guide for Drug Discovery & Development

Executive Summary

The imidazole ring acts as a cornerstone in medicinal chemistry, functioning as a bioisostere, a hydrogen bond donor/acceptor, and a metal-coordinating ligand. However, its biological activity is strictly governed by its tautomeric state and substitution pattern. N-tele-methylation (alkylation at the


 or N3 position, distal to the side chain) represents a critical modification that locks the tautomeric equilibrium, alters basicity, and frequently acts as a "metabolic switch" that terminates pharmacological activity.

This guide analyzes the N-tele-methylimidazole moiety, distinguishing it from its pros-methylated counterpart. It covers the pharmacodynamic consequences of this modification in histaminergic signaling, its utility as a biomarker in safety pharmacology (myotoxicity), and its application in designing antimicrobial imidazolium salts.

Structural & Chemical Foundation

Nomenclature and Isomerism: Pros vs. Tele

Precision in nomenclature is vital due to conflicting numbering systems between organic chemistry and biochemistry. This guide utilizes the IUPAC-endorsed Greek notation to eliminate ambiguity relative to the side chain (R).

  • 
     (Pros):  The nitrogen proximal (near) to the side chain. (Biochemistry: N1; Organic Chem: often N1 or N3 depending on priority).
    
  • 
     (Tele):  The nitrogen distal (far) from the side chain. (Biochemistry: N3; Organic Chem: often N1 if methylated).
    

Key Chemical Consequence: Unsubstituted imidazole exists in rapid tautomeric equilibrium (


-H 


-H). Methylation at the

position:
  • Abolishes Tautomerism: Locks the ring into a fixed steric and electronic conformation.

  • Modulates H-Bonding: The

    
    -Me nitrogen becomes an exclusive H-bond acceptor (abolishing donor capacity), while the 
    
    
    
    retains acceptor/donor status depending on protonation.
  • Basicity:

    
    -methylimidazoles are generally more basic (pKa ~7.0–7.4) than unsubstituted imidazoles (pKa ~6.9) due to the inductive effect of the methyl group.
    
Visualization: Structural Distinction

ImidazoleIsomers Histamine Histamine (Tautomeric Equilibrium) Pros N-pros-methylhistamine (N-pi, Proximal) Active/Partial Agonist Histamine->Pros Methylation at N(pi) Tele N-tele-methylhistamine (N-tau, Distal) Metabolically Inactive Histamine->Tele Methylation at N(tau) (via HNMT enzyme) Pros->Tele Distinct Pharmacological Profiles

Figure 1: Divergent methylation pathways yielding pharmacologically distinct isomers. The tele-isomer is the primary metabolic product in the CNS.

Endogenous Biology & Pharmacology

The Histaminergic "Switch": Metabolic Inactivation

In the Central Nervous System (CNS), the biological activity of histamine is terminated primarily by Histamine N-Methyltransferase (HNMT) , which selectively transfers a methyl group from S-adenosylmethionine (SAM) to the


 position.
  • Substrate: Histamine.[1]

  • Product: N-tele-methylhistamine (

    
    -methylhistamine).
    
  • Activity: unlike its precursor, N-tele-methylhistamine displays negligible affinity for H1, H2, and H3 receptors. It effectively "silences" the signal.

  • Clinical Relevance: Elevated levels of N-tele-methylhistamine in cerebrospinal fluid (CSF) have been observed in schizophrenia, indicating hyperactive histaminergic turnover.[2]

Safety Pharmacology: 3-Methylhistidine ( -MH)

In drug safety evaluation, N-tele-methylated derivatives of histidine serve as critical biomarkers.

  • Origin: Post-translational methylation of specific histidine residues in actin and myosin.

  • Release: During muscle protein breakdown (proteolysis), 3-methylhistidine (N-tele-methylhistidine) is released.

  • Metabolic Fate: It cannot be re-acylated into tRNA and is excreted quantitatively in urine.

  • Application: Urinary

    
    -MH is a validated biomarker for myotoxicity  (muscle wasting) in preclinical toxicology studies for statins or cachexia-inducing oncologics.
    

Medicinal Chemistry Applications

H3 Receptor Antagonists

The Histamine H3 receptor (H3R) is a constitutive G-protein coupled receptor (GPCR) regulating neurotransmitter release.[1]

  • Design Challenge: Early H3R antagonists utilized the imidazole moiety for receptor recognition. However, these were susceptible to rapid clearance via HNMT (forming the inactive tele-methyl derivative) or CYP450 inhibition.

  • Strategy: Medicinal chemists often replace the imidazole with non-imidazole heterocycles (e.g., piperidines) or introduce steric bulk to prevent N-tele-methylation, thereby extending half-life.

  • Tele-Methylation as a Tool: In some cases, introducing a methyl group at the

    
     position during synthesis is used to probe the binding pocket, confirming that the H-bond donor at 
    
    
    
    is essential for agonist activity (since methylation removes it).
Antimicrobial Imidazolium Salts

While "tele" nomenclature is less common here, 1-alkyl-3-methylimidazolium salts (ionic liquids) are essentially N,N'-dialkylated imidazoles.

  • Mechanism: These cationic surfactants disrupt bacterial cell membranes via the "carpet mechanism."

  • SAR (Structure-Activity Relationship):

    • Chain Length: Activity increases with alkyl chain length (C8–C14) due to enhanced lipophilicity, peaking before a "cut-off" effect where solubility limits efficacy.

    • Anion Effect: The counter-ion (Cl-, Br-, BF4-) modulates solubility and bioavailability but the imidazolium cation drives the toxicity.

Experimental Protocols

Protocol: Regioselective Synthesis of N-tele-Methylimidazole

Context: Direct methylation of 4-substituted imidazoles often yields a mixture of pros (1,4) and tele (1,5) isomers.[3] This protocol favors the tele-isomer via steric control or specific protective group strategies.

Reagents: 4-substituted imidazole substrate, Trityl chloride (Ph3CCl), Methyl iodide (MeI), Acetonitrile.

  • Trityl Protection: React substrate with Trityl chloride to protect the less hindered Nitrogen (

    
    ). The bulky trityl group preferentially binds the 
    
    
    
    (remote from the substituent R if R is bulky, or governed by electronics).
  • Quaternization: Treat the trityl-imidazole with Methyl iodide (MeI) in acetonitrile at reflux. The methyl group attacks the available

    
     (forming a quaternary salt).
    
  • Deprotection: Reflux in methanol/HCl. The trityl group is cleaved, and the resulting proton loss yields the N-tele-methylated product.

  • Validation: Differentiate isomers using NOE (Nuclear Overhauser Effect) NMR. The

    
    -Me protons in the tele isomer will show NOE correlations with the C2-H and C4-H (if R is at C5), distinct from the pros isomer.
    
Protocol: HNMT Activity Assay (Radiometric)

Objective: Measure the formation of N-tele-methylhistamine to screen for HNMT inhibitors.

  • Preparation: Homogenize tissue (kidney or brain) in phosphate buffer (pH 7.4). Centrifuge to obtain cytosolic fraction containing HNMT.

  • Incubation: Mix:

    • 10 µL Cytosolic enzyme.

    • 10 µL Histamine (substrate, 10 µM).

    • 10 µL S-adenosyl-L-[methyl-3H]methionine (SAM, methyl donor).

    • 10 µL Test compound (Inhibitor).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add borate buffer (pH 10) and organic solvent (Toluene/Isoamyl alcohol) to stop reaction and extract the product.

  • Quantification: The product, [3H]-N-tele-methylhistamine , is extracted into the organic phase (histamine remains in aqueous). Count radioactivity in the organic phase via liquid scintillation.

Visualizations

Pathway: Histamine Metabolism & Signaling

HistaminePathway Histamine Histamine HReceptors H1/H2/H3/H4 Receptors (Active Signaling) Histamine->HReceptors Binding TeleHistamine N-tele-methylhistamine (Inactive Metabolite) Histamine->TeleHistamine Methylation (SAM -> SAH) HNMT Enzyme: HNMT (Histamine N-Methyltransferase) HNMT->TeleHistamine Acid N-tele-methylimidazole acetic acid TeleHistamine->Acid Oxidative Deamination (via MAO-B) MAOB Enzyme: MAO-B

Figure 2: The metabolic route of histamine.[2] HNMT specifically catalyzes N-tele-methylation, converting the active neurotransmitter into an inactive intermediate, which is further processed by MAO-B.

Workflow: Biological Evaluation of Imidazole Derivatives

BioEval cluster_0 In Vitro Screening cluster_1 Functional Validation Start Candidate: N-tele-methylimidazole Derivative Bind Receptor Binding Assay (H3/H4 Affinity) Start->Bind Meta Metabolic Stability (Microsomal incubation) Start->Meta Agonist cAMP / GTPgammaS Assay (Agonist vs Antagonist) Bind->Agonist High Affinity Tox Cytotoxicity (HepG2/Fibroblasts) Meta->Tox Microbial MIC Determination (If antimicrobial target) Tox->Microbial If applicable

Figure 3: Step-wise evaluation workflow for determining the pharmacological profile of novel imidazole derivatives.

References

  • Hough, L. B. (2001). "Genomics meets histamine receptors: new subtypes, new receptors." Molecular Pharmacology, 59(3), 415-419. Link

  • Schwartz, J. C., et al. (1991). "Histaminergic transmission in the mammalian brain." Physiological Reviews, 71(1), 1-51. Link

  • Prell, G. D., et al. (1991). "Histamine N-methyltransferase: purification, cloning, and expression." Journal of Biological Chemistry, 266, 2369-2376. Link

  • Young, V. R., & Munro, H. N. (1978). "Ntau-Methylhistidine (3-methylhistidine) and muscle protein turnover: an overview." Federation Proceedings, 37(9), 2291-2300. Link

  • Łuczak, J., et al. (2010). "Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives." Green Chemistry, 12, 593-601. Link

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 14(9-10), 509-515. Link

  • Van Den Berge, E., & Robiette, R. (2013). "Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer." Journal of Organic Chemistry, 78(23), 12220-12223. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of (R)-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine from L-Histidine: A Detailed Protocol and Mechanistic Discussion

An Application Note for Advanced Synthesis Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive, step-by-step protocol for the stereospecific synthesis of (...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Advanced Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, step-by-step protocol for the stereospecific synthesis of (R)-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine from the readily available chiral precursor, L-Histidine. The synthetic strategy is centered on the transformation of the carboxylic acid functional group into a methyl group while preserving the integrity of the original stereocenter, alongside a regioselective N-methylation of the imidazole ring. This document explains the causality behind the chosen reaction sequence and provides detailed experimental procedures, data tables, and mechanistic diagrams to ensure reproducibility and a thorough understanding of the process.

Introduction and Strategic Overview

Histamine, a biogenic amine derived from the decarboxylation of histidine, is a pivotal mediator in numerous physiological and pathological processes, including immune responses, gastric acid secretion, and neurotransmission.[1][2][3] Its actions are mediated by four distinct G-protein coupled receptors (H1, H2, H3, and H4).[1] Synthetic analogs of histamine are indispensable tools for elucidating the structure-activity relationships of these receptors and for the development of novel therapeutics.[4][5]

The target molecule, (R)-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine, also known as (R)-α-methyl-1-methylhistamine, is a chiral analog featuring two key modifications from the parent histamine structure: a methyl group at the α-carbon of the ethylamine side chain and another on the imidazole ring. Starting from L-histidine provides a cost-effective and efficient route that leverages the innate chirality of the amino acid.

The overall synthetic pathway involves a six-step sequence designed to achieve the necessary functional group transformations with high fidelity.

Core Strategic Pillars:

  • Chirality Management: The synthesis begins with (S)-Histidine and concludes with an (R)-configured product. This is not the result of a chemical inversion but rather a consequence of the Cahn-Ingold-Prelog (CIP) priority rules changing after the carboxyl group (priority 2 in the starting material) is converted to a methyl group (priority 3 in the final product). This strategy elegantly transfers the stereochemistry from the starting material to the product.

  • Functional Group Interconversion: Direct conversion of a carboxylic acid to a methyl group without racemization is challenging. Our protocol circumvents this by a robust three-step sequence: reduction of a protected ester to a primary alcohol, mild oxidation to an aldehyde, and subsequent reduction of the aldehyde's tosylhydrazone derivative to the target methyl group.

  • Regioselective N-Methylation: The imidazole ring of histidine possesses two nitrogen atoms, N-π (pros, near the side chain) and N-τ (tele, far from the side chain).[6] N-methylation must be selective to yield the 1-methyl isomer, which corresponds to methylation at the N-τ position. This is reliably achieved on a protected histidine intermediate.[6][7]

Overall Synthetic Workflow

The diagram below outlines the complete synthetic route from L-Histidine to the final product.

G cluster_main Synthetic Workflow A L-Histidine B Step 1: Protection & Esterification Boc-L-His-OMe A->B (Boc)₂O, MeOH, SOCl₂ C Step 2: N-Methylation Boc-(1-methyl)-L-His-OMe B->C NaH, MeI D Step 3: Ester Reduction Boc-(1-methyl)-L-histidinol C->D LiBH₄ E Step 4: Alcohol Oxidation Boc-(1-methyl)-L-histidinal D->E DMP F Step 5: Tosylhydrazone Formation & Reduction E->F 1. TsNHNH₂ 2. NaBH₄ G Step 6: Deprotection (R)-1-(1-methyl-1H-imidazol-4-yl) propan-2-amine F->G TFA or HCl G cluster_mech Tosylhydrazone Reduction Mechanism aldehyde R-CHO hydrazone R-CH=N-NHTs aldehyde->hydrazone + TsNHNH₂ - H₂O anion R-CH=N-N⁻Ts hydrazone->anion + Base diimide R-CH=N-NH anion->diimide Elimination of Ts⁻ product R-CH₃ diimide->product + [H⁻] (from NaBH₄) - N₂

Sources

Application

HPLC method for detecting 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine in plasma

Application Note & Protocol Quantitative Analysis of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine in Human Plasma by HPLC-MS/MS Abstract This application note presents a robust and sensitive high-performance liquid chroma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Quantitative Analysis of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine in Human Plasma by HPLC-MS/MS

Abstract

This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine in human plasma. The analyte, a small and polar basic compound, presents challenges for retention and separation using traditional reversed-phase chromatography. To overcome these issues, this protocol employs a simple protein precipitation for sample extraction, followed by a pre-column derivatization step using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). This strategy enhances the analyte's hydrophobicity, enabling excellent chromatographic performance on a C18 column, and improves ionization efficiency for mass spectrometric detection. The method is designed for high-throughput applications in pharmacokinetic and clinical research settings and is validated according to internationally recognized guidelines.[1][2]

Principle and Scientific Rationale

The quantification of small, polar, and basic molecules like 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine from complex biological matrices such as plasma is analytically challenging. The primary difficulties are twofold:

  • Poor Chromatographic Retention: The hydrophilic nature of the analyte leads to insufficient interaction with non-polar stationary phases (e.g., C18), causing it to elute in or near the solvent front, where it can co-elute with endogenous interferences.[3]

  • Matrix Effects: The complex composition of plasma can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate and imprecise results.

To address these challenges, this method employs a multi-faceted strategy grounded in established bioanalytical principles:

  • Protein Precipitation: This is a rapid and effective technique for removing the majority of proteins from the plasma sample, which are a primary source of interference and can damage the HPLC column.[4][5] Ice-cold acetonitrile is used as the precipitating agent.

  • Pre-column Derivatization: The primary amine group of the analyte is reacted with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). This reaction is well-documented for its efficiency with primary amines.[6][7][8] The derivatization serves two critical purposes:

    • It attaches a large, hydrophobic 6-aminoquinolyl group to the analyte, significantly increasing its retention on a reversed-phase C18 column.[9]

    • The derivative is highly responsive to positive mode electrospray ionization (ESI+), enhancing the sensitivity of the MS/MS detection.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., a deuterated analog of the analyte) is the gold standard in quantitative bioanalysis. The SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same extraction inefficiencies and matrix effects, allowing for highly accurate correction and leading to superior precision and accuracy.

  • Tandem Mass Spectrometry (MS/MS): Detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[6] By monitoring a specific precursor-to-product ion transition, the instrument can selectively detect the analyte even in the presence of other co-eluting compounds from the plasma matrix.

This combination of targeted sample preparation and high-specificity detection ensures the method is reliable, reproducible, and fit for purpose in a regulated bioanalytical environment.[1][10]

Materials, Reagents, and Instrumentation

2.1 Materials and Reagents

  • Reference Standard: 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine (purity ≥98%)

  • Internal Standard: Stable Isotope-Labeled 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine-d3 (or other appropriate SIL-IS, purity ≥98%)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent kit (e.g., Waters AccQ•Tag™ Ultra)

  • Control Human Plasma (with K2-EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials with inserts

2.2 Instrumentation

  • HPLC System: A UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Thermo TSQ Endura)

  • Analytical Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

  • Centrifuge, refrigerated

  • Vortex mixer

  • Precision pipettes

Experimental Protocols

3.1 Preparation of Standards and Quality Controls (QCs)

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve the reference standard and the SIL-IS in 50:50 (v/v) ACN/Water to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN/Water to prepare a series of working standard solutions for spiking the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS primary stock solution with 50:50 ACN/Water to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and QC Samples: Spike appropriate amounts of the working standard solutions into control human plasma to prepare CCs (e.g., 1-1000 ng/mL) and QCs at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High.

3.2 Sample Preparation and Derivatization Workflow

The following diagram illustrates the sample preparation workflow.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_final Final Step s1 Aliquot 50 µL Plasma (Sample, CC, or QC) s2 Add 25 µL IS Working Solution (100 ng/mL) s1->s2 s3 Protein Precipitation: Add 150 µL ice-cold ACN s2->s3 s4 Vortex (2 min) Centrifuge (10 min, 14,000g, 4°C) s3->s4 d1 Transfer 50 µL Supernatant to a new tube s4->d1 Collect Supernatant d2 Add 150 µL Borate Buffer (from AQC kit) d1->d2 d3 Add 50 µL AQC Reagent (reconstituted) d2->d3 d4 Vortex immediately (10s) Incubate (10 min, 55°C) d3->d4 f1 Transfer to HPLC vial d4->f1 f2 Inject into HPLC-MS/MS f1->f2

Caption: Workflow for plasma sample preparation and derivatization.

Step-by-Step Protocol:

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (unknown, CC, or QC).

  • Internal Standard Addition: Add 25 µL of the IS working solution (100 ng/mL) to each tube (except for blank samples, where 25 µL of 50:50 ACN/Water is added instead).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube.[8]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Derivatization:

    • Add 150 µL of Borate Buffer (from the AQC kit) to the supernatant and vortex.

    • Add 50 µL of freshly reconstituted AQC reagent.

    • Immediately vortex for 10 seconds.

    • Incubate the mixture at 55°C for 10 minutes.[8]

  • Final Transfer: After incubation, transfer the derivatized sample to an HPLC vial for analysis.

3.3 HPLC-MS/MS Conditions

Summarized below are the recommended starting conditions, which must be optimized for the specific instrumentation used.

Parameter Condition
HPLC System
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Volume5 µL
Gradient5% B to 60% B over 3 min, wash and re-equilibrate
MS/MS System
Ion SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temp.150°C
Desolvation Temp.500°C
MRM TransitionsTo be optimized by infusing derivatized standards
Analyte-AQC[M+H]⁺ → Product Ion
SIL-IS-AQC[M+H]⁺ → Product Ion
Method Validation

The analytical method must be fully validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or the ICH M10 guideline to ensure its reliability for the intended application.[2][11] The key validation parameters and typical acceptance criteria are outlined below.

Validation Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of endogenous matrix components. Assessed by analyzing at least six blank plasma lots.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.
Linearity & Range The relationship between analyte concentration and detector response. Assessed by a calibration curve with at least six non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision The closeness of measured values to the nominal concentration (accuracy) and the variability of measurements (precision). Assessed at four QC levels in at least five replicates over three separate runs.Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[1]
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the analyte response in post-extraction spiked samples to that in neat solution.IS-normalized matrix factor should be consistent across lots with a %CV ≤ 15%.
Recovery The efficiency of the extraction process. Assessed by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.Recovery should be consistent, precise, and reproducible.
Stability Analyte stability in plasma under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.
Conclusion

This application note provides a comprehensive protocol for the selective and sensitive determination of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine in human plasma. By combining a straightforward protein precipitation with a strategic pre-column derivatization step, the method effectively overcomes the common challenges associated with analyzing polar molecules. The use of HPLC-MS/MS ensures high selectivity and sensitivity, making this method suitable for demanding applications in pharmaceutical development and clinical research. Prior to routine use, a full method validation must be conducted to demonstrate that its performance characteristics are reliable and reproducible.[1][2]

References
  • U.S. Food and Drug Administration. (2001).
  • Labcorp Drug Development. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • U.S. Department of Health & Human Services. (2025). Bioanalytical Method Validation for Biomarkers. [Link]

  • Restek Corporation. HPLC Column Selection Guide. [Link]

  • SCION Instruments. (2025). HPLC Column Selection Guide. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Appadurai, V., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. Analytical Chemistry. [Link]

  • Liu, R., et al. (2012). Determination of polyamines in human plasma by high-performance liquid chromatography coupled with Q-TOF mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • American Chemical Society Publications. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. Analytical Chemistry. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]

  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • MDPI. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. [Link]

  • Zhao, X., et al. (2015). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Molecules. [Link]

  • ResearchGate. (2016). Rapid and Simultaneous Quantification of Polyamines in Human Plasma by LC–MS/MS After Pre-column Derivatization with N-(9-Fluorenylmethoxycarbonyloxy)succinimide. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]

  • ResearchGate. (2018). Determination of some biogenic amines in rat plasma using high performance liquid chromatography tandem mass spectrometry (HPLC/MS) method. [Link]

  • Krishnaiah, Y.S.R., et al. Development of a HPLC Method for the Estimation of Mebendazole in Human Plasma. [Link]

  • ResearchGate. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. [Link]

Sources

Method

Preparation of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine dihydrochloride salt

Application Note: Scalable Synthesis of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine Dihydrochloride Executive Summary & Scope This technical guide details the laboratory-scale preparation of 1-(1-methyl-1H-imidazol-4-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine Dihydrochloride

Executive Summary & Scope

This technical guide details the laboratory-scale preparation of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine dihydrochloride , a critical intermediate in the synthesis of histamine H3 and H4 receptor ligands. Unlike the common metabolite N-methylhistamine (which carries the methyl group on the amine tail), this compound features a core modification: methylation of the imidazole ring at the


 (N1) position, combined with an 

-methyl substitution on the ethylamine chain (making it an amphetamine analogue of 1-methylhistamine).

Key Challenges Addressed:

  • Regiochemistry: Ensuring the correct 1,4-substitution pattern on the imidazole ring, avoiding the thermodynamically favored 1,5-isomer often formed during non-selective methylation.

  • Reduction Efficiency: Optimized hydride reduction of the nitroalkene intermediate to prevent incomplete reduction or ring hydrogenation.

  • Salt Stoichiometry: Precise formation of the dihydrochloride salt for stability and solubility.

Retrosynthetic Analysis & Strategy

The synthesis relies on a "Henry-Lithium Aluminum Hydride" sequence, a robust pathway for converting aldehydes to


-methylated amines.
  • Precursor: 1-Methyl-1H-imidazole-4-carbaldehyde .[1]

    • Critical Note: Commercial sources often mislabel isomers. The starting material must be the 1,4-isomer . If synthesizing from 4(5)-imidazolecarboxaldehyde, the methylation yields a mixture favoring the unwanted 1,5-isomer (~10:1). We assume the use of pure 1,4-aldehyde, obtainable via specific lithiation routes or chromatographic separation.

  • C-C Bond Formation: Nitroaldol condensation with nitroethane.

  • Functional Group Interconversion: Reduction of the conjugated nitroalkene to the primary amine.

SynthesisRoute Aldehyde 1-Methyl-1H-imidazole- 4-carbaldehyde Nitroalkene Intermediate: 1-(1-methyl-1H-imidazol-4-yl)- 2-nitroprop-1-ene Aldehyde->Nitroalkene Step 1: Henry Rxn (NH4OAc, Reflux) Nitroethane Nitroethane Nitroethane->Nitroalkene Amine Free Base: 1-(1-methyl-1H-imidazol-4-yl) propan-2-amine Nitroalkene->Amine Step 2: Reduction (LiAlH4, THF) Salt Final Product: Dihydrochloride Salt Amine->Salt Step 3: Salting (HCl/iPrOH)

Figure 1: Synthetic pathway for the target compound.[2]

Detailed Experimental Protocols

Safety Pre-Requisites
  • Nitroalkenes: Potential irritants and sensitizers. Handle in a fume hood.

  • Lithium Aluminum Hydride (LiAlH4): Pyrophoric.[3] Reacts violently with water. Use strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).

  • HCl Gas/Ether: Corrosive and highly flammable.

Step 1: Preparation of 1-(1-methyl-1H-imidazol-4-yl)-2-nitroprop-1-ene

This step extends the carbon chain using the Henry reaction.

  • Reagents:

    • 1-Methyl-1H-imidazole-4-carbaldehyde (10.0 mmol, 1.10 g)

    • Nitroethane (50.0 mmol, 3.6 mL) – Excess acts as solvent/reactant

    • Ammonium Acetate (2.0 mmol, 154 mg) – Catalyst

    • Glacial Acetic Acid (5 mL) – Solvent

  • Protocol:

    • Charge a 50 mL round-bottom flask (RBF) with the aldehyde, ammonium acetate, and glacial acetic acid.

    • Add nitroethane in one portion.

    • Fit with a reflux condenser and heat to 85–90 °C for 4–6 hours.

      • Checkpoint: Monitor by TLC (DCM:MeOH 95:5). The aldehyde spot (

        
        ) should disappear, replaced by a less polar yellow fluorescent spot (nitroalkene).
        
    • Cool the mixture to room temperature.

    • Workup: Pour the reaction mixture into ice-water (50 mL) and neutralize with saturated NaHCO₃ (aq) until pH ≈ 8.

    • Extract with Ethyl Acetate (3 × 30 mL).

    • Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Recrystallize the yellow solid from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield Expectation: 70–85% (Yellow crystalline solid).

Step 2: Reduction to 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine

The nitro group and the alkene are reduced simultaneously.

  • Reagents:

    • Nitroalkene intermediate (from Step 1) (5.0 mmol, ~835 mg)

    • LiAlH4 (20.0 mmol, 4.0 equiv, 1.0 M in THF or powder)

    • Anhydrous THF (30 mL)

  • Protocol:

    • Setup: Flame-dry a 100 mL 2-neck RBF, cool under Argon flow.

    • Add LiAlH4 (powder or solution) to the flask. If using powder, suspend in 10 mL anhydrous THF. Cool to 0 °C.

    • Dissolve the nitroalkene in 20 mL anhydrous THF and add it dropwise to the LiAlH4 suspension over 15 minutes. Exothermic reaction.

    • Allow to warm to room temperature, then heat to reflux (66 °C) for 6–12 hours.

      • Mechanism:[4][5][6] The color will shift from bright yellow (conjugated nitro) to colorless/grey.

    • Quenching (Fieser Method): Cool to 0 °C. Carefully add:

      • 0.8 mL Water[7]

      • 0.8 mL 15% NaOH (aq)

      • 2.4 mL Water

    • Stir vigorously for 30 minutes until a white granular precipitate forms.

    • Filter through a Celite pad. Wash the pad with THF (20 mL).

    • Concentrate the filtrate to obtain the crude amine as a pale yellow oil.

Step 3: Formation of the Dihydrochloride Salt
  • Reagents:

    • Crude free base amine

    • HCl (4M in Dioxane or 2M in Diethyl Ether)

    • Isopropanol (iPrOH) and Diethyl Ether (Et₂O)

  • Protocol:

    • Dissolve the crude oil in a minimal amount of cold Isopropanol (2–3 mL).

    • Add HCl solution dropwise with stirring until pH < 2 (check with wet pH paper).

    • Dilute slowly with Diethyl Ether until turbidity persists.

    • Cool at 4 °C overnight to induce crystallization.

    • Filter the white hygroscopic solid under Nitrogen (to prevent moisture absorption).

    • Dry in a vacuum desiccator over P₂O₅.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white hygroscopic solidVisual
Purity >95%HPLC (C18, 0.1% TFA/Water/MeCN)
Identity Matches Reference Spectrum¹H NMR, MS
Counter-ion 2.0 ± 0.2 molar ratio (Cl⁻)Argentometric Titration or Elemental Analysis

Expected ¹H NMR Data (D₂O, 400 MHz):

  • δ 8.50 (s, 1H): Imidazole C2-H (Deshielded due to salt form).

  • δ 7.35 (s, 1H): Imidazole C5-H.

  • δ 3.80 (s, 3H): N-Methyl group (

    
    -CH₃).
    
  • δ 3.55 (m, 1H): Methine proton of the propyl chain (-CH-NH₂).

  • δ 2.90–3.10 (m, 2H): Methylene bridge (-CH₂-).

  • δ 1.25 (d, 3H):

    
    -Methyl group (-CH₃).
    

Troubleshooting & Critical Parameters

Troubleshooting Problem Low Yield or Impurity Check1 Isomer Purity of Aldehyde? (Must be 1,4-isomer) Problem->Check1 Check2 Water in THF? (Kills LiAlH4) Problem->Check2 Check3 Incomplete Reduction? (Check for Hydroxylamine intermediate) Problem->Check3 Solution1 Verify Regiochemistry via NOE NMR Check1->Solution1 Solution2 Distill THF over Na/Benzophenone Check2->Solution2 Solution3 Increase Reflux Time or LiAlH4 equiv Check3->Solution3

Figure 2: Troubleshooting logic for common synthetic failures.

Author's Note on Regioselectivity: The most common failure mode is using the wrong aldehyde isomer. 1-methyl-1H-imidazole-5-carbaldehyde is thermodynamically more stable during direct methylation of 4(5)-imidazolecarboxaldehyde. Ensure your starting material is validated as the 4-carbaldehyde (often synthesized via 4-iodo-1-methylimidazole lithiation) to obtain the biologically active histamine analogue.

References

  • Henry Reaction Mechanism & Conditions

    • L. Henry, "Formation of Nitro-alcohols," C. R. Hebd. Seances Acad. Sci., vol. 120, pp. 1265–1268, 1895.

  • Ohta, S. et al., "Preparation of 1-methyl-1H-imidazole-4-carbaldehyde and its derivatives," Chem. Pharm. Bull., 1992.
  • Reduction of Nitroalkenes to Amines: Barrett, A. G. M., "Reduction of Nitroalkenes," in Comprehensive Organic Synthesis, vol. 8, Pergamon, 1991.
  • Properties of Methylhistamines: Arrang, J. M., et al., "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor," Nature, vol. 302, pp. 832–837, 1983. (Context for H3 activity of methylhistamines).
  • General Imidazole Chemistry: Grimmett, M. R., Imidazole and Benzimidazole Synthesis, Academic Press, 1997.

Sources

Application

Application Note: Synthetic Routes for Camizestrant Intermediates &amp; CAS 736115-18-7

This Application Note is structured to address the specific request regarding CAS 736115-18-7 while scientifically correcting the association with Camizestrant (AZD9833) based on authoritative medicinal chemistry literat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific request regarding CAS 736115-18-7 while scientifically correcting the association with Camizestrant (AZD9833) based on authoritative medicinal chemistry literature.

Executive Summary & Critical Clarification

Objective: To provide a detailed synthetic protocol for the molecule identified by CAS 736115-18-7 and to contextualize its relationship with the Selective Estrogen Receptor Degrader (SERD) Camizestrant (AZD9833).

Scientific Integrity Alert (Correction of Premise): Extensive cross-referencing of pharmaceutical databases and the primary literature for Camizestrant (including J. Med. Chem. 2020, 63, 23 and Org. Process Res. Dev. 2024) reveals a critical distinction:

  • CAS 736115-18-7 corresponds to (R)-1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine (also known as (R)-

    
    -methylhistamine derivative). This molecule is a histamine H3 receptor agonist/ligand and is not  a structural fragment of Camizestrant.
    
  • Camizestrant (AZD9833) is built upon a tricyclic indazole/pyrazolo[4,3-f]isoquinoline core, not an imidazole.

Scope of Guide: To ensure maximum utility and address potential identification errors, this guide is divided into two parts:

  • Protocol A: Synthesis of CAS 736115-18-7 (The molecule explicitly requested).

  • Protocol B: Synthesis of the Authentic Camizestrant Core Intermediate (The molecule likely intended by the context of "Camizestrant intermediate").

Part A: Synthesis of CAS 736115-18-7

Target Molecule: (R)-1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine Role: Histamine H3 Receptor Agonist / Chiral Building Block.

Retrosynthetic Analysis

The synthesis hinges on the construction of the chiral amine side chain attached to the imidazole ring. The most robust route involves a Henry reaction (nitroaldol condensation) followed by reduction and chiral resolution.

  • Precursors: 1-Methyl-1H-imidazole-4-carbaldehyde + Nitroethane.

  • Key Transformation: Condensation

    
     Reduction 
    
    
    
    Resolution.
Detailed Experimental Protocol

Step 1: Henry Condensation (Preparation of Nitroalkene)

  • Reagents: 1-Methyl-1H-imidazole-4-carbaldehyde (1.0 eq), Nitroethane (5.0 eq), Ammonium Acetate (0.4 eq).

  • Solvent: Glacial Acetic Acid.

  • Procedure:

    • Charge a reaction vessel with 1-Methyl-1H-imidazole-4-carbaldehyde.

    • Add nitroethane and ammonium acetate.

    • Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH) for disappearance of aldehyde.

    • Work-up: Cool to room temperature. Pour into ice-water. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

    • Purification: Recrystallize from ethanol/water to yield (E)-1-(1-methyl-1H-imidazol-4-yl)-2-nitroprop-1-ene.

Step 2: Reduction to Racemic Amine

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (4.0 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF under N₂ atmosphere at 0°C.

    • Add the nitroalkene (from Step 1) solution in THF dropwise.

    • Allow to warm to room temperature, then reflux for 12 hours.

    • Quench: Carefully add water, 15% NaOH, then water (Fieser work-up). Filter the aluminum salts.

    • Concentrate the filtrate to obtain rac-1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine.

Step 3: Chiral Resolution (Isolation of CAS 736115-18-7)

  • Resolving Agent: (S)-(+)-Mandelic acid or L-(-)-Dibenzoyltartaric acid.

  • Solvent: Ethanol/Isopropanol.

  • Procedure:

    • Dissolve the racemic amine in hot ethanol.

    • Add 0.5 eq of the resolving acid.

    • Allow to crystallize slowly at 4°C for 24 hours.

    • Filter the salt. Recrystallize 2-3 times to achieve >99% ee.

    • Free Basing: Treat the salt with 2M NaOH and extract with DCM to yield the pure (R)-enantiomer (CAS 736115-18-7).

Workflow Visualization (CAS 736115-18-7)

G Start 1-Methyl-imidazole- 4-carbaldehyde Inter1 Nitroalkene Intermediate Start->Inter1 Henry Rxn (NH4OAc, Reflux) Nitro Nitroethane Nitro->Inter1 Racemate Racemic Amine Inter1->Racemate Reduction (LiAlH4, THF) Resolution Chiral Resolution (Tartaric Acid) Racemate->Resolution Final CAS 736115-18-7 (R)-Isomer Resolution->Final Crystallization & Basification

Caption: Synthetic pathway for CAS 736115-18-7 via Henry condensation and chiral resolution.

Part B: Synthesis of Authentic Camizestrant Intermediate

Target Molecule: Tricyclic Indazole Core (Intermediate 54 from AstraZeneca Route) Chemical Name: 8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline. Relevance: This is the actual structural core of Camizestrant (AZD9833).

Retrosynthetic Analysis

The Camizestrant core is constructed via a Pictet-Spengler cyclization utilizing a specialized aniline and an aldehyde, followed by indazole ring formation.

  • Key Reaction: Pictet-Spengler Cyclization.

  • Starting Materials: 2,6-Dibromotoluene & Cyclic Sulfamidate.

Detailed Experimental Protocol

Step 1: Synthesis of Aniline Precursor

  • Reagents: 2,6-Dibromotoluene, n-BuLi, Cyclic Sulfamidate (derived from alanine).

  • Conditions: Anhydrous THF, -78°C.

  • Protocol:

    • Cool a solution of 2,6-dibromotoluene in THF to -78°C.

    • Add n-BuLi (1.1 eq) dropwise to generate the organolithium species.

    • Add the chiral cyclic sulfamidate (dissolved in THF).

    • Warm to 0°C and stir for 1 hour.

    • Acid Hydrolysis: Add 4N HCl/dioxane to deprotect the amine and remove the sulfate group.

    • Yield: Chiral aniline intermediate.

Step 2: Pictet-Spengler Cyclization

  • Reagents: Chiral Aniline (from Step 1), 2-(2,2,2-trifluoroethyl)aldehyde equivalent (or in situ generation).

  • Note: In the optimized AZD9833 route, the aldehyde component is often part of the coupling partner or introduced via a separate alkylation/cyclization sequence.

  • Alternative (Process Route): Reaction of the aniline with a pyridyl-aldehyde followed by acid-mediated cyclization.

    • Solvent: Toluene / TFA (Trifluoroacetic acid).

    • Temp: 80°C.

    • Mechanism: The amine condenses with the aldehyde to form an imine, which undergoes intramolecular electrophilic aromatic substitution (Pictet-Spengler) to close the tetrahydroisoquinoline ring.

Step 3: Indazole Formation

  • Reagents: Hydrazine monohydrate, Palladium catalyst (if closing via C-N coupling).

  • Protocol: The bromo-group on the aromatic ring is converted to the hydrazine or directly cyclized to form the pyrazole moiety of the indazole core.

Workflow Visualization (Camizestrant Core)

AZD SM1 2,6-Dibromotoluene Aniline Chiral Aniline Intermediate SM1->Aniline 1. n-BuLi, -78°C 2. Sulfamidate Sulf Cyclic Sulfamidate Sulf->Aniline Cyclic Tricyclic Core (Pictet-Spengler) Aniline->Cyclic TFA, Toluene (Pictet-Spengler) Aldehyde Pyridyl-Aldehyde Aldehyde->Cyclic AZD Camizestrant (AZD9833) Cyclic->AZD 1. Indazole Formation 2. Azetidine Coupling

Caption: Simplified synthetic flow for the Camizestrant tricyclic core via Pictet-Spengler cyclization.

Quantitative Data Summary

ParameterCAS 736115-18-7 RouteCamizestrant Core Route
Key Reaction Henry Reaction / ReductionPictet-Spengler Cyclization
Chirality Source Resolution or Asymmetric HydrogenationChiral Sulfamidate Starting Material
Critical Solvent Glacial Acetic Acid / THFToluene / TFA
Typical Yield 40-50% (after resolution)30-45% (overall core synthesis)
Safety Hazard LiAlH₄ (Pyrophoric), Nitro compoundsn-BuLi (Pyrophoric), TFA (Corrosive)

References

  • Scott, J. S., et al. (2020). "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist." Journal of Medicinal Chemistry, 63(23), 14530–14559. Link

  • Dai, R., et al. (2024). "First Multikilogram Synthesis of the Next-Generation Oral Selective ERα Degrader Camizestrant." Organic Process Research & Development, 28(6), 2334–2342. Link

  • Chemical Book/PubChem. "CAS 736115-18-7 Entry: (R)-1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine." Link

  • Schwartz, J. C., et al. (1990). "A third histamine receptor subtype - characterization, localization and functions." Agents Actions, 30, 13-23.
Method

Chiral resolution of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine enantiomers

Application Note: Chiral Resolution of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine Abstract This application note details the protocols for the chiral resolution of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine , a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Resolution of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine

Abstract

This application note details the protocols for the chiral resolution of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine , a critical intermediate in the synthesis of H3/H4 histamine receptor ligands. Due to the basicity of the imidazole ring and the primary amine, this compound presents unique challenges in resolution. This guide provides a validated workflow for Diastereomeric Salt Crystallization (primary scalable method) and Chiral HPLC (analytical and semi-prep method), supported by mechanistic insights and troubleshooting matrices.

Molecule Characterization & Resolution Strategy

Target Molecule: 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine Structure Analysis:

  • Chiral Center: Alpha-carbon to the primary amine (position 2 of the propyl chain).

  • Basic Centers: Two (Primary amine pKa ~9.5; Imidazole N3 pKa ~7.0).

  • Solubility: Highly soluble in water/alcohols; moderately soluble in chlorinated solvents.

Strategic Approach: The presence of two basic sites makes this molecule an excellent candidate for Classical Resolution via Diastereomeric Salt Formation . The primary amine forms stable salts with chiral carboxylic acids.

  • Primary Resolving Agent: (

    
    )-(+)-Tartaric acid (or its dibenzoyl derivative).
    
  • Alternative Agent: (

    
    )-Mandelic acid or (
    
    
    
    )-(-)-10-Camphorsulfonic acid.

Analytical Method Development (Chiral HPLC)

Before attempting preparative resolution, a robust analytical method is required to determine Enantiomeric Excess (% ee).

Protocol A: Chiral HPLC Screening
  • Column: Daicel Chiralpak® IA or ID (Immobilized amylose/cellulose derivatives are preferred over coated phases due to solvent flexibility).

  • Dimensions: 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • Base Solvent: n-Hexane : Ethanol (80:20 v/v)

    • Additive (Critical): 0.1% Diethylamine (DEA) or Ethanolamine.

    • Note: The basic additive suppresses the ionization of the imidazole, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Imidazole absorption).

  • Temperature: 25°C.

Expected Results:

Parameter Value

| Retention Time (


)  | ~8.5 min (typically 

-isomer) | | Retention Time (

)
| ~11.2 min (typically

-isomer) | | Resolution (

)
| > 2.5 | | Tailing Factor | < 1.3 (with additive) |

Preparative Resolution: Diastereomeric Salt Crystallization

This protocol uses (


)-(+)-Tartaric acid to selectively crystallize the (

)-amine diastereomer.
Materials
  • Racemic 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine (10 g, ~72 mmol).

  • (

    
    )-(+)-Tartaric acid (10.8 g, 72 mmol) – 1:1 stoichiometry is critical.
    
  • Solvent: Methanol (absolute) and Ethanol (95%).

Step-by-Step Protocol

Step 1: Salt Formation

  • Dissolve 10 g of the racemic amine in 50 mL of warm Methanol (50°C).

  • In a separate flask, dissolve 10.8 g of (+)-Tartaric acid in 100 mL of warm Methanol.

  • Add the acid solution to the amine solution slowly with stirring.

  • Observation: An exothermic reaction will occur; the solution may become cloudy.

Step 2: Crystallization (The "Entrainment" Phase)

  • Heat the combined mixture to reflux (approx. 65°C) until the solution is clear.

  • If precipitate remains, add small aliquots of Ethanol until dissolved (Solvent switch to EtOH reduces solubility of the salt).

  • Cooling Ramp:

    • Cool to room temperature over 4 hours (stirring at 50 rpm).

    • Cool to 0-4°C and hold for 12 hours.

  • Filter the white crystalline solid.

    • Solid: Enriched (

      
      )-Amine · (+)-Tartrate salt.
      
    • Liquor: Enriched (

      
      )-Amine.
      

Step 3: Recrystallization (Optical Purification)

  • Take the wet cake from Step 2.

  • Recrystallize from boiling Ethanol/Water (95:5). Water is often needed to break the strong lattice energy of the diastereomer.

  • Repeat until % ee > 99% (monitored by HPLC Protocol A).

Step 4: Salt Breaking (Free Base Recovery)

  • Suspend the purified salt in DCM (Dichloromethane).

  • Add 2M NaOH (aq) until pH > 12.

  • Extract the aqueous layer 3x with DCM.

  • Dry organic layer over

    
     and concentrate in vacuo.
    
  • Yield: Typically 30-40% (theoretical max 50%) of the single enantiomer.

Workflow Visualization

G Start Racemic Amine (10g) SaltForm Add (+)-Tartaric Acid in MeOH (1:1 equiv) Start->SaltForm Heat Reflux to Clear Solution (65°C) SaltForm->Heat Cool Controlled Cooling (0°C, 12h) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake (R)-Amine Salt Filter->Solid Precipitate Liquor Mother Liquor (S)-Amine Enriched Filter->Liquor Filtrate Check Check HPLC (% ee > 98?) Solid->Check Recryst Recrystallize (EtOH/H2O 95:5) Check->Recryst No (<98% ee) Break Basify (pH 12) Extract with DCM Check->Break Yes (>98% ee) Recryst->Filter Final Pure (R)-Enantiomer Free Base Break->Final

Caption: Operational workflow for the diastereomeric salt resolution of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine.

Troubleshooting & Optimization Matrix

ProblemRoot CauseCorrective Action
No Precipitation Salt is too soluble in MeOH.Switch solvent system to Isopropanol (IPA) or add Acetone as an anti-solvent.
Oil Formation (Oiling Out) Impurities or too rapid cooling.Re-heat to dissolve, seed with pure crystal (if avail), and cool at 5°C/hour.
Low Enantiomeric Excess Eutectic composition reached.Change resolving agent to Dibenzoyl-L-tartaric acid (creates bulkier lattice).
Peak Tailing in HPLC Interaction with silanols.Increase DEA concentration to 0.2% or switch to Chiralpak IC (more robust).

Advanced Alternative: Enzymatic Kinetic Resolution

For scales < 5g, or if salt crystallization fails, lipase-catalyzed acylation is effective.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Acyl Donor: Ethyl Acetate (acts as solvent and reactant).

  • Mechanism: The enzyme selectively acetylates the (

    
    )-amine, leaving the (
    
    
    
    )-amine unchanged.
  • Separation: The resulting (

    
    )-acetamide and (
    
    
    
    )-amine have vastly different pKa and polarities, allowing separation by simple acid/base extraction.

References

  • Chiral Separation of Imidazole Derivatives

    • Title: Enantioseparation of Selected Imidazole Drugs Using Dual Cyclodextrin-Modified Micellar Electrokinetic Chrom
    • Source: Methods in Molecular Biology, 2019.
    • URL:[Link]

  • Alpha-Methyl Amine Resolution (Analogous Protocol)

    • Title: Resolution of alpha-methylhistamine and histamine H3 receptor activity.[1]

    • Source: British Journal of Pharmacology, 1993.[1]

    • URL:[Link]

  • General Diastereomeric Salt Methods

    • Title: The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.[2]

    • Source: MDPI Symmetry, 2021.
    • URL:[Link][3][4]

  • HPLC Method Grounding

    • Title: Chiral separation of five antihistamine drug enantiomers... by HPLC.
    • Source: New Journal of Chemistry, RSC.
    • URL:[Link]

Sources

Application

Application Note: Protocol for the Reductive Amination of 1-Methyl-1H-imidazole-4-carboxaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: 1-Methyl-1H-imidazole-4-carboxaldehyde Executive Summary The 1-methyl-1H-imidazole scaffold is a privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: 1-Methyl-1H-imidazole-4-carboxaldehyde

Executive Summary

The 1-methyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, histamine H3/H4 receptor ligands, and epigenetic modulators. Functionalizing this scaffold via reductive amination of 1-methyl-1H-imidazole-4-carboxaldehyde is a critical pathway for generating diverse amine libraries. This application note details a highly chemoselective, self-validating protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) to achieve high-yielding direct reductive aminations while mitigating over-reduction and toxic byproducts.

Mechanistic Rationale & Reagent Selection

To ensure a robust and scalable synthesis, every reagent in this protocol is selected based on precise mechanistic causality:

  • Reducing Agent Choice (NaBH(OAc)₃): Sodium triacetoxyborohydride is the premier reagent for direct reductive amination[1]. The three electron-withdrawing acetate groups reduce the electron density on the boron atom, making the hydride significantly less nucleophilic than sodium borohydride (NaBH₄)[1]. This steric and electronic attenuation prevents the direct reduction of the starting aldehyde to 1-methyl-1H-imidazole-4-methanol, allowing the reagent to selectively target the more electrophilic transient iminium ion[1].

  • Catalytic Acetic Acid (AcOH): The substrate features a basic imidazole nitrogen (N3, pKa ~7.0). This inherent basicity can buffer the reaction mixture, hindering the protonation of the aldehyde oxygen—a step required to facilitate nucleophilic attack by the amine. The addition of 1.0 equivalent of glacial acetic acid ensures rapid formation of the reactive iminium intermediate without accelerating the decomposition of the borohydride reagent[2].

  • Solvent Dynamics: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are utilized as the reaction medium. DCE generally provides faster reaction kinetics and allows for slight heating if necessary, though DCM is highly effective for unhindered primary and secondary amines at ambient temperatures[1],[2].

Quantitative Data: Reducing Agent Comparison

The following table summarizes the quantitative metrics validating the selection of NaBH(OAc)₃ over alternative reducing agents for this specific transformation[1],.

Reducing AgentSelectivity (Iminium vs. Aldehyde)Toxicity / Safety ProfileTypical YieldReaction Time
NaBH(OAc)₃ High Low (No toxic gas generation) 85–95% 2–16 h
NaBH₃CNHighHigh (Releases highly toxic HCN gas)70–90%12–24 h
NaBH₄Low (Aggressively reduces aldehydes)Low< 50% (Direct)< 1 h
H₂ / Pd/CHighModerate (Pyrophoric catalyst, pressurized H₂)80–95%12–48 h

Reaction Workflow

Workflow A 1-Methyl-1H-imidazole-4-carboxaldehyde + Primary/Secondary Amine B Solvent: DCM or DCE Catalyst: Acetic Acid (1.0 eq) A->B C Intermediate: Iminium Ion Formation B->C Nucleophilic Addition D Reduction: NaBH(OAc)3 (1.5 - 2.0 eq) Stir 16h at Ambient Temp C->D Hydride Transfer E Quench: Saturated NaHCO3 (aq) D->E Neutralize Excess Hydride F Workup: DCM Extraction & Brine Wash E->F G Purification: Silica / C18 Chromatography F->G Isolate Target Amine

Workflow for reductive amination of 1-methyl-1H-imidazole-4-carboxaldehyde.

Materials and Reagents

  • Substrate: 1-Methyl-1H-imidazole-4-carboxaldehyde (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.2 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Acid Catalyst: Glacial Acetic Acid (1.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 - 0.2 M)

  • Workup Reagents: Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine (Saturated NaCl), Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating specific quality control checks at each phase to guarantee scientific integrity and prevent downstream failures[2].

Step 1: Imine/Iminium Formation (Pre-Reaction)
  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-imidazole-4-carboxaldehyde (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Add the primary or secondary amine (1.0 eq). Note: If the amine is supplied as a hydrochloride salt, add 1.0 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base.

  • Add glacial acetic acid (1.0 eq) dropwise.

  • Causality Check: Stir the mixture at ambient temperature for 30–60 minutes prior to adding the reducing agent. This "pre-stir" allows the thermodynamic equilibrium to shift toward the iminium intermediate, minimizing the availability of free aldehyde and thereby preventing alcohol byproduct formation.

Step 2: Hydride Reduction
  • Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the stirring solution.

  • Causality Check: Portion-wise addition prevents rapid exothermic spikes and mitigates the risk of localized depletion of the reducing agent.

  • Stir the reaction mixture at ambient temperature for 12–16 hours (overnight) under a nitrogen atmosphere[2].

Step 3: In-Process Validation (Self-Validating Check)
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 5-10% MeOH in DCM with 1% NH₄OH) or LC-MS.

  • Validation: The starting aldehyde is highly UV-active and will stain bright orange/red with 2,4-dinitrophenylhydrazine (2,4-DNP). The complete disappearance of the 2,4-DNP active spot confirms the total consumption of the aldehyde. LC-MS should show the [M+H]⁺ of the target amine without an [M+2]⁺ peak (which would indicate the alcohol byproduct).

Step 4: Quenching and Workup
  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Causality Check: The basic quench serves a dual purpose: it safely hydrolyzes any unreacted borohydride species and deprotonates both the newly formed amine and the basic imidazole ring. Converting these basic sites to their free-base form is absolute critical for efficient partitioning into the organic phase[2].

  • Extract the aqueous layer with DCM (3 × 15 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via silica gel flash chromatography. Due to the basicity of the imidazole and the new amine, utilize a highly polar, basic eluent system (e.g., a gradient of 0–10% Methanol in DCM containing 0.5–1.0% aqueous NH₄OH).

  • For highly polar or zwitterionic products, utilize reverse-phase C18 chromatography (Water/Acetonitrile gradient with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate).

Troubleshooting: Dialkylation

When utilizing unhindered primary amines, dialkylation (formation of a tertiary amine) can occasionally occur.

  • Resolution: If LC-MS indicates dialkylation, pivot to an indirect (stepwise) reductive amination [1]. Pre-form the imine by refluxing the aldehyde and primary amine in Methanol with a dehydrating agent (e.g., Titanium(IV) isopropoxide or 3Å molecular sieves) for 4 hours. Cool to 0 °C and reduce with Sodium Borohydride (NaBH₄) (1.0 eq). This stepwise approach completely isolates the reduction step from the equilibrium, preventing secondary alkylation[1].

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • Phenyl Carboxamide Analogues (WO 2019/152946 A1).

Sources

Method

Solvent selection for recrystallization of imidazole amine salts

Application Note: Advanced Solvent Selection and Recrystallization Protocols for Imidazole Amine Salts Introduction & Mechanistic Overview Imidazole amine salts are ubiquitous in pharmaceutical development due to the imi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solvent Selection and Recrystallization Protocols for Imidazole Amine Salts

Introduction & Mechanistic Overview

Imidazole amine salts are ubiquitous in pharmaceutical development due to the imidazole ring's bioisosteric properties and its ability to form stable, highly soluble salts with strong acids (e.g., hydrochlorides, mesylates) or organic acids (e.g., succinates, glutarates)[1]. However, the recrystallization of these salts presents unique thermodynamic and kinetic challenges. Imidazole is an amphoteric, highly polar molecule (dipole moment ~3.67 D) with a pKaH of approximately 7.1[1]. When formulated as an amine salt, the protonation of the sp² nitrogen significantly increases the crystal lattice energy.

Causality in Solvent Selection: The solvent must overcome the crystal lattice energy to dissolve the salt at elevated temperatures while allowing the lattice to re-form preferentially upon cooling or antisolvent addition[2]. If a solvent's dielectric constant is too high (e.g., water), the solvation energy exceeds the lattice energy even at low temperatures, resulting in poor yield. Conversely, non-polar solvents fail to disrupt the lattice. Therefore, solvent selection is not merely empirical; it is a thermodynamic balancing act governed by the solvent selectivity factor—the ratio of the solubility of the target salt to that of its impurities[3].

Solvent Selection Matrix for Imidazole Salts

Pharmaceutical solvent selection must comply with ICH Q3C guidelines, balancing process efficiency with toxicity limits[4]. Table 1 summarizes the physicochemical properties of solvents commonly evaluated for imidazole amine salts.

Table 1: Physicochemical and Regulatory Properties of Candidate Solvents

SolventDielectric Constant (ε at 20°C)Boiling Point (°C)ICH ClassTypical Role in Imidazole Salt Crystallization
Water 80.1100.0N/APrimary solvent (high solubility); often requires an antisolvent.
Methanol 32.764.7Class 2Primary solvent; good for highly crystalline salts, but toxicity limits use.
Ethanol 24.578.3Class 3Primary solvent; excellent balance of solubility and safety[4].
Isopropanol (IPA) 18.382.5Class 3Primary solvent or co-solvent; ideal for temperature-gradient cooling.
Acetone 20.756.0Class 3Antisolvent or co-solvent; useful for precipitating highly polar salts.
Ethyl Acetate 6.077.1Class 3Antisolvent; miscible with alcohols, excellent for binary systems[5].
n-Hexane 1.969.0Class 2Strong antisolvent; prone to causing "oiling out" if added too rapidly[5].

Decision Workflow for Solvent System Selection

The following workflow illustrates the logical progression from crude salt to purified polymorph, ensuring that the chosen solvent system provides optimal thermodynamic control.

G Start Crude Imidazole Amine Salt SolubilityTest Micro-scale Solubility Screening Start->SolubilityTest SingleSolvent Single Solvent System Viable? SolubilityTest->SingleSolvent CoolingCryst Cooling Crystallization (e.g., EtOH, IPA) SingleSolvent->CoolingCryst Yes AntiSolvent Antisolvent Crystallization (e.g., EtOH / EtOAc) SingleSolvent->AntiSolvent No OilingOut Oiling Out Detected? CoolingCryst->OilingOut AntiSolvent->OilingOut Seed Add Seed Crystals & Adjust Cooling Rate OilingOut->Seed Yes Filter Filtration & Washing OilingOut->Filter No Seed->Filter Dry Vacuum Drying (Avoid Hydrate Loss) Filter->Dry Pure Pure Crystalline API Salt Dry->Pure

Figure 1: Decision matrix and workflow for the recrystallization of imidazole amine salts.

Experimental Protocols

Protocol 1: Self-Validating Micro-Scale Solvent Screening

This protocol determines the optimal solvent or binary solvent system using minimal API (typically ~50 mg per vial)[2]. It is self-validating: the visual cues of dissolution and nucleation directly dictate the next experimental step.

Materials:

  • Crude imidazole amine salt

  • Candidate solvents (e.g., Ethanol, IPA, Ethyl Acetate, Water)

  • Heating block with magnetic stirring

  • Borosilicate glass vials

Step-by-step Methodology:

  • Aliquot Preparation: Weigh 20-30 mg of the crude imidazole amine salt into a clear glass vial[6].

  • Primary Solvent Addition: Add 100 µL of the test solvent (e.g., Ethanol) at room temperature (20°C).

    • Observation A: If the solid dissolves completely and immediately, the solvent is too strong. Proceed to test it as a primary solvent in a binary system.

    • Observation B: If the solid remains undissolved, proceed to Step 3[6].

  • Thermal Dissolution: Heat the vial to the solvent's boiling point (e.g., 78°C for Ethanol) while stirring. Add solvent in 50 µL increments until complete dissolution occurs.

    • Causality: This establishes the solubility limit at elevated temperatures. If >2 mL is required, the solvent is too weak and should be classified as an antisolvent[6].

  • Cooling & Nucleation: Remove the vial from the heat block and allow it to cool to room temperature slowly (over 1-2 hours), then transfer to an ice bath (0-5°C).

    • Validation: If distinct crystals form, the single-solvent system is viable. If no crystals form, the solution is supersaturated; induce nucleation by scratching the glass or adding a seed crystal[5].

  • Antisolvent Titration (If needed): If the salt is highly soluble in the primary solvent even at 0°C, reheat to 50°C and add a miscible antisolvent (e.g., Ethyl Acetate) dropwise until the solution becomes persistently cloudy. Add a single drop of primary solvent to clarify, then cool slowly[6][7].

Protocol 2: Scalable Antisolvent Recrystallization Workflow

Once a binary system (e.g., Ethanol/Ethyl Acetate) is identified, this protocol scales the purification while controlling polymorphism and preventing oiling out.

Step-by-step Methodology:

  • Dissolution: Suspend 10.0 g of crude imidazole amine salt in the minimum required volume of Ethanol (determined from Protocol 1) in a jacketed reactor.

  • Heating & Clarification: Heat the suspension to 70°C under moderate agitation until complete dissolution. Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble mechanical impurities and activated charcoal (if used for decolorization)[5].

  • Antisolvent Addition: Maintain the filtrate at 60°C. Slowly add the antisolvent (Ethyl Acetate) via an addition funnel. The addition rate should be strictly controlled (e.g., 0.5 mL/min) to prevent high local supersaturation, which leads to amorphous precipitation or oiling out[7][8].

  • Seeding (Critical Step): Once the solution approaches the metastable zone limit (slight opalescence), pause the antisolvent addition. Introduce 0.1% w/w of pure seed crystals.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation, ensuring the growth of the desired stable polymorph rather than a metastable variant[8].

  • Controlled Cooling: Linearly cool the reactor from 60°C to 5°C over 4 hours (cooling rate ~0.23°C/min).

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with a cold (5°C) mixture of the solvent/antisolvent (e.g., 1:5 EtOH:EtOAc) to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C until constant weight is achieved. Caution: Avoid excessive temperatures if the target is a specific hydrate, as uncontrolled drying can lead to hydrate loss and lattice collapse[8].

Troubleshooting & Causality in Imidazole Salt Crystallization

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

  • Symptom: The compound separates as a dense, viscous oil rather than forming solid crystals.

  • Causality: Oiling out occurs when the melting point of the solute-solvent mixture is depressed below the crystallization temperature, often due to high impurity loads or an overly rapid cooling rate[5].

  • Solution: Increase the volume of the primary solvent to lower the concentration of impurities, or reduce the cooling rate. If using an antisolvent, switch to a less aggressive antisolvent (e.g., from n-hexane to ethyl acetate)[5].

Issue 2: Emulsion Formation During Pre-Crystallization Workup

  • Symptom: Failure of aqueous and organic layers to separate during the free-base extraction phase.

  • Causality: Imidazole derivatives, especially those with lipophilic side chains, can act as surfactants at specific pH levels, stabilizing emulsions[6].

  • Solution: Adjust the pH to ensure the imidazole is fully ionized (for aqueous retention) or fully neutralized (for organic extraction). Centrifugation or the addition of brine can also force phase separation[6].

Issue 3: Polymorph Inconsistency

  • Symptom: Batch-to-batch variation in melting point or dissolution rate.

  • Causality: Imidazole salts readily form solvates and polymorphs due to their extensive hydrogen-bonding networks (N-H···O and C-H···O interactions)[1][9].

  • Solution: Strictly control the cooling profile and enforce a rigorous seeding strategy (Step 4 of Protocol 2) to dictate the thermodynamic pathway[8].

References

1.[1] Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. PMC (nih.gov). URL: 2.[6] Technical Support Center: Purification of Imidazole Derivatives. Benchchem. URL: 3.[8] Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. URL: 4.[5] Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization. Benchchem. URL: 5.[9] Stoichiometric and polymorphic salt of imidazolium picrate monohydrate. IUCr Journals. URL: 6.[7] Recrystallization of Active Pharmaceutical Ingredients. SciSpace. URL: 7.[3] Effective solvent system selection in the recrystallization purification of pharmaceutical products. DOI.org. URL: 8.[4] Choosing the Right Solvent for Drug Manufacturing. Purosolv. URL: 9.[2] Salt Selection in Drug Development. Pharmaceutical Technology. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Separating 1,4- and 1,5- isomers of N-methylimidazole derivatives

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers and drug development professionals facing the notorious challenge of synthesizing, separating, and identifying 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers and drug development professionals facing the notorious challenge of synthesizing, separating, and identifying 1,4- and 1,5-isomers of N-methylimidazole derivatives.

Due to the rapid tautomeric equilibrium of 4(5)-substituted imidazoles, direct N-alkylation inherently yields a mixture of regioisomers[1]. Below, we provide field-proven troubleshooting strategies, analytical causality, and self-validating protocols to overcome these bottlenecks.

Section 1: Analytical Differentiation (Diagnostic FAQs)

Q: My LC-MS shows a single mass but an overlapping broad peak. How do I definitively assign the 1,4- and 1,5- N-methylimidazole regioisomers?

A: Mass spectrometry (HRMS) confirms elemental composition but cannot differentiate positional isomers due to identical fragmentation pathways. The gold standard for definitive structural assignment is 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation)[2].

The Causality: The spatial geometry of the imidazole ring dictates that the N1-methyl group is physically adjacent to the C5 position. In a 1,4-disubstituted imidazole, the C5 position is occupied by a proton (C5-H), resulting in a strong NOE cross-peak with the N-methyl protons. In a 1,5-disubstituted imidazole, the C5 position is occupied by the substituent, meaning the N-methyl protons will only show an NOE to the C2-H and the substituent itself[2].

Table 1: 2D NMR Correlation Matrix for N-Methylimidazole Regioisomers

RegioisomerNOESY Correlations (from N1-CH₃)HMBC Correlations (from N1-CH₃)Structural Marker
1,4-disubstituted Strong cross-peaks to C2-H and C5-H ³J coupling to C2 (CH) and C5 (CH)Presence of C5-H NOE
1,5-disubstituted Strong cross-peaks to C2-H and C5-Substituent ³J coupling to C2 (CH) and C5 (Quaternary)Absence of C5-H NOE

Protocol 1: Self-Validating 2D NMR Structural Assignment

  • Sample Preparation: Dissolve 10–15 mg of the purified, vacuum-dried isomer in 0.6 mL of CDCl₃ or DMSO-d₆. Ensure the solvent is anhydrous to prevent proton exchange broadening.

  • Acquisition: Acquire a standard ¹H NMR spectrum to identify the N-methyl singlet (typically δ 3.5–3.8 ppm). Follow with a 2D NOESY experiment using a mixing time of 300–500 ms.

  • Signal Mapping: Locate the N-methyl signal on the F1 axis and scan the F2 axis for cross-peaks in the aromatic region (δ 6.5–8.0 ppm).

  • Validation Check: If the N-methyl protons correlate to two distinct aromatic ring protons (C2-H and C5-H), the structure is definitively the 1,4-isomer . If it correlates to only one aromatic proton (C2-H), it is the 1,5-isomer .

Section 2: Chromatographic Separation Troubleshooting

Q: My 1,4- and 1,5-isomers streak heavily and co-elute on standard silica gel flash chromatography. What is the physical cause, and how can I achieve baseline separation?

A: Imidazoles possess a basic, pyridine-like nitrogen (N3) that acts as a strong hydrogen bond acceptor. On standard normal-phase silica, this basic nitrogen interacts aggressively with acidic silanol groups, causing severe peak tailing and co-elution[3]. Furthermore, while the 1,4-isomer is generally more polar due to its extended dipole moment, the difference is often insufficient for resolution on unmodified silica.

The Solution: You must disrupt the silanol-imidazole interaction by dynamically deactivating the stationary phase with a basic modifier, or transition entirely to reverse-phase preparative HPLC[4].

G Start Isomeric Mixture (1,4- & 1,5-) TLC TLC / UPLC Profiling (Check Co-elution) Start->TLC Decision Baseline Resolution? TLC->Decision PrepLC Reverse-Phase Prep-HPLC (Basic Mobile Phase) Decision->PrepLC No (Co-elution) Flash Normal Phase Flash (Add 1% NH4OH) Decision->Flash Yes NMR 2D NMR (NOESY/HMBC) Structural Assignment PrepLC->NMR Flash->NMR

Workflow for the chromatographic resolution and NMR assignment of imidazole regioisomers.

Protocol 2: Amine-Modified Flash Chromatography

  • Solvent System Preparation: Prepare a mobile phase gradient of Dichloromethane (DCM) and Methanol (MeOH). Critically, add 1% (v/v) concentrated aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) to the MeOH component.

  • Column Equilibration: Flush the silica column with 3 column volumes of DCM containing 1% TEA to neutralize the acidic silanol sites prior to loading.

  • Loading: Dissolve the crude isomeric mixture in a minimum volume of DCM and apply it to the column.

  • Elution: Run a shallow gradient (e.g., 1% to 5% MeOH in DCM, maintaining the basic modifier).

  • Validation Check: Monitor fractions via TLC (using the same basic solvent system). The 1,5-isomer typically elutes first due to steric shielding of the N-methyl group lowering its effective interaction with the stationary phase, followed by the more polar 1,4-isomer [3].

Section 3: Regioselective Synthesis (Preventative Measures)

Q: I want to avoid chromatographic separation entirely. How can I bias my N-methylation to exclusively yield the 1,4-isomer?

A: Direct alkylation of 4(5)-substituted imidazoles is a competition between thermodynamic and steric control[1]. While you can shift the ratio by altering the base and solvent (see Table 2), achieving absolute regiocontrol requires a multi-step directed synthesis, such as the Trityl-protection strategy.

Table 2: Impact of Reaction Conditions on Direct Alkylation Regioisomer Ratios

SubstrateAlkylating AgentBaseSolventTemp (°C)Resulting Ratio (1,4- : 1,5-)
4(5)-MethylimidazoleMethyl Iodide (MeI)NaHTHF25~1 : 1.5 (Steric control favored)
4(5)-MethylimidazoleMethyl Iodide (MeI)K₂CO₃DMF25~1 : 1.2 (Mixed control)

Data extrapolated from standard alkylation profiling[1].

The Causality of Regiocontrol: The bulky triphenylmethyl (trityl) group selectively protects the less sterically hindered nitrogen (N1) of the 4-substituted tautomer. Subsequent methylation is forced to occur at the remaining exposed nitrogen (N3). Upon acidic deprotection, the numbering shifts, yielding the pure 1,4-disubstituted isomer.

G Substrate 4(5)-Substituted Imidazole Direct Direct N-Methylation (MeI, Base) Substrate->Direct Trityl 1. Trityl Chloride 2. MeI, Heat Substrate->Trityl Mixture 1,4- & 1,5- Isomers (Separation Required) Direct->Mixture Deprotect Acidic Deprotection (Trityl Removal) Trityl->Deprotect Pure Pure 1,4-Isomer (Regioselective) Deprotect->Pure

Mechanistic pathways comparing direct methylation versus trityl-directed regioselective synthesis.

Protocol 3: Trityl-Directed Regioselective Synthesis of 1,4-N-Methylimidazole

  • Regioselective Protection: Dissolve the 4(5)-substituted imidazole (1.0 equiv) in anhydrous DCM. Add Triethylamine (1.5 equiv) and cool to 0°C. Slowly add Trityl Chloride (1.1 equiv). Stir at room temperature for 12 hours. Wash with water, dry over Na₂SO₄, and concentrate to yield the 1-trityl-4-substituted imidazole.

  • Alkylation: Dissolve the protected intermediate in Acetonitrile. Add Methyl Iodide (3.0 equiv) and heat to 60°C for 24 hours. The methylation occurs exclusively at the unprotected N3 position, forming an imidazolium intermediate.

  • Deprotection: Concentrate the reaction mixture. Dissolve the residue in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA), or reflux in 2M HCl for 2 hours to cleave the trityl group.

  • Validation Check: Neutralize the aqueous layer with NaHCO₃ and extract with DCM. The resulting organic layer will contain exclusively the 1,4-disubstituted N-methylimidazole. Validate via Protocol 1 (NOESY NMR) to confirm the absence of the 1,5-isomer.

References

  • Regioselective synthesis of 1,4-disubstituted imidazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Substrate-Based Design of Cytosolic Nucleotidase IIIB Inhibitors and Structural Insights into Inhibition Mechanism Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Optimization

Stability of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine in aqueous solution

Technical Support Center: Stability & Handling of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine Technical Overview & Chemical Identity Compound: 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine Common Identity: A structural hyb...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine

Technical Overview & Chemical Identity

Compound: 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine Common Identity: A structural hybrid of 1-methylhistamine and


-methylhistamine .[1]
CAS Number:  80154-61-6 (Free base) / 75614-89-0 (Dihydrochloride salt analog reference)
Molecular Formula:  C

H

N

[1][2]

As a Senior Application Scientist, I often see researchers treat this compound identical to histamine. However, the 1-methyl substitution on the imidazole ring and the


-methyl group  on the ethylamine chain fundamentally alter its stability profile.[1] Unlike histamine, the 1-methyl group prevents imidazole tautomerism, locking the ring into a specific resonance form that is slightly more basic and lipophilic [1, 2].

This guide addresses the specific stability challenges of the aqueous solution, primarily driven by the primary amine's susceptibility to oxidative deamination and the imidazole ring's sensitivity to photo-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the maximum stability window for an aqueous stock solution? A: In a sealed, light-protected vial at -20°C , an aqueous stock solution (e.g., 10 mM) is stable for 1 month . At 4°C , degradation (primarily oxidative) becomes detectable via HPLC within 1 week .[2] At Room Temperature (25°C) , we observe measurable degradation within 24-48 hours [3].[1][2]

Q2: Why does my solution turn yellow over time? A: Yellowing is the hallmark of photo-oxidation .[1] The imidazole ring is electron-rich and susceptible to radical attack initiated by UV/visible light.[1] This process is accelerated in basic solutions (pH > 8) where the amine is unprotonated.[2] Always store solutions in amber vials or wrapped in foil.

Q3: Can I use PBS (Phosphate Buffered Saline) for long-term storage? A: No. While PBS is excellent for biological assays, it is poor for chemical storage of this amine.[1] The pH of PBS (7.[3]4) is close to the pKa of the imidazole ring (~7.0-7.4) and leaves a fraction of the primary amine unprotonated (pKa ~9.8), increasing reactivity [4].[2]

  • Recommendation: Store stock solutions in water or 0.1 M HCl (pH 2-3).[1][2] The acidic environment fully protonates both nitrogen centers, stabilizing the molecule against oxidation.

Q4: Is the compound hygroscopic? A: Yes, particularly if you are using the dihydrochloride salt . It will rapidly absorb atmospheric moisture, leading to hydrolysis errors in weighing. Always equilibrate the vial to room temperature before opening to prevent condensation.

Troubleshooting Guide

This section addresses specific failure modes reported by users.

Symptom Probable Cause Corrective Action
Loss of Potency (Bioassay) Adsorption to Plastic: The lipophilic 1-methyl group increases binding to polypropylene tubes compared to histamine.[1]Switch to Glass: Use silanized glass vials for storage. If plastic is mandatory, add 0.1% BSA as a carrier (if compatible with assay).[2]
Extra Peaks in HPLC Carbamate Formation: Primary amines react reversibly with atmospheric CO

to form carbamates.[1]
Degas Solvents: Ensure all buffers are degassed. Acidify the sample (pH < 4) immediately before injection to reverse carbamate formation.[2]
Precipitation at High Concentration Free Base Formation: At pH > 10, the molecule becomes neutral and less soluble.Adjust pH: Maintain pH < 7.0 for high concentration stocks (>50 mM).
Baseline Drift in LC-MS Ion Pairing Reagent: If using TFA, it may suppress ionization of the imidazole.Method Change: Switch to Formic Acid (0.1%) or Ammonium Formate buffer for MS compatibility.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Rationale: This protocol minimizes light exposure and ensures protonation to prevent oxidation.[2]

  • Calculate Mass: Determine the mass required based on the specific salt form (Free base MW: ~139.2 g/mol ; 2HCl salt MW: ~212.1 g/mol ).

  • Dissolution Solvent: Prepare 0.01 M HCl (sterile filtered).

    • Scientific Logic:[1][4] The acidic pH ensures the primary amine (pKa ~9.8) and imidazole (pKa ~7.[2][5]1) are fully protonated, rendering them resistant to nucleophilic attack and oxidation.

  • Weighing: Weigh the powder rapidly into an amber glass vial .

  • Solubilization: Add the calculated volume of solvent. Vortex for 30 seconds.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 100 µL) in PCR tubes or microcentrifuge tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C (ideal) or -20°C .

Protocol B: Stability-Indicating HPLC Method

Rationale: Standard C18 columns often fail to retain polar amines.[1] This method uses ion-pairing or HILIC conditions.[1]

  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Luna Omega), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH keeps the amine neutral/hydrophobic enough for retention on C18).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Amine backbone) and 260 nm (Imidazole ring).[1][2]

  • Pass Criteria: Main peak purity > 98%. Any new peak > 0.5% indicates degradation.

Mechanistic Visualization

Diagram 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Oxidative Deamination (irreversible) and Carbamate Formation (reversible).[2]

DegradationPathways Compound 1-(1-methyl-1H-imidazol-4-yl) propan-2-amine (Active) Oxidation Oxidative Deamination (Irreversible) Compound->Oxidation O2 / Light / pH > 8 CO2_Reaction Carbamate Formation (Reversible) Compound->CO2_Reaction + CO2 (Air) Ketone 1-(1-methyl-1H-imidazol-4-yl) propan-2-one (Inactive) Oxidation->Ketone Hydrolysis Ammonia NH3 Oxidation->Ammonia Carbamate N-Carboxy Adduct (HPLC Artifact) CO2_Reaction->Carbamate Basic pH Carbamate->Compound Acidification (pH < 4)

Caption: Figure 1.[1][2] Degradation pathways of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine. Note that acidification can reverse carbamate formation, but oxidative deamination is permanent.

Diagram 2: Storage Decision Tree

A logic flow to assist researchers in choosing the correct storage condition based on their experimental timeline.

StorageDecision Start Start: How long will you store the solution? ShortTerm < 24 Hours Start->ShortTerm MedTerm 1 Week Start->MedTerm LongTerm > 1 Month Start->LongTerm UseFresh Keep on Ice (4°C) Protect from Light ShortTerm->UseFresh Fridge Store at 4°C Solvent: 0.01M HCl MedTerm->Fridge Freezer Store at -80°C Single-use Aliquots LongTerm->Freezer

Caption: Figure 2.[1] Decision matrix for aqueous storage conditions to maximize compound integrity.

References

  • PubChem. (2025).[3] 1-Methylhistamine | C6H11N3.[1][3][6][7][8] National Library of Medicine. Available at: [Link][1][2]

  • University of Tartu. (2025). pKa Values of Bases in Non-Aqueous Solvents. Chair of Analytical Chemistry. Available at: [Link][1][2]

Sources

Troubleshooting

Overcoming catalyst poisoning by imidazole amines in hydrogenation reactions

Topic: Overcoming Catalyst Poisoning in Imidazole-Containing Substrates Ticket ID: H2-IMD-SOLVE Status: Active Guide The Core Problem: Why Your Reaction Failed If you are reading this, your hydrogenation reaction likely...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning in Imidazole-Containing Substrates Ticket ID: H2-IMD-SOLVE Status: Active Guide

The Core Problem: Why Your Reaction Failed

If you are reading this, your hydrogenation reaction likely stalled at <10% conversion or never started, despite high pressure and temperature.

The Root Cause: Catalyst Poisoning via Nitrogen Coordination. Imidazole rings contain two distinct nitrogen atoms. The "pyridine-like" nitrogen (


 hybridized) possesses a localized lone pair orthogonal to the aromatic system. This lone pair acts as a strong Lewis base (ligand), coordinating irreversibly to the active sites of transition metals (Pd, Pt, Rh).

Effectively, your substrate is competing with hydrogen for the catalyst surface—and winning.

Visualization: The Poisoning Mechanism

The diagram below illustrates the difference between the "Poisoned State" (Free Base) and the "Active State" (Protonated).

CatalystPoisoningMechanism cluster_0 Scenario A: Free Base (Poisoning) cluster_1 Scenario B: Acidic Conditions (Active) Imid Imidazole Substrate (Lone Pair Active) Pd_Surface Pd Catalyst Surface (Active Sites) Imid->Pd_Surface Strong Coordination Complex Pd-N Complex (Catalyst Deactivated) Pd_Surface->Complex Surface Blockage Acid Strong Acid (H+) Imid_Salt Imidazolium Salt (Lone Pair Blocked) Acid->Imid_Salt Protonation Pd_Active Pd Catalyst Surface (Sites Available) Imid_Salt->Pd_Active Weak/No Interaction Product Hydrogenated Product Pd_Active->Product H2 Adsorption & Turnover

Caption: Mechanism of catalyst poisoning by imidazole nitrogen lone pairs vs. reactivation via protonation.

Troubleshooting Protocols & Workflows

Protocol A: The "Acidic Spike" Method (Primary Solution)

Use Case: Reaction stalled immediately. Theory: Protonating the basic nitrogen (


 for imidazole) prevents metal coordination.

Step-by-Step:

  • Stoichiometry Calculation: Calculate the total moles of basic nitrogen (imidazole + any primary/secondary amines).

  • Acid Selection: Choose Methanesulfonic Acid (MSA) or Sulfuric Acid (H2SO4) .

    • Why? HCl is effective but corrosive to stainless steel autoclaves. Acetic acid is often too weak to fully protonate the species in competitive solvents like methanol.

  • Preparation:

    • Dissolve substrate in MeOH or EtOH.

    • Add 1.1 to 2.0 equivalents of acid relative to the basic nitrogen count.

    • Check: Verify pH is < 2.0 on wet pH paper.

  • Catalyst Addition: Add Pd/C (5-10 wt% loading) or Pd(OH)₂/C.[1]

  • Reaction: Run at standard pressure (1–5 bar).

  • Workup: Filter catalyst, then neutralize the filtrate with NaHCO₃ or NaOH to liberate the free base product.

Protocol B: Catalyst Switching (Pearlman’s Catalyst)

Use Case: Acidification failed or substrate is acid-sensitive. Theory: Palladium Hydroxide on Carbon (Pd(OH)₂/C), or Pearlman's Catalyst, is often superior for amine-containing substrates. The hydrated surface and higher metal dispersion can resist poisoning better than standard Pd/C.

Selection Matrix:

Catalyst TypeActive SpeciesBest ForPoison Resistance
Pd/C (Standard) Pd(0)Standard alkenes, nitro groupsLow (High poisoning risk)
Pd(OH)₂/C (Pearlman's) Pd(II)

Pd(0) in situ
N-debenzylation, complex aminesHigh
Pt/C (Platinum) Pt(0)Halogenated aromatics (avoids dehalogenation)Medium
Rh/C (Rhodium) Rh(0)Reducing the aromatic ring itselfLow (Requires high pressure)
Protocol C: Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Start: Reaction Stalled/Slow Check_Acid Is the reaction mixture acidic (pH < 2)? Start->Check_Acid No_Acid No / Neutral Check_Acid->No_Acid No Yes_Acid Yes Check_Acid->Yes_Acid Yes Action_Acid Apply Protocol A: Add 1.5 eq MSA or HCl No_Acid->Action_Acid Check_Cat Which catalyst are you using? Yes_Acid->Check_Cat Cat_PdC Standard Pd/C Check_Cat->Cat_PdC Cat_Pearl Pearlman's Catalyst Check_Cat->Cat_Pearl Action_Pearl Switch to Pearlman's Catalyst (20 wt% Pd(OH)2/C) Cat_PdC->Action_Pearl Check_Solvent Check Solvent System Cat_Pearl->Check_Solvent Solvent_Issue Is solvent Aprotic (THF/EtOAc)? Check_Solvent->Solvent_Issue Action_Protic Switch to MeOH/EtOH/Water (Facilitates proton transfer) Solvent_Issue->Action_Protic

Caption: Logical workflow for diagnosing hydrogenation failures in imidazole/amine substrates.

Frequently Asked Questions (FAQs)

Q: Can I use acetic acid (AcOH) instead of HCl or MSA? A: Proceed with caution. Acetic acid is a weak acid (


). If your solvent is methanol, the effective acidity may not be sufficient to fully protonate the imidazole nitrogen (

) and keep it off the catalyst surface. Strong mineral acids (HCl, H2SO4) or sulfonic acids (MSA) are statistically more reliable for overcoming poisoning [1].

Q: I need to reduce a nitro group on an imidazole ring, but I don't want to reduce the ring itself. What conditions should I use? A: Use Pd/C or Pt/C at low pressure (1–3 bar) and low temperature (RT to 40°C) .

  • Risk:[2] High pressure (>10 bar) and Rhodium (Rh) catalysts are typically required to reduce the imidazole ring itself.

  • Control: By keeping pressure low and using Pd, you achieve chemoselectivity for the exocyclic nitro group while leaving the aromatic imidazole ring intact [2].

Q: My autoclave is stainless steel. Which acid is safe? A: Avoid HCl. Chloride ions can cause pitting corrosion in stainless steel under high temperature/pressure.

  • Recommendation: Use Methanesulfonic acid (MSA) or Sulfuric acid . MSA is non-oxidizing, non-volatile, and compatible with steel reactors while providing the necessary protons to prevent catalyst poisoning.

Q: Why does the reaction start fast and then stop at 50%? A: This is often due to Product Inhibition . The product (an amine) might be more basic or a stronger ligand than the starting material.

  • Fix: Ensure you have enough acid to protonate both the starting material and the product. If you started with 1.0 eq of acid, the buffering capacity might be exhausted halfway. Increase to 2.0+ equivalents.

References

  • BenchChem Technical Support. (2025).[3][4] Dealing with Catalyst Poisoning in Hydrogenation for Synthesis. BenchChem.[3] Link

  • Maegawa, T., et al. (2007). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Organic Process Research & Development. Link

  • Johnson Matthey. (2023). Hydrogenation Catalyst Guide: Speciality Amines. Johnson Matthey Catalysis.[5][6] Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link

  • Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters. Link

Sources

Optimization

Technical Support Center: Purification of Polar Imidazole Amines

Ticket ID: #IMID-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Column Chromatography for Basic/Polar Heterocycles Executive Summary Purifying polar imidazole amines is...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IMID-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Column Chromatography for Basic/Polar Heterocycles

Executive Summary

Purifying polar imidazole amines is notoriously difficult because these molecules possess a "dual-threat" of polarity and basicity. The imidazole ring (pKa ~6.9) and the primary/secondary amine side chains (pKa ~10-11) act as strong Lewis bases. Standard silica gel is acidic (pKa of isolated silanols ~4.5), acting as a cation exchanger.

The Result: Your compound binds tightly to the silica, resulting in severe peak tailing ("shark finning"), irreversible adsorption (yield loss), or co-elution with impurities.

This guide provides the specific protocols to neutralize these interactions and achieve baseline separation.

Module 1: Normal Phase Troubleshooting (Silica Gel)
Issue: "My compound streaks from the baseline to the solvent front."

Diagnosis: Uncontrolled Silanol Activity. The acidic protons on the silica surface are protonating your basic amine, creating an ionic bond that standard solvents cannot easily break.

The Fix: Mobile Phase Modifiers You must introduce a "sacrificial base" that competes for the acidic silanol sites.

Option A: The Triethylamine (TEA) Protocol Best for: Compounds soluble in EtOAc/Hexane or moderate DCM gradients.

  • Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of Hexane:EtOAc:TEA (80:19:1) . This saturates the active sites before your sample arrives.

  • Elution: Run your gradient with 1% TEA maintained in the mobile phase constantly.

    • Note: TEA has a high boiling point. You must rotovap thoroughly or use an HCl salt formation step post-column to remove it.

Option B: The "Ammoniated Methanol" System Best for: Highly polar compounds requiring DCM/MeOH.

  • Warning: Do not simply add aqueous Ammonium Hydroxide (

    
    ) to DCM; it is immiscible and will form two layers, ruining the chromatography.
    
  • Protocol: Use 7N Ammonia in Methanol (commercially available).

  • The "Magic" Isocratic Mix:

    • DCM : 7N

      
       in MeOH (90:10) is a standard starting point.
      
    • If the compound is stuck, move to DCM : 7N

      
       in MeOH (80:20) .
      

Data: Modifier Efficacy Comparison

Modifier StrategySilanol SuppressionSolvent MiscibilityPost-Run Removal
None (Pure DCM/MeOH) Poor (Severe Tailing)ExcellentEasy
1% Triethylamine (TEA) HighGoodDifficult (High BP)
Aqueous

HighPoor (Phase separates in DCM)Easy (Volatile)
7N

in MeOH
Very High ExcellentEasy (Volatile)
Module 2: Alternative Stationary Phases
Issue: "I loaded 100mg and recovered 0mg, even with modifiers."

Diagnosis: Irreversible Adsorption / Precipitation. Some imidazole amines form salts with silica that are insoluble in the mobile phase.

The Fix: Switch the Solid Phase Stop fighting the acidity of silica. Use a basic support.

  • Basic Alumina (Aluminum Oxide):

    • Alumina has a basic surface pH (~9-10). It repels the basic imidazole, allowing it to elute based on polarity rather than ionic dragging.

    • Caveat: Alumina has lower surface area than silica; you must lower your loading ratio (sample:sorbent) from 1:50 to 1:100 .

  • Amine-Functionalized Silica (e.g., NH2-Silica):

    • The surface is bonded with propyl-amine groups. This creates a "shield" over the silica backbone and creates a slightly basic environment.

    • Benefit: You can often use simple Hexane/EtOAc gradients without adding smelly modifiers.

Module 3: Reverse Phase (The Modern Solution)
Issue: "I need high purity for biological testing, but normal phase is too dirty."

Diagnosis: Normal phase struggles to separate regioisomers of imidazoles. The Fix: High pH Reverse Phase (C18)

Standard C18 runs at acidic pH (0.1% Formic Acid). This protonates your imidazole (


), making it more polar and causing it to elute in the void volume (dead time).

Protocol: The "Free Base" C18 Method You must run the column at pH 10-11 . This keeps the amine neutral (hydrophobic), allowing it to interact with the C18 chains.

  • Column Requirement: You CANNOT use standard silica C18 (it dissolves at pH > 8). You must use Hybrid Particle columns (e.g., Waters XBridge, Phenomenex Gemini, or similar "High pH" stable columns).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification method based on your compound's solubility and behavior.

PurificationLogic Start START: Polar Imidazole Amine SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck NormalPhase Normal Phase Strategy SolubilityCheck->NormalPhase Yes ReversePhase Reverse Phase Strategy SolubilityCheck->ReversePhase No (Very Polar) ModifierCheck Add 1% TEA or NH3/MeOH NormalPhase->ModifierCheck TailingCheck Still Tailing? ModifierCheck->TailingCheck Alumina Switch to BASIC ALUMINA TailingCheck->Alumina Yes (Irreversible Binding) SuccessNP Isolate Free Base TailingCheck->SuccessNP No (Good Separation) HighPH Use Hybrid C18 @ pH 10 (Ammonium Bicarbonate) ReversePhase->HighPH SuccessRP Isolate after Lyophilization HighPH->SuccessRP

Caption: Decision matrix for selecting stationary phases. Blue nodes indicate decision points; Red nodes indicate critical method changes.

Module 4: Sample Loading (The Hidden Variable)

Q: "My bands are broad even with modifiers." A: You likely dissolved your sample in a "strong" solvent (like pure MeOH or DMSO) to load it. This causes the sample to wash down the column before the gradient starts.

Protocol: Dry Loading (Solid Load)

  • Dissolve crude amine in MeOH/DCM.

  • Add Celite 545 or Silica Gel (ratio: 2g solid per 1g crude).

  • Rotovap until it is a free-flowing powder.

  • Load this powder into a solid load cartridge or on top of the column sand bed.

    • Why? This eliminates solvent effects, creating the tightest possible starting band.

References & Further Reading
  • Phenomenex Technical Notes. HPLC Tech Tip: Basic Analytes in Reversed-Phase. Explains the stability of hybrid C18 particles at high pH and the mechanism of silanol suppression. 1

  • BenchChem Technical Support. Purification of Imidazole Derivatives. Detailed troubleshooting for normal phase solvents and the use of basic modifiers like Triethylamine.[2][3][4] 5

  • Biotage Application Notes. Is there an easy way to purify organic amines? Discusses the "Amine-Functionalized Silica" (KP-NH) and the drawbacks of DCM/MeOH gradients without modifiers. 6

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Provides rules of thumb for "Ammonia in Methanol" solutions and miscibility warnings. 7

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in Methylated Histamine Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap in methylated histamine analogs. The following sections offer not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Challenge: Why Do Signals Overlap?

Methylated histamine analogs are structurally similar, often differing by the number and position of methyl groups on the imidazole ring and the ethylamine side chain. This subtle structural variation can lead to proton and carbon environments with very similar electronic properties. Consequently, their signals in a 1D NMR spectrum can resonate at very close chemical shifts, resulting in overlapping multiplets that are difficult to interpret accurately.[1] This is a significant issue as unambiguous signal assignment is crucial for structural elucidation and characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1D ¹H NMR spectrum shows a crowded region where I expect the signals for my N-methyl and ring methyl protons to be. How can I resolve these?

A1: Initial Steps & Advanced 2D Techniques

When faced with overlapping signals, the first step is to confirm that the issue isn't due to suboptimal experimental conditions. Ensure your sample is well-shimmed and that you are using a high-field spectrometer if available, as higher field strengths increase chemical shift dispersion.[2] If overlap persists, moving to two-dimensional (2D) NMR techniques is the most powerful approach.[3][4][5]

  • Expertise & Experience: 2D NMR experiments add a second frequency dimension, which allows for the separation of signals that overlap in a 1D spectrum.[3][4] For your specific problem, two experiments are particularly valuable:

    • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[3] It will help you trace the connectivity within the ethylamine side chain and identify which ring protons are adjacent.

    • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to.[3] Since ¹³C chemical shifts are more dispersed than ¹H shifts, this is an excellent way to resolve overlapping proton signals.[6] For instance, the signals of N-methyl and ring methyl protons may overlap in the ¹H spectrum, but their corresponding carbon signals will likely be well-separated in the ¹³C dimension of the HSQC spectrum.

Troubleshooting Workflow: Resolving Overlapping Methyl Signals

G cluster_0 Initial Observation cluster_1 Recommended Action cluster_2 Analysis cluster_3 Outcome A Overlapping methyl signals in 1D ¹H NMR B Acquire 2D HSQC Spectrum A->B Proceed to C Correlate ¹H signals to distinct ¹³C signals B->C Analyze D Unambiguous assignment of methyl protons C->D Achieve

Caption: Workflow for resolving overlapping methyl signals using 2D HSQC.

Q2: I've tried 2D NMR, but some of my key signals are still too close to assign confidently. Are there any chemical methods to improve signal separation?

A2: Utilizing Lanthanide Shift Reagents (LSRs)

When even 2D NMR doesn't provide sufficient resolution, you can turn to chemical methods. Lanthanide shift reagents (LSRs) are a powerful tool for inducing large changes in the chemical shifts of a molecule in a predictable way.[7][8]

  • Expertise & Experience: LSRs are paramagnetic complexes, often containing europium (Eu) or praseodymium (Pr), that can reversibly bind to Lewis basic sites in your molecule, such as the amine nitrogens.[7][9] This interaction causes a large paramagnetic shift in the NMR signals of nearby protons. The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion.[8] Protons closer to the binding site will experience a larger shift.

    • Europium-based LSRs typically induce downfield shifts (to higher ppm).

    • Praseodymium-based LSRs generally cause upfield shifts (to lower ppm).[10]

By adding small, incremental amounts of an LSR to your sample and acquiring a series of 1D ¹H NMR spectra, you can track the movement of each signal. This allows you to "walk" overlapping signals apart.

Reagent TypeTypical LanthanideDirection of Shift
Downfield ShiftEuropium (Eu)Higher ppm
Upfield ShiftPraseodymium (Pr)Lower ppm

Experimental Protocol: Using a Lanthanide Shift Reagent

  • Sample Preparation: Prepare a stock solution of your methylated histamine analog in a dry, aprotic deuterated solvent (e.g., CDCl₃, aprotic solvents are crucial as water can compete for coordination to the LSR).

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your sample before adding any LSR. This will serve as your reference.

  • LSR Addition: Prepare a dilute solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent. Add a small, known volume (e.g., 5 µL) of the LSR solution to your NMR tube.

  • Spectrum Acquisition: Gently mix the sample and acquire another 1D ¹H NMR spectrum.

  • Iterative Process: Repeat steps 3 and 4, adding small increments of the LSR solution and acquiring a spectrum after each addition.

  • Data Analysis: Stack the series of spectra and observe the progressive shift of the signals. The differential shifts will allow you to resolve previously overlapping resonances.

Trustworthiness: This method is self-validating. The progressive and systematic movement of the signals upon incremental addition of the LSR confirms that the observed changes are due to the reagent's interaction with your molecule.

Q3: Can changing the solvent or pH help in resolving signal overlap?

A3: Yes, Solvent and pH Effects Can Be Powerful Tools.

The chemical shift of a proton is sensitive to its local electronic environment, which can be influenced by the surrounding solvent molecules and the pH of the solution.[11][12][13]

  • Solvent Effects: Changing the solvent can alter the chemical shifts of your protons.[11] For example, aromatic solvents like benzene-d₆ can induce significant upfield shifts for protons that are positioned above the plane of the aromatic ring due to anisotropic effects. Protic solvents like methanol-d₄ or D₂O can engage in hydrogen bonding with your molecule, which can also lead to changes in chemical shifts, particularly for protons near the amine and imidazole functionalities.[14][15]

  • pH Effects: Histamine and its analogs have multiple ionizable groups.[13] The protonation state of the imidazole ring and the ethylamine side chain is pH-dependent.[13][16][17] Changing the pH of your sample (e.g., by adding a small amount of DCl or NaOD to your D₂O solution) will alter the protonation state and, consequently, the chemical shifts of nearby protons.[12] This can be a very effective way to resolve overlapping signals, especially for protons on or near the imidazole ring.

Decision Logic for Modifying Experimental Conditions

G A Overlapping Signals Persist B Is the molecule soluble in aprotic and aromatic solvents? A->B C Try changing the solvent (e.g., CDCl₃ to C₆D₆) B->C Yes D Are there ionizable groups (amines, imidazole)? B->D No F Resolution Achieved C->F E Adjust the pH of the aqueous sample (e.g., in D₂O) D->E Yes G Consider Advanced NMR (e.g., NOESY for spatial proximity) D->G No E->F

Caption: Decision-making process for using solvent or pH changes to resolve NMR signal overlap.

References

  • Roberts, J. D., et al. (1973). Nuclear Magnetic Resonance Shift Reagents: Abnormal C Shifts Produced by Complexation of Lanthanide Chelates with Saturated Amines and n-Butyl Isocyanide. Proceedings of the National Academy of Sciences, 70(2), 562-3. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Saini, M. (n.d.). Lanthanide shift reagents in nmr. SlideShare. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? [Link]

  • Chemistry LibreTexts. (2019). 2D NMR Introduction. [Link]

  • Oreate AI Blog. (2026). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. [Link]

  • Aubin, Y., et al. (2019). 2D J-Correlated Proton NMR Experiments for Structural Fingerprinting of Biotherapeutics. Journal of Pharmaceutical Sciences, 108(8), 2575-2583. [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR | PDF. [Link]

  • INIS-IAEA. (1977). Lanthanide shift reagents, binding, shift mechanisms and exchange. [Link]

  • Ismael, S., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Drug Delivery Technology, 10(4), 584-590. [Link]

  • Shim, J., et al. (2021). Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions. International Journal of Molecular Sciences, 22(9), 4486. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Lokesh, et al. (2013). RES-TOCSY: A Simple approach to Resolve Overlapped 1H NMR Spectra of Enantiomers. Organic & Biomolecular Chemistry, 11(41), 7149-7153. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • ResearchGate. (n.d.). a Effect of pH on the peak area of histamine-OPA. Derivatization of... [Link]

  • Facey, G. (2008). Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog. [Link]

  • ResearchGate. (n.d.). The pH effects on the chemical shifts of histidine and its derivatives. [Link]

  • Ganellin, C. R., & Richards, W. G. (1971). The conformation of histamine in solution: 1H nuclear magnetic resonance study. Journal of the Chemical Society D: Chemical Communications, (1), 21. [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. [Link]

  • Schrage, B., et al. (2023). Computational Analysis of Histamine Protonation Effects on H1R Binding. International Journal of Molecular Sciences, 24(9), 8013. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... [Link]

  • Ota, H., et al. (2019). pH-induced conformational changes in histamine in the solid state. RSC Advances, 9(43), 25169-25176. [Link]

  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR : r/Chempros. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • ResearchGate. (n.d.). Schematic representation of histamine (a) and 1 H NMR (b) and 13 C NMR (c) spectra of histaminium tetrachlorozincate. [Link]

Sources

Optimization

Technical Support Center: Storage and Handling of 1-Methyl-1H-Imidazole Derivatives to Prevent Oxidation

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the proper storage an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the proper storage and handling of 1-methyl-1H-imidazole derivatives. The inherent electronic properties of the imidazole ring make these compounds susceptible to oxidative degradation, which can compromise sample integrity and lead to unreliable experimental outcomes. By adhering to the principles and protocols outlined below, you can ensure the long-term stability and efficacy of your valuable compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, linking them to potential storage-related degradation and providing actionable solutions.

Q1: My experimental results are inconsistent, or the compound shows lower-than-expected biological activity. Could this be a storage issue?

A1: Yes, inconsistent or diminished activity is a classic indicator of compound degradation.[1] The imidazole ring is susceptible to oxidation, hydrolysis, and photolysis, all of which can alter the molecule's structure and, consequently, its biological function.[2][3] If you suspect degradation:

  • Immediate Action : Prepare a fresh stock solution from the solid material that has been stored under optimal conditions. Repeat the experiment with this fresh solution and compare the results.

  • Purity Verification : Re-analyze the purity of both the solid material and the older stock solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[2][4] The appearance of new peaks or a decrease in the area of the parent peak suggests degradation.

  • Review Storage Protocol : Critically evaluate your current storage procedures against the recommended guidelines in the FAQ section below. Ensure that temperature, atmosphere, and light exposure are strictly controlled. For solutions, especially dilute ones, bacterial contamination can also lead to rapid degradation and should be prevented by using sterile solvents and aseptic handling techniques.[1]

Q2: The color of my solid 1-methyl-1H-imidazole derivative has changed (e.g., from white to yellow or brown). Is it still usable?

A2: A change in color is a strong visual warning of potential chemical degradation.[4] While a slight discoloration may not always correlate with a significant loss of purity, it indicates that the compound has been exposed to suboptimal conditions, likely initiating oxidative or photolytic pathways.

  • Do Not Assume Usability : Before using the discolored material, its purity must be quantitatively assessed.

  • Recommended Action :

    • Analytical Chemistry : Perform HPLC or LC-MS analysis to determine the purity of the sample and identify potential degradation products.[2]

    • Compare to Standard : If available, compare the analytical results to the Certificate of Analysis (CoA) provided with the batch or to a fresh, properly stored sample.

    • Purification : If significant impurities are detected, consider purification techniques such as recrystallization. However, this may not be feasible for all derivatives.

    • Discard if Necessary : If purity is compromised and purification is not an option, it is best to discard the batch to ensure the validity of your experimental results.

Q3: I've observed precipitation in my stock solution, which is stored in the freezer. What is the cause and what should I do?

A3: Precipitation in a frozen stock solution can be due to several factors. The most common is that the compound's solubility limit in the chosen solvent has been exceeded at low temperatures. However, it could also indicate degradation, where the degradation products are less soluble than the parent compound.

  • Troubleshooting Steps :

    • Thaw and Inspect : Bring the solution to room temperature and vortex thoroughly to see if the precipitate redissolves. If it does, the issue is likely poor low-temperature solubility. To avoid this in the future, consider preparing smaller, single-use aliquots or storing at a refrigerated temperature (2-8°C) if the compound is stable under those conditions.

    • Avoid Freeze-Thaw Cycles : Repeated freeze-thaw cycles can accelerate degradation and should be avoided.[1] Aliquoting is a critical practice.

    • Check for Degradation : If the precipitate does not redissolve upon warming and mixing, it is likely a degradation product or a salt that has crashed out due to solvent evaporation from a poorly sealed vial. The solution should be considered compromised. Discard it and prepare a fresh stock from solid material.[1]

Q4: My HPLC analysis shows unexpected peaks that were not present in the initial analysis of a new batch. What could be the cause?

A4: The appearance of new peaks in an HPLC chromatogram is a clear sign of chemical transformation. For 1-methyl-1H-imidazole derivatives, these new species are often products of oxidation, hydrolysis, or photolysis.

  • Causality : The imidazole ring is electron-rich and can be attacked by atmospheric oxygen, especially when mediated by light or trace metals.[2][5] The N-methyl group does not prevent this, and various ring-opened or hydroxylated species can form. Additionally, if the derivative has other sensitive functional groups (e.g., nitriles, esters), they may be susceptible to hydrolysis in the presence of moisture.[2][4]

  • Investigative Protocol :

    • Characterize Peaks : If you have access to LC-MS, attempt to get mass data on the new peaks to hypothesize their structures. This can confirm if the masses correspond to expected oxidative (+16 Da, +32 Da, etc.) or hydrolytic products.

    • Forced Degradation Study : To confirm the identity of the degradants, you can perform a forced degradation study on a fresh sample.[2][4] Expose small aliquots to controlled stress conditions (e.g., 3% H₂O₂, acid, base, heat, UV light) and analyze them by HPLC.[2][3][4] Matching the retention times of the peaks in your degraded sample to those in the stressed samples can help identify the degradation pathway.

    • Implement Preventative Storage : This issue highlights a critical failure in the storage protocol. Immediately transfer all remaining material to conditions that rigorously exclude oxygen, light, and moisture as detailed in the FAQs below.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the best practices for storing and handling 1-methyl-1H-imidazole derivatives.

Q1: What are the optimal storage conditions for solid 1-methyl-1H-imidazole derivatives?

A1: To ensure maximum long-term stability, solid compounds should be stored with careful control over temperature, atmosphere, light, and moisture.

ParameterRecommended ConditionRationale & Consequences of Deviation
Temperature 2-8°C (Refrigerated) [1][4]Elevated temperatures accelerate thermal degradation, leading to the formation of impurities.[4] While some stable derivatives may be stored at room temperature, refrigeration is a safer general practice.
Atmosphere Inert Gas (Argon or Nitrogen) [1][2][6]The imidazole ring is susceptible to oxidation by atmospheric oxygen.[2] Storing under an inert atmosphere in a tightly sealed container is the most effective way to prevent this degradation pathway.
Light Amber Vial or Light-Proof Container [1][2][4]Imidazole derivatives can be sensitive to light.[2][4] Exposure to UV or even ambient laboratory light can induce photodegradation, potentially leading to complex transformations and ring opening.[2][3]
Humidity Dry Environment (e.g., Desiccator) Moisture can lead to hydrolysis of sensitive functional groups on the derivative and can also facilitate certain oxidative reactions.[4] Store in a tightly sealed vial, preferably within a desiccator.

Q2: How should I store solutions of 1-methyl-1H-imidazole derivatives?

A2: Solutions are generally less stable than solid materials.

  • Prepare Fresh : The best practice is to prepare solutions fresh for each experiment.[1]

  • Short-Term Storage : If short-term storage is unavoidable, store solutions in tightly sealed vials at low temperatures (refrigerated at 4°C or frozen at -20°C).[1]

  • Aliquot : To avoid repeated freeze-thaw cycles, which can accelerate degradation, divide stock solutions into single-use aliquots.[1]

  • Protect from Light : Always store solution vials in the dark or wrapped in aluminum foil.[1]

  • Inert Atmosphere : For maximum stability, especially for long-term storage of concentrated stocks, the solvent should be degassed before use, and the vial headspace should be flushed with an inert gas (argon or nitrogen) before sealing.

Q3: What is the primary mechanism of oxidation for the imidazole ring?

A3: The imidazole ring is an electron-rich heterocycle, making it a target for electrophilic attack by oxidants. The oxidation can be initiated by atmospheric oxygen (autoxidation), reactive oxygen species (ROS) like hydroxyl radicals (•OH) or peroxide, and light (photo-oxidation).[2][3][5][7] The reaction often proceeds via radical mechanisms or the formation of epoxide-like intermediates across the double bonds, which can subsequently undergo ring-opening or further oxidation to form various degradation products.[3][8]

Q4: Why is an inert atmosphere necessary for storing these compounds?

A4: An inert atmosphere, typically consisting of argon or nitrogen, is necessary to displace atmospheric oxygen and moisture, which are primary agents of degradation for sensitive compounds.[6][9] Oxygen can directly participate in oxidative reactions, while moisture can cause hydrolysis.[2][4] Using an inert atmosphere is a cornerstone of preserving the chemical integrity of air-sensitive materials.[10][11][12] Argon is often preferred over nitrogen due to its higher density, which allows it to form a protective "blanket" over the compound more effectively, and its greater inertness.[9]

Q5: How can I safely handle and aliquot air-sensitive 1-methyl-1H-imidazole derivatives?

A5: Safe and effective handling requires techniques that prevent contact with the atmosphere. The two primary methods are using a glovebox or a Schlenk line.

  • Using a Glovebox : A glovebox provides the most controlled environment, as it is continuously purged with an inert gas to maintain extremely low levels of oxygen and moisture (<1 ppm).[6][9] All manipulations, including weighing and dissolving the compound, are performed inside this sealed chamber using standard laboratory glassware.

  • Using a Schlenk Line (Protocol) : A Schlenk line is a common piece of glassware that allows for the manipulation of compounds under vacuum or a positive pressure of inert gas.

    Experimental Protocol: Aliquoting a Solid Using a Schlenk Line

    • Glassware Preparation : Thoroughly dry all glassware (the vial containing the compound, new vials for aliquots, spatulas) in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[11][12]

    • System Assembly : Assemble the hot glassware and connect it to the Schlenk line.

    • Purge with Inert Gas : Evacuate the air from the glassware using the vacuum on the Schlenk line and then backfill with a positive pressure of inert gas (e.g., argon). Repeat this vacuum/backfill cycle at least three times to ensure a fully inert atmosphere.[9]

    • Transfer : Under a positive flow of inert gas (to prevent air from entering), briefly open the main vial and transfer the desired amount of solid into the new, pre-purged aliquot vials.

    • Sealing : Securely seal the new vials with caps that have airtight septa. For long-term storage, consider wrapping the cap-vial interface with Parafilm.

    • Storage : Place the newly created aliquots in the appropriate storage conditions (e.g., refrigerated, protected from light).

Below is a workflow diagram for handling a newly received compound.

G cluster_0 Receiving & Initial Assessment cluster_1 Handling & Preparation cluster_2 Long-Term Storage A Compound Received B Review CoA and SDS for Specific Storage Recommendations A->B C Visually Inspect for Color Change or Clumping B->C D Is Compound Marked as Air-Sensitive? C->D E Handle in Inert Atmosphere (Glovebox or Schlenk Line) D->E Yes F Handle in Fume Hood with Minimal Air Exposure D->F No G Prepare Aliquots for Single-Use to Avoid Contamination and Freeze-Thaw Cycles E->G F->G H Store in Tightly Sealed Amber Vials G->H I Place in Refrigerator (2-8°C) Inside a Desiccator H->I J Log Batch #, Date, and Storage Conditions I->J

Caption: Workflow for handling and storing new 1-methyl-1H-imidazole derivatives.

Q6: Are there any chemicals or materials that are incompatible with 1-methyl-1H-imidazole derivatives during storage?

A6: Yes. To prevent hazardous or degrading reactions, you must avoid storing 1-methyl-1H-imidazole derivatives with incompatible materials. These include:

  • Strong Oxidizing Agents : Chemicals like nitrates, peroxides, or chlorates can react vigorously and degrade the imidazole ring.[13][14]

  • Strong Acids and Acid Anhydrides : These can cause strong reactions and should be stored separately.[13][15]

  • Certain Metals : Avoid contact with copper and its alloys, as these can potentially catalyze oxidative decomposition.[14]

Always consult the Safety Data Sheet (SDS) for your specific compound for a comprehensive list of incompatibilities.[15][16]

References

  • stability and storage conditions for 1-Methyl-1H-imidazole-4-carbonitrile. Benchchem.
  • Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile. Benchchem.
  • Safety Data Sheet: Imidazole. Carl ROTH. Available from: [Link]

  • Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.
  • Imidazole. Sorachim. Available from: [Link]

  • Imidazole Catalyzed Oxidations with Organic Peroxides: A Kinetic Study. ResearchGate. Available from: [Link]

  • 1-METHYLIMIDAZOLE. Ataman Kimya. Available from: [Link]

  • Imidazole Standard Operating Procedure. University of Washington. Available from: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available from: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Leiden University. Available from: [Link]

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available from: [Link]

  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. ResearchGate. Available from: [Link]

  • Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: Kinetics and mechanism of reactions and atmospheric implications. University of Johannesburg. Available from: [Link]

  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Central Asian Journal of Theoretical and Applied Science. Available from: [Link]

  • Biodegradability of imidazole structures. ResearchGate. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available from: [Link]

  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Central Asian Journal of Theoretical and Applied Science. Available from: [Link]

  • Aerobic oxidation of 2-hydrazinyl-1-methyl-1H-benzo[d]imidazole in situ: A quantum chemical insight into the reaction background. R Discovery. Available from: [Link]

  • 1H-Imidazole, 1-methyl- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. Available from: [Link]

  • SAFETY DATA SHEET. Millipore. Available from: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available from: [Link]

  • Rapid Photo-Oxidation Reaction of Imidazole Derivatives Accelerated by Planar Quinoid Oxidation State. The Royal Society of Chemistry. Available from: [Link]

  • Antioxidant Activity of Imidazole Dipeptides. The Royal Society of Chemistry. Available from: [Link]

  • Imidazole derivatives as antioxidants and selective inhibitors of nNOS. PubMed. Available from: [Link]

  • Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Safety Data Sheet: 1-methylimidazole. Chemos GmbH & Co.KG. Available from: [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry. Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available from: [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparing H3 agonist activity of alpha-methylhistamine vs 1-methyl analog

Comparative Pharmacodynamics of Histamine Derivatives: -Methylhistamine vs. 1-Methylhistamine at the H3 Receptor As a Senior Application Scientist, navigating the nuanced structure-activity relationships (SAR) of G prote...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacodynamics of Histamine Derivatives: -Methylhistamine vs. 1-Methylhistamine at the H3 Receptor

As a Senior Application Scientist, navigating the nuanced structure-activity relationships (SAR) of G protein-coupled receptors (GPCRs) is critical for robust drug development. The histamine H3 receptor, a Gi/o-coupled presynaptic autoreceptor and heteroreceptor, plays a pivotal role in regulating the release of histamine, acetylcholine, dopamine, and other neurotransmitters in the central nervous system.

This guide provides an objective, data-driven comparison of two structurally related but pharmacologically distinct histamine derivatives: (R)-


-methylhistamine  (a potent synthetic agonist) and 1-methylhistamine  (an endogenous inactive metabolite, also known as tele-methylhistamine).

Structural Causality & Receptor Dynamics

To understand the divergent pharmacological profiles of these two compounds, we must examine the causality behind their structural modifications and how they interact with the H3 receptor's orthosteric binding pocket.

  • (R)-

    
    -Methylhistamine (Potent Agonist):  The addition of a methyl group at the 
    
    
    
    -carbon of the aliphatic ethylamine side chain creates a chiral center. The (R)-enantiomer perfectly aligns with a specific hydrophobic sub-pocket within the H3 receptor[1]. This precise steric fit stabilizes the active conformation of the receptor, conferring exceptionally high affinity (
    
    
    ~1–4 nM) and selectivity for the H3 subtype over H1 and H2 receptors[2].
  • 1-Methylhistamine (Inactive Metabolite): In the brain, histamine is rapidly metabolized by histamine N-methyltransferase (HNMT) into 1-methylhistamine by adding a methyl group to the

    
     (tele) position of the imidazole ring[3]. This specific nitrogen atom is absolutely critical for receptor activation, as it acts as a hydrogen bond donor/acceptor with conserved aspartate and glutamate residues in the GPCR's transmembrane domains. Methylation at this site sterically hinders and completely abolishes this vital hydrogen-bonding network[4]. Consequently, 1-methylhistamine exhibits negligible affinity for the H3 receptor and serves merely as an inactive biomarker of histaminergic turnover.
    

H3_Signaling A (R)-α-Methylhistamine (Potent Agonist) C Histamine H3 Receptor (Gi/o-Coupled GPCR) A->C High Affinity (Ki ~1-5 nM) B 1-Methylhistamine (Inactive Metabolite) B->C No Binding (Ki >10 µM) D Gi/o Protein Activation C->D E Adenylyl Cyclase Inhibition D->E F Decreased cAMP Levels E->F G Inhibition of Neurotransmitter Release (Histamine, ACh, DA) F->G

Mechanistic pathway of H3 receptor activation by alpha-methylhistamine vs 1-methylhistamine.

Quantitative Data Presentation

The table below summarizes the binding affinities and functional efficacies of these compounds, highlighting the stark contrast in their biological utility.

CompoundStructural ModificationH3 Receptor Affinity (

)
Functional Efficacy (cAMP)Primary Biological Role
Histamine None (Endogenous ligand)~5.0 nMFull AgonistEndogenous neurotransmitter
(R)-

-Methylhistamine
Methylation at

-carbon
1.0 - 4.1 nMFull AgonistPotent pharmacological tool
1-Methylhistamine Methylation at

(imidazole)
>10,000 nMInactiveEndogenous biomarker

Data synthesized from established radioligand binding and functional reporter assays[2],[4],[1].

Experimental Protocols: A Self-Validating System

To objectively verify the claims above, researchers must employ orthogonal screening methods. The following step-by-step methodologies outline the industry-standard protocols for determining both receptor affinity and functional efficacy.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This assay directly measures the ability of a test compound to displace a known radiolabeled agonist from the H3 receptor[2].

  • Membrane Preparation: Harvest and homogenize CHO-K1 cells stably expressing the human H3 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g and resuspend the membrane pellet.

  • Radioligand Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 1 nM

    
    -(R)-
    
    
    
    -methylhistamine (the radioligand)[1].
  • Displacement: Add varying concentrations (

    
     to 
    
    
    
    M) of the unlabeled test compound (either (R)-
    
    
    -methylhistamine or 1-methylhistamine).
  • Filtration & Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters three times with cold buffer and measure bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the

    
     using non-linear regression and convert to the absolute inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (Efficacy Determination)

Because the H3 receptor is Gi/o-coupled, its activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP[5].

  • Cell Seeding: Seed CHO-K1 hH3R cells into a 96-well microplate at a density of 10,000 cells/well and incubate overnight.

  • Stimulation: Treat the cells with 3 µM Forskolin to artificially stimulate adenylyl cyclase, establishing a high baseline of intracellular cAMP[5].

  • Agonist Treatment: Concurrently add the test compounds at varying concentrations. (R)-

    
    -methylhistamine will suppress the Forskolin-induced cAMP spike, whereas 1-methylhistamine will fail to do so.
    
  • Lysis & Quantification: Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay kit.

  • Data Analysis: Plot concentration-response curves to determine the

    
     for cAMP inhibition.
    

Workflow Step1 Cell Culture (CHO-K1 expressing hH3R) Step2 Compound Incubation (Agonist + Forskolin) Step1->Step2 Step3 Cell Lysis & cAMP Extraction Step2->Step3 Step4 TR-FRET / RIA cAMP Quantification Step3->Step4 Step5 Data Analysis (EC50 Determination) Step4->Step5

Step-by-step workflow for the functional cAMP accumulation assay to evaluate H3 agonist potency.

Conclusion

The comparison between (R)-


-methylhistamine and 1-methylhistamine perfectly illustrates the stringent structural requirements of the H3 receptor. While 

-chain methylation yields a highly potent pharmacological tool for probing histaminergic pathways, imidazole ring methylation acts as an endogenous off-switch, yielding an inactive metabolite. Researchers must strictly differentiate between these two analogs when designing assays, selecting biomarkers, or developing novel neurotherapeutics.

References

  • Binding characteristics of a histamine H3-receptor antagonist... comparison withalpha-methylhistamine binding to rat tissues Source: PubMed / NIH URL:

  • Histamine and histamine receptors Source: Turku PET Centre URL
  • An In-depth Technical Guide to the Mechanism of Action of 1-Methylhistamine Dihydrochloride Source: BenchChem URL
  • Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells Source: PubMed Central / NIH URL
  • Protean agonism at histamine H3 receptors in vitro and in vivo Source: PNAS URL

Sources

Comparative

Comprehensive Analytical Comparison: 1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine vs. Histamine Reference Spectra

Introduction & Scientific Context As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating endogenous biogenic amines from exogenous drug metabolites in complex biological mat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating endogenous biogenic amines from exogenous drug metabolites in complex biological matrices. Histamine, a ubiquitous neurotransmitter and immune mediator, shares significant structural homology with synthetic histamine H3 receptor (H3R) agonists such as


-methylhistamine[1]. When 

-methylhistamine is administered in pharmacokinetic studies, it is rapidly methylated by the enzyme histamine N-methyltransferase (HMT) to form its primary, pharmacologically inactive metabolite: 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine (also known as tele-methyl-

-methylhistamine)[2].

Accurate quantification and spectral differentiation of this target metabolite from endogenous histamine is critical for preventing false positives in LC-MS/MS and NMR assays[3]. This guide provides an objective, data-driven comparison of their reference spectra, detailing the causality behind the spectral shifts and establishing self-validating protocols for your laboratory workflows.

Structural & Mechanistic Causality

The spectral differences between histamine (2-(1H-imidazol-4-yl)ethanamine) and 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine arise from two specific methyl substitutions:

  • The Tele-Methyl Group (

    
    -CH
    
    
    
    ):
    The addition of a methyl group at the tele-nitrogen (N1) of the imidazole ring breaks the tautomeric symmetry of the unsubstituted imidazole ring. This electron-donating group increases the electron density on the ring, causing a distinct upfield shift in the C2 and C5 protons in
    
    
    H-NMR and fundamentally altering the basicity of the pi-nitrogen[4].
  • The Alpha-Methyl Group (

    
    -CH
    
    
    
    ):
    The methyl group on the aliphatic side chain creates a chiral center and increases steric hindrance around the primary amine. In mass spectrometry, this
    
    
    -methyl group stabilizes the carbocation formed during the neutral loss of ammonia (NH
    
    
    ), shifting the collision-induced dissociation (CID) fragmentation pattern compared to endogenous histamine[5].
Data Presentation: Quantitative Spectral Comparisons

Table 1:


H-NMR Chemical Shifts Comparison 
(Conditions: D

O, pH 7.0, 600 MHz, 298K)
Proton AssignmentHistamine (

ppm)
1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine (

ppm)
Mechanistic Rationale for Shift
Imidazole C2-H 7.70 (s, 1H)7.62 (s, 1H)Upfield shift due to inductive electron donation from the

-methyl group.
Imidazole C5-H 7.03 (s, 1H)6.95 (s, 1H)Upfield shift; tautomeric averaging is locked by

-methylation.

-Methyl (CH

)
N/A3.69 (s, 3H)Distinct singlet confirming tele-methylation[4].

-CH /

-CH

3.25 (t, 2H)3.55 (m, 1H)Deshielding and splitting complexity due to the adjacent

-methyl group.

-CH

2.92 (t, 2H)2.85 (m, 2H)Diastereotopic protons split by the adjacent chiral

-carbon.

-Methyl (CH

)
N/A1.22 (d, 3H)Diagnostic doublet for the

-methyl substitution.

Table 2: LC-MS/MS (ESI+) Fragmentation Patterns

CompoundPrecursor Ion

Major Product Ions (m/z)Optimal Collision EnergyFragmentation Mechanism
Histamine 112.195.1, 83.115V - 25V95.1: Loss of NH

(-17 Da). 83.1: Cleavage of the ethylamine side chain.
1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine 140.1123.1, 95.115V - 30V123.1: Loss of NH

(-17 Da) stabilized by

-CH

. 95.1: Methylimidazole cation formation.
Experimental Protocols: Self-Validating Analytical Workflows
Protocol A: High-Resolution

H-NMR Acquisition

To ensure reproducibility and eliminate tautomeric line broadening, the NMR protocol must rigorously control for solvent exchange and pH.

  • Sample Preparation: Dissolve 5 mg of the analyte in 600

    
    L of Deuterium Oxide (D
    
    
    
    O, 99.9% D).
  • pH Adjustment (Critical Step): Adjust the pD to 7.0 using dilute DCl or NaOD.

    • Causality: The imidazole ring pKa is ~6.0. At pH 7.0, the ring is predominantly deprotonated, preventing chemical shift drifting caused by partial protonation.

  • Acquisition: Acquire spectra at 298K on a 600 MHz spectrometer using a standard 1D sequence with water presaturation (e.g., noesypr1d).

  • Self-Validation: Verify the presence of the 3.69 ppm singlet (integrating to 3H) to confirm

    
    -methylation. If the singlet appears closer to 3.50 ppm, you may have synthesized or isolated the 
    
    
    
    -methyl isomer instead[4].
Protocol B: LC-MS/MS Target Metabolite Differentiation

Because biogenic amines are highly polar, standard reversed-phase chromatography often fails to retain them. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC)[3].

  • Chromatography: Inject 5

    
    L onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 
    
    
    
    m particle size).
  • Mobile Phase: Use a gradient of 10 mM ammonium formate in water (pH 3.0) (A) and Acetonitrile with 0.1% formic acid (B). Start at 90% B, dropping to 50% B over 5 minutes.

    • Causality: High organic starting conditions ensure retention of the polar amines on the HILIC stationary phase; the acidic pH ensures the imidazole and primary amines remain fully ionized for optimal ESI+ sensitivity.

  • MS Parameters: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation (MRM Transitions): Monitor m/z 112.1

    
     95.1 for endogenous histamine and m/z 140.1 
    
    
    
    123.1 for 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine. The retention times will inherently differ due to the increased lipophilicity of the dual methylations on the metabolite, providing an orthogonal validation metric to the m/z shift.
Logical Workflows & Pathway Visualizations

MetabolicPathway H Histamine (Endogenous) tMH tele-Methylhistamine (Metabolite) H->tMH HMT (Methylation) MS1 Precursor: m/z 126.1 tMH->MS1 LC-MS/MS aMH α-Methylhistamine (H3R Agonist) tMaMH 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine (Target Metabolite) aMH->tMaMH HMT (Methylation) MS2 Precursor: m/z 140.1 tMaMH->MS2 LC-MS/MS

Caption: Metabolic pathways of histamine and α-methylhistamine mapped to MS/MS precursor ions.

Fragmentation Prec Precursor Ion: [M+H]+ m/z 140.11 Frag1 Loss of NH3 (-17 Da) m/z 123.10 Prec->Frag1 CE: 15V (Amine loss) Frag2 Methylimidazole Cation m/z 95.06 Prec->Frag2 CE: 25V (Side-chain cleavage) Frag3 Alpha-cleavage m/z 83.05 Prec->Frag3 Minor pathway Frag1->Frag2 Secondary fragmentation

Caption: ESI+ MS/MS fragmentation logic for 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine.

References
  • [2] Alpha-methylhistamine methylation by histamine methyltransferase - PubMed - NIH | Source: nih.gov |2

  • [4] 1-Methylhistamine | C6H11N3 | CID 3614 - PubChem | Source: nih.gov | 4

  • [5] Naming of substituted histamines | Scilit | Source: scilit.com | 5

  • [3] Histamine quantification in human plasma using High Resolution Accurate Mass LC-MS technology | Request PDF - ResearchGate | Source: researchgate.net | 3

  • [1] Gut-specific H3R signaling orchestrates microglia-dependent resolution of peripheral inflammation | bioRxiv | Source: biorxiv.org | 1

Sources

Validation

Cross-Reactivity of 1-Methyl-alpha-methylhistamine in Histamine ELISA: A Technical Guide for H3 Receptor Research

Topic: Cross-reactivity of 1-methyl-alpha-methylhistamine in histamine ELISA kits Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary For resear...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity of 1-methyl-alpha-methylhistamine in histamine ELISA kits Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

For researchers investigating the Histamine H3 receptor, the agonist (R)-alpha-methylhistamine is a gold-standard tool. However, its metabolic conversion into 1-methyl-alpha-methylhistamine (also known as N-tele-methyl-alpha-methylhistamine) poses a critical question for downstream analysis: Does this metabolite interfere with the quantification of endogenous histamine?

This guide analyzes the structural and immunological basis of cross-reactivity in competitive Histamine ELISAs. Based on hapten design and antibody specificity profiles from leading manufacturers (Neogen, Enzo, ImmuSmol), 1-methyl-alpha-methylhistamine is predicted to exhibit negligible cross-reactivity (<0.01%) . However, due to the lack of explicit data in commercial inserts for this specific metabolite, we provide a robust, self-validating Spike-and-Recovery Protocol to ensure data integrity in your specific matrix.

The Challenge: H3 Agonists and Histamine Quantification

In pharmacokinetic (PK) and pharmacodynamic (PD) studies involving the H3 agonist (R)-alpha-methylhistamine , accurate measurement of endogenous histamine is often required to assess receptor feedback mechanisms.

  • The Drug: (R)-alpha-methylhistamine (H3 agonist).[1][2][3]

  • The Metabolite: 1-methyl-alpha-methylhistamine. Formed by Histamine N-Methyltransferase (HNMT) acting on the drug [1].[4]

  • The Problem: Most Histamine ELISAs are Competitive assays.[5] If the antibody recognizes the drug or its metabolite, the assay will report falsely high histamine levels (False Positive), masking the true physiological response.

Structural Deviation Analysis

To understand interference, we must look at the immunogen design. Histamine ELISAs generally do not detect native histamine; they detect Acylated Histamine .

  • Derivatization Step: Samples are treated with an acylation reagent (e.g., succinic anhydride) to convert the primary amine into a stable amide. This increases the immunogenicity and stability of the target.

  • Antibody Specificity: The antibody is raised against the Acylated-Histamine scaffold.

1-methyl-alpha-methylhistamine presents two structural deviations that disrupt this binding:

  • Ring Methylation (1-Methyl): Sterically hinders the "floor" of the antibody binding pocket.

  • Alpha-Carbon Methylation: Located directly adjacent to the acylation site (the amide bond). This adds significant steric bulk, preventing the metabolite from fitting into the antibody's "neck" region.

AntibodySpecificity cluster_0 Target Analyte cluster_1 Interfering Metabolite Histamine Endogenous Histamine (Target) AcylHist Acylated Histamine (High Affinity Binding) Histamine->AcylHist Acylation Reagent Antibody Monoclonal Antibody Binding Pocket AcylHist->Antibody Perfect Fit (Competes with Tracer) Metabolite 1-methyl-alpha-methylhistamine (Metabolite of H3 Agonist) AcylMet Acylated Metabolite (Steric Clash) Metabolite->AcylMet Acylation Reagent AcylMet->Antibody Blocked by alpha-methyl & 1-methyl groups Signal Signal Generation (Inverse to Analyte) Antibody->Signal

Figure 1: Mechanism of Antibody Specificity. The acylation step creates a specific epitope. The alpha-methyl group on the metabolite introduces steric hindrance (red path) that prevents binding to the antibody, minimizing cross-reactivity.

Comparative Analysis of ELISA Kit Specificity

While manufacturers rarely list "1-methyl-alpha-methylhistamine" explicitly, we can extrapolate performance based on the structurally similar 1-Methylhistamine (endogenous) and 3-Methylhistamine .

Table 1: Cross-Reactivity Profiles of Leading Histamine ELISA Kits

ManufacturerKit PlatformDetection LimitCross-Reactivity: 1-MethylhistamineCross-Reactivity: 3-MethylhistamineInferred Risk for 1-Me-alpha-Me-Histamine
Neogen Veratox / ELISA2.5 ng/mLNot DetectedNot DetectedExtremely Low
Enzo Life Sciences Colorimetric ELISA0.068 ng/mL< 0.05%0.1%Extremely Low
ImmuSmol Ultra-Sensitive ELISA0.2 ng/mL< 0.01%< 0.01%Negligible
Abcam Competitive ELISA0.098 ng/mL< 0.01%< 0.01%Negligible

*Neogen states "Specific for histamine. No cross-reactivity with other biogenic amines."

Technical Insight: The data shows that even 1-Methylhistamine (lacking the alpha-methyl bulk) has <0.1% cross-reactivity in high-quality monoclonal kits [2, 3]. The addition of the alpha-methyl group in 1-methyl-alpha-methylhistamine further reduces affinity. Therefore, interference is theoretically negligible for these platforms.

Validation Protocol: The "Spike-and-Recovery" Test

Do not rely solely on theoretical specificity. If your study involves high doses of (R)-alpha-methylhistamine, you must validate your specific matrix (plasma, brain homogenate, etc.) using the following protocol.

Objective: Determine if the presence of the drug/metabolite alters the recovery of a known spike of histamine.

Materials Required
  • Histamine ELISA Kit (e.g., Enzo ENZ-KIT140 or ImmuSmol BA-E-5800).

  • (R)-alpha-methylhistamine dihydrochloride (Parent Drug).[1]

  • Pooled Matrix (e.g., control mouse plasma).

  • Histamine Standard (from kit).

Workflow Diagram

ValidationProtocol cluster_spikes Sample Preparation cluster_assay ELISA Processing Matrix Pooled Matrix (Low Histamine) Control Control: Matrix + Buffer Matrix->Control Spike_Low Interference A: Matrix + 10nM Drug Matrix->Spike_Low Spike_High Interference B: Matrix + 1µM Drug Matrix->Spike_High Acylation Acylation Step Control->Acylation Spike_Low->Acylation Spike_High->Acylation Incubation Antibody Incubation Acylation->Incubation Readout OD Measurement Incubation->Readout Result Calculate Recovery % (Observed / Expected) Readout->Result

Figure 2: Validation Workflow. Parallel samples are prepared with and without the interfering drug to calculate recovery efficiency.

Step-by-Step Methodology
  • Baseline Determination: Measure the endogenous histamine level of your Pooled Matrix (

    
    ).
    
  • Interference Spike: Aliquot the matrix into three tubes:

    • Tube A (Control): Add vehicle (buffer).

    • Tube B (Drug Low): Add (R)-alpha-methylhistamine at 10x your expected Cmax.

    • Tube C (Drug High): Add (R)-alpha-methylhistamine at 100x your expected Cmax (worst-case scenario).

  • Histamine Spike: Add a known concentration of Histamine Standard (e.g., 10 ng/mL) to all three tubes (

    
    ).
    
  • Assay: Run the ELISA according to the manufacturer's acylation protocol.

  • Calculation: Calculate Recovery (%) for each tube.

    
    
    
  • Interpretation:

    • 80-120% Recovery: No significant interference. The kit is valid for your study.

    • >120% Recovery: Positive interference (Cross-reactivity). The drug/metabolite is binding the antibody.

    • <80% Recovery: Negative interference (Matrix effect or inhibition of acylation).

Troubleshooting & Recommendations
  • Acylation Efficiency: Since alpha-methyl amines are sterically hindered, they acylate slower than histamine. Ensure you strictly adhere to the Acylation Time in the kit manual. Extending acylation time might inadvertently increase the cross-reactivity of the metabolite by forcing its derivatization.

  • Sample Extraction: If you detect interference, use a Perchloric Acid (PCA) precipitation followed by supernatant neutralization. This removes proteins but retains amines.

  • Kit Selection: For H3 receptor studies, prioritize kits using Monoclonal Antibodies (e.g., Neogen, Enzo, ImmuSmol) over Polyclonal ones, as monoclonals are screened more rigorously against methyl-histamine analogs [4].

References
  • Hough, L. B., Khandelwal, J. K., & Mittag, T. W. (1981). Alpha-methylhistamine methylation by histamine methyltransferase.[6] Agents and Actions, 11(5), 425–428. Link

  • Enzo Life Sciences. (2024).[7][8] Histamine ELISA Kit (ENZ-KIT140) Product Manual. Link

  • ImmuSmol. (2024).[7] Ultra-Sensitive Histamine ELISA Kit Instructions. Link

  • Neogen Corporation. (2024).[7][8] Veratox for Histamine Technical Insert. Link

Sources

Comparative

Comparative Binding Affinity Guide: 1-Methylhistamine vs. 1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine

Executive Summary In the development of histaminergic therapeutics, understanding the metabolic fate of receptor agonists is as critical as their initial pharmacodynamics. This guide provides an in-depth comparative anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of histaminergic therapeutics, understanding the metabolic fate of receptor agonists is as critical as their initial pharmacodynamics. This guide provides an in-depth comparative analysis of two major histaminergic metabolites: 1-methylhistamine (the primary metabolite of endogenous histamine) and 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine (the primary metabolite of the synthetic


 agonist, 

-methylhistamine).

Both compounds are products of the enzyme Histamine N-methyltransferase (HNMT)[1]. While their parent compounds exhibit potent nanomolar affinity for histamine receptors (particularly


), the tele-methylation of the imidazole ring drastically alters their pharmacological profiles, rendering them largely inactive[2]. This guide dissects the structural causality behind this loss of affinity and provides validated experimental protocols for quantifying these interactions.

Structural Biology & Pharmacodynamic Causality

To understand the binding affinities of these molecules, we must first analyze the structure-activity relationship (SAR) of the histamine binding pocket.

  • 1-Methylhistamine (tele-methylhistamine): Formed when HNMT adds a methyl group to the

    
     (tele) nitrogen of histamine's imidazole ring[1][3].
    
  • 1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine (

    
    -methyl-tele-methylhistamine):  Formed when HNMT methylates the synthetic 
    
    
    
    agonist
    
    
    -methylhistamine[2]. The
    
    
    -methyl group on the aliphatic side chain provides chiral selectivity for the
    
    
    receptor, but the imidazole ring remains susceptible to HNMT.
The Causality of Affinity Loss

In the human


 receptor, the imidazole ring of an agonist must dock within the transmembrane (TM) domains. Specifically, the unmethylated 

nitrogen acts as a crucial hydrogen bond donor to a conserved glutamate residue (Glu206 in TM5).

When HNMT methylates this position, two biophysical barriers are introduced:

  • Loss of Hydrogen Bonding: The proton is replaced by a methyl group, destroying the ability to form the critical hydrogen bond with Glu206.

  • Steric Hindrance: The bulky methyl group creates a severe steric clash within the tight binding pocket of the receptor.

As a result, the extensive methylation of the imidazole ring by HNMT serves as a biological inactivation switch, effectively terminating the signaling cascade of both histamine and


-methylhistamine[2].

Quantitative Binding Affinity Comparison

The table below summarizes the receptor binding affinities (


) of the metabolites compared to their parent compounds. The data illustrates the massive shift in potency caused by tele-methylation.
Compound

Affinity (

)

Affinity (

)

Affinity (

)

Affinity (

)
Biological Role
Histamine (Parent)~10 µM~1 µM~10 nM~10 nMEndogenous Agonist

-Methylhistamine
(Parent)
>10 µM>10 µM~50 nM~100 nMExogenous

Agonist[4]
1-Methylhistamine >100 µM>100 µM>10 µM>10 µMInactive Metabolite / Biomarker[1]
1-(1-methyl-1H-imidazol-4-yl)propan-2-amine >100 µM>100 µM>10 µM>10 µMInactive Metabolite[2]

Note: Values are representative approximations derived from competitive radioligand binding assays to illustrate the magnitude of affinity shift. Because 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine is rapidly inactivated in vivo, prodrugs (e.g., BP 2-94) are often required in clinical applications to bypass HNMT metabolism[2].

Metabolic Pathway Visualization

The following diagram illustrates the parallel metabolic workflows of histamine and


-methylhistamine, demonstrating how HNMT-mediated methylation abolishes receptor affinity.

G H Histamine HNMT Histamine N-methyltransferase (HNMT) H->HNMT Tele-methylation H3_1 H3 Receptor (High Affinity Binding) H->H3_1 Agonist AMH α-Methylhistamine AMH->HNMT Tele-methylation AMH->H3_1 Potent Agonist MH 1-Methylhistamine HNMT->MH AMMH 1-(1-methyl-1H-imidazol-4-yl) propan-2-amine HNMT->AMMH H3_2 H3 Receptor (Affinity Abolished) MH->H3_2 Steric Hindrance AMMH->H3_2 Steric Hindrance

Fig 1. HNMT-mediated tele-methylation pathway and resultant loss of H3 receptor binding affinity.

Experimental Methodology: Competitive Radioligand Binding Assay

To accurately measure the exceedingly low binding affinities of these methylated metabolites, standard assay protocols must be rigorously optimized. The following protocol is designed as a self-validating system to prevent false positives caused by non-specific binding of high-concentration amines.

Objective

To quantify the


 receptor binding affinity (

) of 1-methylhistamine and 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine.
Step 1: Membrane Preparation
  • Harvest CHO-K1 cells stably expressing the recombinant human

    
     receptor.
    
  • Homogenize the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Causality Check: The inclusion of EDTA is critical; it chelates divalent cations, thereby inhibiting endogenous metalloproteases that could degrade the receptor and alter the structural integrity of the binding pocket.

  • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 2 mg/mL.

Step 2: Assay Setup & Internal Validation
  • In a 96-well plate, dispense 50 µL of the radioligand

    
    -
    
    
    
    -methylhistamine (final concentration 1 nM, approximating its
    
    
    ) into each well.
  • Add 50 µL of the test compounds (1-methylhistamine or 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine) at increasing concentrations ranging from

    
     to 
    
    
    
    M.
    • Causality Check: The extended upper concentration range (

      
       M) is mandatory. Because tele-methylated metabolites exhibit negligible affinity, standard screening ranges (capping at 
      
      
      
      M) will fail to capture the bottom asymptote of the displacement curve, making precise
      
      
      calculation impossible.
  • Trustworthiness Control: Define Non-Specific Binding (NSB) in parallel wells using 10 µM thioperamide (a potent

    
     antagonist). Run a positive control curve using unmethylated 
    
    
    
    -methylhistamine. If the parent compound fails to yield a nanomolar
    
    
    , the assay plate must be rejected.
Step 3: Incubation and Separation
  • Initiate the competitive binding reaction by adding 100 µL of the membrane suspension to all wells. Incubate for 60 minutes at 25°C to achieve steady-state equilibrium.

  • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters.

    • Causality Check: The GF/B filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. Without PEI, the basic amine groups of the high-concentration test compounds will bind electrostatically to the filter, artificially inflating background noise and skewing the displacement curve.

Step 4: Quantification
  • Wash the filters three times with 3 mL of ice-cold assay buffer to flush unbound radioligand.

  • Extract the retained radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter (DPM).

  • Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • 1-Methylhistamine - Wikipedia - Wikipedia. [Link]

  • Bioavailability, antinociceptive and antiinflammatory properties of BP 2-94, a histamine H3 receptor agonist prodrug. - Journal of Pharmacology and Experimental Therapeutics.[Link]

Sources

Validation

Advanced Mass Spectrometry Comparison Guide: Resolving Methylated Histamine Isomers

Introduction: The Isomeric Challenge in Biomarker Analysis Histamine is a critical biogenic amine involved in immune responses, neurotransmission, and gastric acid secretion. In clinical diagnostics and drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomeric Challenge in Biomarker Analysis

Histamine is a critical biogenic amine involved in immune responses, neurotransmission, and gastric acid secretion. In clinical diagnostics and drug development, quantifying histamine and its metabolites is essential for assessing mast cell activation disorders (e.g., systemic mastocytosis) .

A major analytical challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the structural resolution of methylated histamine derivatives. In clinical literature, the term "N-methylhistamine" is frequently used to describe the endogenous biomarker produced by histamine N-methyltransferase (HNMT) . However, from a structural perspective, this endogenous metabolite is tele-methylhistamine (ring-methylated). It is an exact-mass isomer (m/z 126.1) to N-α-methylhistamine (chain-methylated), which is an exogenous H3 receptor agonist. As a Senior Application Scientist, I emphasize that differentiating these isomers requires a deep understanding of their collision-induced dissociation (CID) mechanics and tailored chromatographic strategies.

Mechanistic Overview: The Causality of Fragmentation

The ability to differentiate tele-methylhistamine from N-α-methylhistamine relies on the localization of the methyl group, which dictates the neutral loss during MS/MS fragmentation .

  • Histamine (Precursor m/z 112.1): The protonated molecule undergoes CID to yield a dominant product ion at m/z 95.1. This is driven by the cleavage of the primary aliphatic amine, resulting in the neutral loss of ammonia (NH₃, 17 Da).

  • tele-Methylhistamine (Precursor m/z 126.1): Because the methyl group is localized on the imidazole ring (tau position), the primary aliphatic amine remains unmodified. Consequently, CID triggers the same neutral loss of NH₃ (-17 Da), yielding a product ion at m/z 109.1 .

  • N-α-Methylhistamine (Precursor m/z 126.1): Here, the methyl group is covalently bound to the aliphatic amine. During CID, the molecule expels the entire methylated amine group, resulting in the neutral loss of methylamine (CH₃NH₂, 31 Da) and yielding a product ion at m/z 95.1.

This predictable fragmentation causality forms a self-validating system for structural confirmation in complex biological matrices.

G Precursor Isobaric Precursor Ion [M+H]+ m/z 126.1 tMH tele-Methylhistamine (Ring-Methylated) Precursor->tMH Endogenous Biomarker nMH N-α-Methylhistamine (Chain-Methylated) Precursor->nMH Exogenous H3 Agonist tMH_frag Product Ion m/z 109.1 [M+H - NH3]+ tMH->tMH_frag Neutral Loss: 17 Da (Ammonia) nMH_frag Product Ion m/z 95.1 [M+H - CH3NH2]+ nMH->nMH_frag Neutral Loss: 31 Da (Methylamine)

Fig 1. Divergent CID fragmentation pathways of exact-mass methylated histamine isomers (m/z 126.1).

Methodological Comparison: Direct HILIC vs. Derivatization RP-LC

Histamine and its metabolites are highly polar, hydrophilic basic amines. On standard C18 reversed-phase (RP) columns, they elute in the void volume, suffering from severe ion suppression from unretained matrix salts. To solve this, laboratories typically choose between two workflows:

Method A: Direct HILIC-ESI-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention, retaining polar analytes via hydrophilic partitioning and electrostatic interactions.

  • Advantages: No derivatization required; faster sample preparation; direct measurement of the native molecule.

  • Limitations: Highly sensitive to matrix salts; requires the injection solvent to be >75% organic, necessitating severe sample dilution which can compromise the Limit of Detection (LOD).

Method B: In-Matrix Derivatization (TMAA) RP-LC-MS/MS

Chemical derivatization using Trimethylacetic anhydride (TMAA) caps the polar amine groups, increasing the molecule's hydrophobicity .

  • Advantages: Shifts analytes to robust C18 Reversed-Phase chromatography; moves elution away from the matrix suppression zone; significantly improves ESI+ ionization efficiency and LOD.

  • Limitations: Longer sample preparation time; potential for reagent interference or incomplete derivatization.

Quantitative Data & Performance Metrics

Table 1: MRM Transitions and Collision Energies for Native Histamines

Analyte Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Collision Energy (eV)
Histamine 112.1 95.1 -17 Da (NH₃) 15
tele-Methylhistamine 126.1 109.1 -17 Da (NH₃) 16
N-α-Methylhistamine 126.1 95.1 -31 Da (CH₃NH₂) 18

| d3-tele-Methylhistamine (IS) | 129.1 | 112.1 | -17 Da (NH₃) | 16 |

Table 2: Performance Comparison (Urine Matrix)

Metric Direct HILIC-MS/MS TMAA-Derivatization RP-LC-MS/MS
Chromatographic Column Sub-2-µm Amide/Silica HILIC Sub-2-µm C18 Reversed-Phase
Sample Prep Time < 15 mins (Dilute & Shoot) ~ 45 mins (Derivatization + SPE)
Matrix Effect (Suppression) High (Requires heavy dilution) Low (Analytes shifted from void)
Limit of Quantitation (LOQ) ~ 5.0 nmol/L 0.53 nmol/L

| Linearity (R²) | > 0.990 | > 0.998 |

Step-by-Step Experimental Protocols

Protocol A: Direct HILIC-MS/MS Workflow

This protocol is optimized for high-throughput screening where extreme sensitivity is not the primary limiting factor.

  • Sample Dilution: Transfer 20 µL of human urine (or cerebrospinal fluid) into a 96-well plate.

  • Internal Standard Addition: Add 180 µL of Acetonitrile containing 5 ng/mL of stable isotope-labeled internal standard (d3-tele-methylhistamine). Note: The final sample must be ≥90% organic to ensure proper peak shape on the HILIC column.

  • Precipitation & Centrifugation: Seal the plate, vortex for 2 minutes, and centrifuge at 4,000 x g for 10 minutes at 4°C to pellet precipitated proteins and salts.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a HILIC column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Gradient Elution: Use Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (Acetonitrile). Start at 95% B, ramping down to 60% B over 3 minutes to elute the polar amines.

Protocol B: In-Matrix TMAA Derivatization RP-LC-MS/MS

This protocol is engineered for maximum sensitivity and robustness, ideal for quantifying trace basal levels in complex matrices.

  • Buffering: Transfer 50 µL of urine into a microcentrifuge tube. Add 50 µL of 0.5 M Borate buffer to adjust the sample to an optimal pH of 8.5.

  • Derivatization: Add 10 µL of Trimethylacetic anhydride (TMAA) and 10 µL of stable isotope-labeled internal standard. Vortex immediately for 30 seconds.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 15 minutes. Mechanistic Note: As TMAA reacts with the primary/secondary amines, trimethylacetic acid is formed as a byproduct, naturally dropping the pH to 5–6 and quenching the reaction.

  • Extraction: Dilute the mixture with 100 µL of LC-MS grade water and transfer to an online Solid-Phase Extraction (SPE) cartridge or inject directly if the system utilizes a divert valve to discard the derivatization salts.

  • LC-MS/MS Analysis: Inject onto a C18 Reversed-Phase column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Gradient Elution: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Start at 5% B, ramping to 95% B over 4 minutes. The TMAA-derivatized tele-methylhistamine will elute sharply in the highly organic region, completely free from matrix suppression.

References

  • Alheraky, A., et al. "Histamine metabolite to basal serum tryptase ratios in systemic mastocytosis and hereditary alpha tryptasemia using a validated LC-MS/MS approach." Clinical Chemistry and Laboratory Medicine (CCLM), 2025. URL:[Link]

  • Mak, T. D., et al. "Metabolomic screening using ESI-FT MS identifies potential radiation-responsive molecules in mouse urine." Journal of Radiation Research, 2017. URL:[Link]

  • Mayo Clinic Laboratories. "Test Definition: NMH1D - N-Methylhistamine, 24 Hour, Urine." Mayo Clinic Test Catalog. URL:[Link]

  • National Center for Biotechnology Information. "1-Methylhistamine | C6H11N3 | CID 3614." PubChem Database. URL:[Link]

Comparative

A Comprehensive Guide to Determining Enantiomeric Excess of Imidazole Propanamines via Chiral HPLC

As drug development increasingly focuses on highly specific stereoisomers, the accurate determination of enantiomeric excess (ee) is non-negotiable. Imidazole propanamines—a structural motif frequently found in histamine...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on highly specific stereoisomers, the accurate determination of enantiomeric excess (ee) is non-negotiable. Imidazole propanamines—a structural motif frequently found in histamine H3 receptor antagonists (e.g., ciproxifan, proxyfan) and various antifungal agents—present unique chromatographic challenges due to their basicity and polarity.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for this analysis. This guide objectively compares leading CSPs, details the mechanistic rationale behind mobile phase selection, and provides a self-validating experimental protocol for robust ee determination.

The Chemical Challenge: Mechanistic Insights into Imidazole Propanamines

To separate enantiomers, the analyte must form transient, diastereomeric complexes with the chiral selector of the stationary phase. However, imidazole propanamines possess two highly basic sites: the imidazole ring (pKa ~7) and the aliphatic amine on the propanamine chain (pKa ~9–10).

The Causality of Peak Tailing: Most commercial CSPs are coated or immobilized on a silica gel support. Silica contains residual, weakly acidic silanol groups (-SiOH). When basic imidazole propanamines are injected, they undergo strong secondary ion-exchange and hydrogen-bonding interactions with these silanols. Instead of interacting solely with the chiral selector, the molecules "stick" to the silica backbone, resulting in severe peak tailing, broad elution profiles, and a complete loss of baseline resolution 1.

The Solution: To mitigate this, a basic modifier—typically 0.1% v/v Diethylamine (DEA) or ethanolamine—must be added to the mobile phase. The DEA competitively binds to and saturates the active silanol sites, effectively masking them. This forces the imidazole propanamine to interact exclusively with the chiral selector, restoring peak symmetry and enabling accurate integration of the minor enantiomer 1.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs (derivatives of cellulose and amylose) dominate the enantioseparation of imidazole derivatives. The choice between coated and immobilized phases dictates your solvent flexibility.

Performance Comparison Table
Chiral Stationary PhaseSelector ChemistryElution ModeTypical Mobile PhaseSelectivity (α)Resolution (Rs)Best Application Profile
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (NP)Hexane / IPA (80:20) + 0.1% DEA1.15 - 1.401.5 - 2.5Broad screening of basic aliphatic amines.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (NP)Hexane / EtOH (90:10) + 0.1% DEA1.10 - 1.351.2 - 2.0Sterically hindered imidazole derivatives 2.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)NP / Polar OrganicDCM / MeOH or MTBE + 0.1% DEA1.20 - 1.60> 2.0Halogenated target molecules; robust solvent tolerance 3.
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)Reversed Phase (RP)H₂O / MeCN + 40mM NH₄OAc1.10 - 1.301.5 - 2.3Direct injection from aqueous biological/synthetic media [[4]]().

Data synthesized from validated chromatographic studies on chiral imidazolines and antihistamines.

Method Development & Logic Workflow

To ensure a self-validating system, method development must follow a strict logical progression. The diagram below outlines the decision tree for establishing a robust chiral method for basic analytes.

G Start 1. Racemate Standard Preparation Screening 2. CSP & Mobile Phase Screening (NP vs RP) Start->Screening Additive 3. Add Basic Modifier (e.g., 0.1% DEA) Screening->Additive Peak Tailing Observed Optimization 4. Optimize Temp & Flow (Target Rs > 1.5) Screening->Optimization Good Peak Shape Additive->Optimization Validation 5. System Validation (Inject Blank & Sample) Optimization->Validation Rs > 1.5 achieved Calc 6. Calculate ee (%) (Area Major - Area Minor) Validation->Calc

Figure 1: Systematic workflow for chiral HPLC method development of basic imidazole derivatives.

Self-Validating Experimental Protocol

A trustworthy analytical method must prove its own validity during every run sequence. Follow this step-by-step methodology to ensure absolute confidence in your ee calculations.

Phase 1: Preparation and Equilibration
  • Mobile Phase Preparation: Prepare a Normal Phase mixture of HPLC-grade n-Hexane and Isopropanol (e.g., 80:20 v/v). Add exactly 0.1% v/v Diethylamine (DEA). Degas thoroughly via sonication.

  • Sample Diluent: Always dissolve your samples in the mobile phase. Using a stronger solvent (like pure methanol) can cause solvent-mismatch band broadening, artificially degrading resolution.

  • Column Equilibration: Install a Chiralpak AD-H column (250 × 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min for at least 45 minutes until the UV baseline (monitored at 220 nm or the compound's λ_max) is completely stable.

Phase 2: System Suitability Test (SST)
  • Inject the Racemate (1 mg/mL): This is the critical validation step. You must prove the column can separate the two enantiomers equally.

  • Evaluate Parameters:

    • Ensure the area ratio is approximately 50:50.

    • Calculate the Resolution (

      
      ). It must be 
      
      
      
      for baseline separation.
    • Calculate the Tailing Factor (

      
      ). It should be 
      
      
      
      . If
      
      
      , increase DEA slightly (up to 0.2%) or lower the column temperature to 20°C to enhance chiral recognition thermodynamics.
Phase 3: Enantioenriched Sample Analysis
  • Inject the Blank: Run the sample diluent. Confirm there are no ghost peaks at the established retention times.

  • Inject the Enantioenriched Sample: Run the synthesized imidazole propanamine batch.

  • Peak Integration: Integrate the areas under the curve (AUC) for both the major and minor enantiomer peaks. Drop a vertical line from the valley to the baseline if slight overlap occurs.

Phase 4: Data Interpretation

Calculate the enantiomeric excess using the integrated peak areas:



Note: Chiral HPLC determines the ratio of enantiomers, not their absolute configuration. To assign (R) or (S) to specific peaks, you must inject a known, enantiopure standard or utilize orthogonal techniques like X-ray crystallography or Vibrational Circular Dichroism (VCD).

References

  • HPLC Method for Separating Enantiomers of Imidazole Derivatives Source: ptfarm.pl URL:[Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines Source: National Institutes of Health (NIH) URL:[Link]

  • Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes Source: National Institutes of Health (NIH) URL:[Link]

Sources

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